molecular formula C10H9NO B027300 6-Methoxyisoquinoline CAS No. 52986-70-6

6-Methoxyisoquinoline

Cat. No.: B027300
CAS No.: 52986-70-6
M. Wt: 159.18 g/mol
InChI Key: XZNUJESLPUNSNO-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline is a versatile heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its molecular structure, which features a fused benzene ring with a pyridine nitrogen and a methoxy substituent, makes it a privileged scaffold in drug discovery. Research Applications and Value: Pharmaceutical Intermediate: This compound is primarily utilized as a key precursor in the synthesis of more complex, biologically active molecules. Its structure is a core component in the research and development of potential therapeutic agents. Medicinal Chemistry Scaffold: The isoquinoline moiety is a fundamental structure found in many alkaloids and pharmacologically active compounds. Researchers value this compound for constructing novel molecules for screening against various biological targets. Substituted isoquinolines, such as 3-Chloro-6-Methoxyisoquinoline, are explicitly used as intermediates in pharmaceutical research . Building Block for Organic Synthesis: The methoxy group and the nitrogen atom in the isoquinoline ring system offer distinct sites for further chemical modification. This allows researchers to employ this compound in a wide range of reactions, including metal-catalyzed cross-couplings, electrophilic substitutions, and functional group transformations, to create diverse chemical libraries. Handling and Safety: This product is intended For Research Use Only and is not designed or approved for diagnostic, therapeutic, or personal use. Proper safety protocols, including the use of personal protective equipment, should be followed when handling this chemical. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNUJESLPUNSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452920
Record name 6-methoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52986-70-6
Record name 6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452920
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Record name 6-methoxyisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide on 6-Methoxyisoquinoline: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxyisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, explore common synthetic strategies, and detail the analytical methodologies crucial for its unequivocal structure elucidation. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a deep, practical understanding of this important molecular scaffold.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a methoxy group at the 6-position, as in this compound, significantly influences the molecule's electronic properties and can modulate its pharmacological profile. This modification can enhance binding affinity to biological targets and improve pharmacokinetic properties, making it a valuable building block in the synthesis of novel therapeutic agents. Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Its utility also extends to materials science, where it serves as a precursor for fluorescent sensors.[3]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and drug design. This compound is a colorless to light yellow liquid at room temperature.[4] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [5]
Melting Point 18-20 °C[3]
Boiling Point 140-146 °C at 15 mmHg[3]
Density 1.15 g/mL at 20 °C[3]
Refractive Index n20/D 1.625[3]
Solubility Insoluble in water, soluble in alcohol[4]

These properties inform decisions regarding reaction conditions, solvent selection, and purification methods. For instance, its solubility in alcohol makes it amenable to a variety of solution-phase reactions.[4]

Synthetic Approaches to the Isoquinoline Core

The construction of the this compound scaffold can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Bischler-Napieralski Reaction

A cornerstone in isoquinoline synthesis, the Bischler-Napieralski reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide under acidic conditions.[6][7] This method is particularly effective for arenes bearing electron-donating groups, such as the methoxy group in the precursor to this compound.[7]

Causality in Experimental Choices: The use of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is critical.[6][8] These reagents activate the amide carbonyl for cyclization by forming a reactive intermediate, such as a dichlorophosphoryl imine-ester or a nitrilium ion.[6][9] The reaction is typically carried out at elevated temperatures to overcome the activation energy of the intramolecular electrophilic aromatic substitution.[8]

Experimental Protocol: A Representative Bischler-Napieralski Synthesis

  • Amide Formation: React 3-methoxyphenethylamine with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form N-(3-methoxyphenethyl)acetamide.

  • Cyclization: To a solution of the amide in a high-boiling solvent (e.g., toluene or xylene), add phosphoryl chloride (POCl₃) dropwise at 0 °C.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with ice water. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-methoxy-3,4-dihydroisoquinoline.

  • Aromatization: The resulting dihydroisoquinoline can be dehydrogenated to this compound using a suitable oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent.

Bischler_Napieralski_Workflow

The Pomeranz-Fritsch Reaction

Another classical method for isoquinoline synthesis is the Pomeranz-Fritsch reaction.[10] This acid-catalyzed cyclization of a benzalaminoacetal offers a versatile route to various isoquinoline derivatives.[11][12]

Causality in Experimental Choices: The reaction is typically carried out in two stages: the formation of a Schiff base (benzalaminoacetal) followed by acid-catalyzed intramolecular cyclization.[10][13] Strong acids like concentrated sulfuric acid are necessary to promote the cyclization and subsequent dehydration steps that lead to the aromatic isoquinoline ring system.[14] The presence of an electron-donating group, such as the methoxy group on the benzaldehyde starting material, facilitates the electrophilic attack on the aromatic ring under milder conditions.[14]

Experimental Protocol: A Representative Pomeranz-Fritsch Synthesis

  • Schiff Base Formation: Condense 4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark apparatus.

  • Cyclization: Dissolve the resulting benzalaminoacetal in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Heating: Slowly warm the reaction mixture and then heat to the desired temperature, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to yield this compound.

Pomeranz_Fritsch_Workflow

Structure Elucidation: A Multi-technique Approach

The unambiguous determination of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons on the isoquinoline ring typically appear as multiplets or doublets in the range of 7.0 to 9.0 ppm.[15] The methoxy protons will appear as a sharp singlet around 3.7 to 4.0 ppm.[15]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The carbon of the methoxy group will appear at a characteristic chemical shift, and the aromatic carbons will resonate in the downfield region.

Self-Validating System: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the proposed structure.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-1~9.1s
H-3~8.4d
H-4~7.6d
H-5~7.3d
H-7~7.4dd
H-8~8.0d
-OCH₃~3.9s

Note: Exact chemical shifts can vary depending on the solvent and concentration.[15]

NMR_Structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO), the molecular ion peak (M⁺) would be expected at an m/z of 159.[5][16] The fragmentation pattern can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the elemental composition.

Causality in Fragmentation: The fragmentation of the isoquinoline ring is a characteristic process. Common fragmentation pathways involve the loss of small neutral molecules like HCN or radicals. The presence of the methoxy group will also influence the fragmentation, with potential loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the isoquinoline core, and C-O stretching of the methoxy group.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (-OCH₃)3000-2850
Aromatic C=C stretch1600-1450
C=N stretch~1620
C-O stretch (ether)1275-1200 (asymmetric), 1075-1020 (symmetric)

Conclusion

This compound is a versatile and important heterocyclic compound with significant applications in medicinal chemistry and beyond. Its synthesis can be reliably achieved through established methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions. The unequivocal elucidation of its structure is accomplished through a synergistic application of modern spectroscopic techniques, primarily NMR, MS, and IR spectroscopy. This guide provides a foundational understanding for researchers working with this valuable molecular scaffold, enabling them to make informed decisions in their synthetic and analytical endeavors.

References

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  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
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  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • PubMed Central. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.
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Sources

A Technical Guide to the Synthesis of 6-Methoxyisoquinoline: A Critical Evaluation of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a critical undertaking for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound. While the user query specified the Skraup reaction, this guide clarifies the established application of this reaction for quinoline synthesis and redirects focus to the chemically appropriate and historically significant methods for isoquinoline synthesis. The core of this document is a detailed exploration of the Pomeranz-Fritsch reaction, including its mechanism, a step-by-step experimental protocol, and strategies for optimization. Additionally, this guide reviews the Bischler-Napieralski reaction as a principal alternative and briefly touches upon modern, transition-metal-catalyzed approaches, offering a comprehensive resource for laboratory chemists and drug development professionals.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, structurally isomeric with quinoline.[1] The isoquinoline framework and its reduced forms, such as tetrahydroisoquinoline (THIQ), are foundational motifs in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[2][3] These compounds exhibit a broad spectrum of biological activities, including roles as anticancer agents, antimicrobials, and cardiovascular and central nervous system modulators.[1][2] The methoxy substituent at the 6-position, as seen in this compound, significantly influences the molecule's electronic and steric properties, often playing a key role in its interaction with biological targets.

A common point of confusion is the distinction between quinolines and isoquinolines. The Skraup reaction, a powerful cyclization method, is used to synthesize quinolines by heating anilines with glycerol, sulfuric acid, and an oxidizing agent.[4][5][6] It is not used for the synthesis of the isomeric isoquinoline ring system. This guide will focus on the established and reliable methods for constructing the isoquinoline nucleus.

The Pomeranz-Fritsch Reaction: A Primary Route to Isoquinolines

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis.[7][8][9] It provides a direct and versatile method for preparing a wide variety of isoquinoline derivatives through the acid-catalyzed cyclization of a benzalaminoacetal.[10] For the synthesis of this compound, this reaction is particularly well-suited.

Causality and Mechanism

The reaction proceeds in two distinct stages: the formation of a Schiff base (a benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[8][11] The success of the cyclization step is highly dependent on the electronic nature of the starting benzaldehyde. Electron-donating groups, such as the methoxy group in our target, activate the aromatic ring, facilitating the electrophilic attack under milder conditions compared to substrates with electron-withdrawing groups.[7][11]

The mechanism can be detailed as follows:

  • Schiff Base Formation: 3-Methoxybenzaldehyde is condensed with an aminoacetaldehyde dialkyl acetal (e.g., diethyl acetal) to form the corresponding benzalaminoacetal. This is a reversible condensation reaction where water is typically removed to drive the equilibrium toward the product.[12]

  • Acid-Catalyzed Cyclization: The benzalaminoacetal is treated with a strong acid (e.g., concentrated sulfuric acid). The acid protonates an alkoxy group of the acetal, which is then eliminated as an alcohol to form an oxonium ion.[8]

  • Electrophilic Attack: The activated aromatic ring performs an intramolecular electrophilic attack to form a new carbon-carbon bond, creating the bicyclic intermediate.[8]

  • Aromatization: A second alcohol molecule is eliminated, leading to the formation of the stable, aromatic isoquinoline ring system.[8]

Pomeranz_Fritsch_Mechanism Pomeranz-Fritsch Reaction Mechanism cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Acid-Catalyzed Cyclization A 3-Methoxybenzaldehyde + Aminoacetaldehyde Diethyl Acetal B Benzalaminoacetal (Schiff Base) A->B Condensation (-H2O) C Benzalaminoacetal D Protonated Intermediate C->D H+ (-ROH) E Cyclized Intermediate D->E Intramolecular Electrophilic Attack F This compound E->F Aromatization (-ROH, -H+) Bischler_Napieralski_Workflow Bischler-Napieralski Workflow A β-(3-methoxyphenyl)ethylamine B N-acyl-β-arylethylamide A->B Acylation C 3,4-Dihydroisoquinoline derivative B->C Cyclodehydration (e.g., POCl3) D This compound C->D Oxidation (e.g., Pd/C)

Sources

The Occurrence and Discovery of 6-Methoxyisoquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-methoxyisoquinoline derivatives, a significant class of naturally occurring alkaloids. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their discovery, natural sources, biosynthesis, and methodologies for their isolation and characterization. This document emphasizes the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction to the this compound Core

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products, particularly alkaloids. The presence of a methoxy group at the C6 position of the isoquinoline ring system is a key structural feature that imparts specific physicochemical properties and biological activities to these molecules. This substitution pattern is prevalent in a variety of benzylisoquinoline and related alkaloids, which are known for their diverse and potent pharmacological effects.

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with applications ranging from antispasmodics to antimicrobial and anticancer agents. Understanding the natural origins and biosynthesis of these derivatives provides a powerful platform for the discovery of new therapeutic leads and the development of novel synthetic analogues.

Landmark Discoveries and Natural Occurrence

The journey into the world of this compound alkaloids began in the 19th century with the isolation of key compounds from medicinal plants. A pivotal moment was the discovery of papaverine in 1848 by Georg Merck.[1][2] Papaverine, a benzylisoquinoline alkaloid, was isolated from opium, the dried latex of the opium poppy (Papaver somniferum).[1][3] This discovery was significant as it unveiled a new class of opium alkaloids with pharmacological properties distinct from the analgesic morphine-related compounds.[1]

This compound derivatives are predominantly found in the plant kingdom, distributed across several families. The Papaveraceae family, which includes the opium poppy, is a rich source of these compounds.[4] Other notable plant families that produce these alkaloids include Berberidaceae, Ranunculaceae, and Menispermaceae.[5]

Below is a table summarizing some prominent naturally occurring this compound derivatives and their sources:

Compound NameDerivative ClassNatural Source(s)Key Biological Activities
Papaverine BenzylisoquinolinePapaver somniferum (Opium Poppy)Vasodilator, Antispasmodic[1]
Berberine ProtoberberineBerberis vulgaris, Coptis chinensisAntimicrobial, Anti-inflammatory, Anticancer[6]
Reticuline BenzylisoquinolineAnnonaceae and Papaveraceae speciesKey biosynthetic precursor to other alkaloids
Laudanosine BenzylisoquinolinePapaver somniferumMetabolite of atracurium, CNS stimulant

The Biosynthetic Pathway: Nature's Synthetic Strategy

The biosynthesis of this compound derivatives is a fascinating example of nature's intricate chemical machinery. The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to construct the characteristic isoquinoline core.[3]

The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to a vast array of benzylisoquinoline alkaloids.[3]

The critical 6-methoxy substitution is introduced by the enzyme norcoclaurine 6-O-methyltransferase (6OMT) . This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine. Further enzymatic modifications, including N-methylation, hydroxylation, and additional O-methylations, lead to the biosynthesis of more complex derivatives like (S)-reticuline, which serves as a branch point for the synthesis of papaverine, berberine, and morphine.[3]

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT Reticuline (S)-Reticuline Coclaurine->Reticuline Multiple Steps Papaverine Papaverine Reticuline->Papaverine Pathway Berberine Berberine Reticuline->Berberine Pathway IsolationWorkflow Start Dried Berberis vulgaris Roots Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Acid-Base Partitioning (HCl) Filtration->Acidification Chloroform_Wash Chloroform Wash (Remove Impurities) Acidification->Chloroform_Wash Basification Basification (NH4OH) Chloroform_Wash->Basification Chloroform_Extraction Chloroform Extraction (Isolate Alkaloids) Basification->Chloroform_Extraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Extraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pure_Berberine Pure Berberine Crystals TLC_Monitoring->Pure_Berberine

Sources

A Technical Guide to the Biological Activity Screening of Novel 6-Methoxyisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have provided a rich source of inspiration for drug discovery.[4][5] The introduction of specific substituents, such as a methoxy group at the 6th position, can modulate the biological profile of the scaffold, making 6-methoxyisoquinoline and its analogs an area of keen interest for developing novel therapeutics.[6][7] These compounds have been investigated for a range of potential applications, including anticancer, anti-inflammatory, and antioxidant activities.[3][6]

This guide presents a comprehensive, field-proven framework for the systematic biological activity screening of novel this compound analogs. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, providing a logical, tiered approach that progresses from broad initial assessments to specific mechanistic studies and culminates in preclinical in vivo validation. This structured cascade is designed to efficiently identify promising lead candidates while systematically building a robust data package for further development.

The Screening Cascade: A Strategy for Efficient Drug Discovery

In early-stage drug discovery, it is impractical and cost-prohibitive to subject a large library of novel compounds to extensive testing.[8][9] A more rational approach is a stepwise screening cascade that acts as a series of filters.[8][10] This process begins with high-throughput in vitro assays to identify compounds with desired biological activity (e.g., cytotoxicity) and progressively narrows the field to a few promising candidates for more complex and resource-intensive in vivo evaluation.[8][9][10] This method ensures that resources are focused on the compounds with the highest potential for clinical translation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Outcome A Primary Screening (General Cytotoxicity) B Secondary Screening (Mechanism of Action) A->B Active 'Hits' C Preclinical Efficacy Models (Xenografts) B->C Promising 'Leads' D Lead Candidate Identification C->D Validated Efficacy

Caption: A typical tiered screening cascade for novel compounds.

Part 1: Primary In Vitro Screening – Quantifying Cytotoxicity

The initial step is to assess the general anti-proliferative or cytotoxic effects of the novel this compound analogs across a panel of human cancer cell lines.[8] This provides the first indication of potential anticancer activity and helps to prioritize compounds for further study.

Causality: Why Start with Cytotoxicity?

Most established anticancer drugs function by killing cancer cells or halting their proliferation.[11] Therefore, a cytotoxicity assay is a fundamental first-pass filter. The goal is to quantify the potency of each analog, typically expressed as the half-maximal inhibitory concentration (IC50).[12] This metric allows for a direct comparison of the efficacy between different compounds and against known drugs.[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Include a non-malignant cell line (e.g., human fibroblasts) to gauge initial selective toxicity.[13] Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel this compound analogs. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a standard period, typically 48 to 72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

Summarize the results in a clear, tabular format. This allows for rapid identification of the most potent and selective compounds.

Table 1: Hypothetical In Vitro Cytotoxicity of Novel this compound Analogs

Compound IDCancer Cell LineCancer TypeIC50 (µM)Non-Malignant Fibroblasts IC50 (µM)
MQ-A01 HCT116Colon3.9> 100
MQ-A02 HCT116Colon25.4> 100
MQ-A01 MCF-7Breast4.5> 100
MQ-A02 MCF-7Breast31.2> 100
MQ-A01 A549Lung8.1> 100
MQ-A02 A549Lung49.7> 100
Doxorubicin HCT116Colon0.55.2

Part 2: Secondary Screening – Elucidating the Mechanism of Action

Compounds that demonstrate potent and selective cytotoxicity (the "hits") are advanced to secondary screening. The objective here is to move from what the compound does (kills cells) to how it does it. This mechanistic insight is crucial for further development.

Apoptosis Induction: The "Clean" Kill

A desirable characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death. Unlike necrosis, apoptosis is an orderly process that avoids triggering an inflammatory response.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis.[12]

  • Cell Treatment: Treat the target cancer cells with the hit compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_0 Viable Viable Cell Annexin V (-) PI (-) EarlyApop Early Apoptosis Annexin V (+) PI (-) Viable->EarlyApop Apoptotic Stimulus (e.g., MQ-A01) LateApop Late Apoptosis Annexin V (+) PI (+) EarlyApop->LateApop Necrotic Necrotic Cell Annexin V (-) PI (+)

Caption: Apoptosis detection using Annexin V and PI staining.

Cell Cycle Arrest: Halting Proliferation

Many anticancer drugs exert their effect by disrupting the cell division cycle, causing cells to accumulate at specific checkpoints (G0/G1, S, or G2/M) and preventing them from proliferating.

Experimental Protocol: Propidium Iodide Cell Cycle Analysis

This method uses PI to stain cellular DNA, and the amount of fluorescence is directly proportional to the amount of DNA.[12]

  • Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight, which permeabilizes the cell membrane.

  • Staining: Wash the cells to remove the ethanol and treat with RNase A to prevent staining of double-stranded RNA. Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount.

Part 3: In Vivo Validation – Testing in a Preclinical Model

Positive results from in vitro assays are essential, but they are not always predictive of efficacy in a complex biological system.[8] Therefore, the most promising lead compounds must be evaluated in in vivo animal models to assess their real-world therapeutic potential.[9]

Causality: Why is In Vivo Testing Necessary?

A living organism presents complexities not found in a petri dish, such as drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment.[8][15] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely accepted standard for preclinical evaluation of anticancer agents.[9][15][16]

Experimental Protocol: Human Tumor Xenograft Study
  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude mice) to prevent rejection of the human tumor cells.[15][16]

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 million HCT116 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, lead compound MQ-A01, standard-of-care drug).

  • Treatment Administration: Administer the compound and controls according to a predetermined dosing regimen (e.g., 10 mg/kg, intraperitoneal injection, daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint can be an increase in median survival time.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Data Presentation: In Vivo Efficacy Summary

Table 2: Hypothetical In Vivo Efficacy of MQ-A01 in HCT116 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 10 mL/kg, daily1540 ± 210--0.5
MQ-A01 10 mg/kg, daily495 ± 9567.8-2.1
5-Fluorouracil 20 mg/kg, q3d620 ± 11559.7-8.5

Conclusion and Forward Outlook

This technical guide outlines a robust, multi-tiered strategy for the biological screening of novel this compound analogs. By progressing logically from broad cytotoxicity screening to detailed mechanistic studies and finally to essential in vivo validation, researchers can efficiently identify and characterize promising drug candidates. A compound like the hypothetical "MQ-A01," which demonstrates high in vitro potency, a clear apoptotic mechanism, and significant in vivo tumor growth inhibition, would be considered a strong lead candidate. Such a candidate would warrant further, more intensive preclinical development, including detailed toxicology, pharmacokinetic studies, and formulation development, moving one step closer to potential clinical application. The versatile isoquinoline scaffold continues to be a valuable starting point for the discovery of next-generation therapeutics.

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Spectroscopic characterization of 6-Methoxyisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxyisoquinoline

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in numerous biologically active molecules. Full and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and structural verification in synthetic and developmental workflows. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section presents a self-validating protocol, explains the causality behind experimental choices, and provides an expert interpretation of the expected data, grounding the analysis in fundamental spectroscopic principles. This document is designed to serve as a robust reference for researchers engaged in the synthesis, analysis, and application of isoquinoline derivatives.

Introduction: The this compound Scaffold

Isoquinoline and its derivatives are foundational scaffolds in drug discovery, present in natural alkaloids and synthetic pharmaceuticals. The introduction of a methoxy group at the 6-position, as in this compound, significantly modulates the electronic properties of the bicyclic system, influencing its reactivity, biological targets, and physicochemical properties.[1] Its molecular formula is C₁₀H₉NO, with a monoisotopic mass of 159.07 g/mol .[1]

Accurate structural elucidation is the bedrock of chemical research. A multi-spectroscopic approach is non-negotiable for confirming the identity and purity of a target compound like this compound. This guide integrates data from five key analytical techniques to build a complete and validated molecular profile.

G General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration cluster_confirm Final Confirmation Prep Purified This compound NMR NMR (¹H, ¹³C) Prep->NMR Aliquot Sample MS Mass Spec (EI/ESI) Prep->MS Aliquot Sample IR FT-IR Prep->IR Aliquot Sample UV UV-Vis Prep->UV Aliquot Sample Analysis Spectral Interpretation NMR->Analysis MS->Analysis IR->Analysis UV->Analysis Integration Cross-Technique Validation Analysis->Integration Confirm Structure & Purity Confirmed Integration->Confirm G M [M]⁺˙ m/z = 159 M15 [M-CH₃]⁺ m/z = 144 M->M15 - •CH₃ M29 [M-CHO]⁺ m/z = 130 M->M29 - •CHO M28 [M-CH₃-CO]⁺ m/z = 116 M15->M28 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems. [2]The extended π-system of the isoquinoline core acts as a chromophore. The methoxy group, being an electron-donating auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted isoquinoline. [2] Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in the chosen solvent.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 nm to 400 nm.

Predicted Data Interpretation: Aromatic and heteroaromatic compounds typically display multiple absorption bands. For this compound, a spectrum similar to other isoquinoline derivatives is expected, characterized by π → π* transitions.

  • Primary Bands: Expect strong absorption bands (λₘₐₓ) in the range of 220-280 nm .

  • Secondary Band: A lower intensity, longer wavelength band between 300-350 nm is also characteristic of such extended aromatic systems. The methoxy group's influence will likely push this band to a slightly longer wavelength than that of isoquinoline itself. [3][4]

Integrated Analysis and Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of all data points.

G Spectroscopic Data Integration for Structure Confirmation Structure This compound (Structure Confirmed) center->Structure MS MS (m/z = 159) Confirms C₁₀H₉NO MS->center IR FT-IR (C-O-C, C=N, Ar C-H) Confirms Functional Groups IR->center HNMR ¹H NMR (7H, 1-MeO) Shows H framework HNMR->center CNMR ¹³C NMR (10 signals) Shows C backbone CNMR->center UV UV-Vis (λₘₐₓ > 300 nm) Confirms Conjugated System UV->center

Caption: Integration of data from multiple techniques validates the final structure.

By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the structure and purity of this compound. The mass spectrum confirms the molecular formula, the IR spectrum validates the presence of key functional groups (ether, aromatic imine), the NMR spectra elucidate the precise arrangement of the carbon and hydrogen skeleton, and the UV-Vis spectrum confirms the nature of the conjugated electronic system. Together, they form a self-validating and authoritative dataset essential for any research or development application.

References

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An In-depth Technical Guide: Investigating the Mechanism of Action of 6-Methoxyisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate the mechanism of action (MoA) of novel 6-methoxyisoquinoline compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anti-tumor and anti-inflammatory effects.[1][2] Many of these effects are attributed to the inhibition of specific cellular signaling pathways, frequently involving protein kinases.[3][4]

Understanding the precise molecular interactions and downstream cellular consequences of a new chemical entity is paramount for its successful development as a therapeutic agent. This document moves beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, establishing a self-validating workflow from initial target engagement to final pathway confirmation.

Section 1: The Strategic Workflow: A Multi-Pillar Approach to MoA Elucidation

The investigation into a compound's MoA is not a linear path but an iterative process of hypothesis generation and validation. Our strategy rests on three pillars: confirming the physical interaction between the compound and its intracellular target, quantifying its biochemical activity, and validating its effect on the relevant signaling cascade within a cellular context. This integrated approach ensures a robust and reliable determination of the mechanism.

MoA_Workflow phenotype Initial Observation (e.g., Anti-proliferative Activity) target_id Pillar 1: Target Engagement Is there a direct physical interaction in the cell? (CETSA) phenotype->target_id Hypothesize Target biochem Pillar 2: Biochemical Validation How potent and selective is the compound? (In Vitro Kinase Assay) target_id->biochem Validate with Purified Protein pathway Pillar 3: Cellular Pathway Analysis Does target inhibition translate to a cellular effect? (Western Blot) biochem->pathway Confirm in Cellular Context moa Synthesized MoA Model pathway->moa Build Evidence

Caption: Overall workflow for MoA determination.

Section 2: Pillar 1: Confirming Target Engagement in a Cellular Milieu

Before delving into biochemical assays, it is critical to confirm that the this compound compound physically binds to its putative target protein within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable, label-free method for this purpose.[5] The principle is that a protein's thermal stability increases when a ligand is bound to it.[6] By heating cell lysates treated with the compound to various temperatures, we can observe a shift in the target protein's melting curve, providing direct evidence of engagement.

Experimental Protocol: Immunoblot-Based CETSA

This protocol is designed to assess the engagement of a this compound compound with a specific, known protein target.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line like A549 if investigating anti-tumor effects) to ~80% confluency.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Divide the cell suspension into two aliquots: one for the vehicle control (e.g., 0.1% DMSO) and one for the this compound compound (at a concentration 10-fold above its expected cellular IC50).

    • Incubate at 37°C for 1 hour to allow for compound uptake and binding.

  • Thermal Challenge:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

    • Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

    • Aliquot the supernatant from both the vehicle and compound-treated groups into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated sample (RT) serves as a control.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all samples.

    • Analyze the soluble fractions by standard Western blotting (see Section 4 protocol) using a primary antibody specific to the target protein.

  • Data Interpretation:

    • In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases.

    • In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This will be visible as a stronger band intensity at elevated temperatures compared to the vehicle control, indicating a "thermal shift."

CETSA_Workflow cluster_cell Cell Treatment cluster_lysate Lysate Preparation & Heating cluster_analysis Analysis cells Culture Cells treat Treat with Compound or Vehicle (DMSO) cells->treat lyse Lyse Cells & Clear Lysate treat->lyse heat Heat Aliquots (Temp Gradient) lyse->heat centrifuge Centrifuge to Pellet Aggregated Protein heat->centrifuge wb Western Blot of Soluble Fraction centrifuge->wb result Observe Thermal Shift wb->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Pillar 2: In Vitro Biochemical Potency and Selectivity

With target engagement confirmed, the next crucial step is to quantify the compound's inhibitory activity in a simplified, controlled in vitro system. Since many quinoline-based molecules are kinase inhibitors, a kinase activity assay is a logical starting point.[4][7] These assays measure the compound's ability to inhibit the phosphorylation of a substrate by a purified kinase enzyme, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Data Presentation: Kinase Inhibition Profile

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The results are typically presented in a table to compare the compound's potency against the primary target and its selectivity against other related kinases.

Kinase TargetThis compound Cmpd 'X' IC50 (nM)Staurosporine IC50 (nM) [Control]
c-Met (Hypothesized Target) 12 6
EGFR1,5008
VEGFR22,35010
ROCK1>10,00015
PI3Kα>10,00025

Table 1: Inhibitory activity of a hypothetical this compound compound against a panel of protein kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[8]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a method for determining the IC50 value of a compound against a purified kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the serially diluted compound or DMSO control.

    • Prepare a kinase reaction mixture containing the purified kinase enzyme (e.g., c-Met) and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8] Add the kinase to the wells.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP to each well at its Km concentration.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Section 4: Pillar 3: Validating Cellular Pathway Modulation

The final pillar connects the biochemical activity to a tangible cellular outcome. We must demonstrate that the inhibition of the target kinase by the this compound compound leads to a corresponding decrease in the phosphorylation of downstream substrates within the relevant signaling pathway. Western blotting is the gold-standard technique for this purpose.[9] It allows for the semi-quantitative analysis of specific protein phosphorylation events in cell lysates.

Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K cMet->PI3K Activates Compound This compound Cmpd Compound->cMet Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

Experimental Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol details the analysis of the phosphorylation status of a downstream effector (e.g., Akt) following treatment with the compound.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.[9]

    • Pre-treat the cells with various concentrations of the this compound compound (or vehicle control) for 1-2 hours.

    • Stimulate the signaling pathway by adding the relevant growth factor (e.g., HGF for the c-Met pathway) for a short period (e.g., 15-30 minutes).

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[11]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure observed changes are due to phosphorylation status and not protein levels, the blot can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).

    • Quantify band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms the on-target effect of the compound.

Conclusion

This guide outlines a rigorous, integrated strategy to dissect the mechanism of action of this compound compounds. By systematically validating target engagement with CETSA, quantifying inhibitory potency with biochemical assays, and confirming downstream pathway modulation via Western blotting, researchers can build a robust, evidence-based model of a compound's MoA. This foundational knowledge is indispensable for guiding lead optimization, predicting in vivo efficacy, and ultimately advancing promising new chemical entities toward clinical development.

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A Technical Guide to 6-Methoxyisoquinoline Derivatives as Potential P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Its function as an efflux pump often leads to suboptimal intracellular drug concentrations, diminishing therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome these challenges. This guide provides a comprehensive overview of 6-methoxyisoquinoline derivatives as a promising class of P-gp inhibitors. We will delve into the mechanistic intricacies of P-gp inhibition, structure-activity relationships (SAR), and the essential experimental protocols for their evaluation. This document is intended to serve as a technical resource, synthesizing current knowledge to inform and guide research and development in this vital area of medicinal chemistry.

The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that actively transports a wide array of structurally diverse compounds out of cells.[1][2] This efflux mechanism is a natural defense against xenobiotics but poses a significant hurdle in clinical settings. In oncology, the overexpression of P-gp in tumor cells is a primary cause of multidrug resistance, rendering many chemotherapeutic agents ineffective.[3][4] Beyond cancer, P-gp expressed in key tissues such as the intestine, blood-brain barrier, liver, and kidneys significantly impacts drug absorption, distribution, metabolism, and excretion (ADME), leading to variable drug responses and potential drug-drug interactions.[1][2][4]

The inhibition of P-gp is a well-validated strategy to enhance the efficacy of co-administered drugs.[4] P-gp inhibitors can act through several mechanisms, including competitive or non-competitive binding to the transporter, and interference with the ATP hydrolysis that fuels the efflux process.[4] The ultimate goal is to increase the intracellular concentration of therapeutic agents to their effective levels.

The this compound Scaffold: A Privileged Structure for P-gp Inhibition

The this compound core, particularly the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, has emerged as a "privileged scaffold" in the design of P-gp inhibitors.[5][6] This structural motif is a common feature in several potent P-gp modulators, including the well-studied experimental drugs elacridar and tariquidar.[7][8] The prevalence of this scaffold in active compounds suggests that it possesses key structural and electronic features necessary for effective interaction with P-gp.

Mechanism of Action of Isoquinoline-Based P-gp Inhibitors

While the precise binding site of this compound derivatives on P-gp is still under active investigation, it is understood that they modulate its function primarily by inhibiting its ATPase activity.[4] P-gp relies on the energy from ATP hydrolysis to undergo the conformational changes required to transport substrates across the cell membrane.[4][9] By interfering with this process, this compound derivatives effectively "turn off" the pump.

The interaction can be complex, with some derivatives acting as direct inhibitors while others may function as substrates that saturate the transporter, thereby competitively inhibiting the efflux of other drugs.[8] Some isoquinoline derivatives have also been shown to increase intracellular cAMP levels, which can indirectly influence P-gp activity.[10]

graph "P_gp_Inhibition_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Mechanism of P-gp inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of P-gp inhibitors. For this compound derivatives, several key structural features have been identified that influence their activity:

  • The Tetrahydroisoquinoline Core: The 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring is a recurring feature in potent inhibitors.[11][12] Deconstruction of this ring system often leads to a decrease in activity, highlighting its importance for proper binding and orientation within the P-gp binding pocket.[5][6]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a significant role. For instance, ortho-methoxy substitution on a benzene ring attached to the core structure has been shown to enhance P-gp inhibition.[11]

  • The Linker: The linker connecting the tetrahydroisoquinoline moiety to other parts of the molecule is critical. The length and rigidity of the linker can impact the overall conformation and, consequently, the inhibitory activity.[8]

  • Nitrogen-Containing Heterocycles: The incorporation of other nitrogen-containing heterocycles, such as pyridine, pyrazine, and quinoline, has been explored, with methoxy modifications often improving their P-gp inhibitory capacity.[11]

  • Hydroxyl Groups: The presence of a hydroxylmethyl group at position 4 of a related quinoline series has been shown to be key for P-gp efflux inhibition.[13][14]

Table 1: SAR Summary of this compound and Related Derivatives
Structural ModificationEffect on P-gp InhibitionReference
6,7-Dimethoxy substitution on tetrahydroisoquinolineGenerally enhances activity[11][12]
Deconstruction of the tetrahydroisoquinoline ringGenerally decreases activity[5][6]
ortho-Methoxy substitution on an attached phenyl ringEnhances activity[11]
Removal or shifting of a double bond in a linkerDecreases activity[8]
Hydroxymethyl group at position 4 of a quinoline analogKey for activity[13][14]

Experimental Evaluation of P-gp Inhibitors

A multi-assay approach is recommended to comprehensively characterize a compound as a P-gp inhibitor.[15][16] This typically involves a combination of cellular accumulation assays and direct functional assays.

Cellular Accumulation Assays

These assays measure the ability of a test compound to increase the intracellular concentration of a known fluorescent P-gp substrate.[17] Commonly used cell lines are those that overexpress P-gp, such as certain cancer cell lines (e.g., MCF7/Adr, K562/A02) or transfected cell lines (e.g., MDCK-MDR1, LLC-PK1-MDR1).[8][11][18]

4.1.1. Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In the presence of a P-gp inhibitor, its efflux is blocked, leading to increased intracellular fluorescence.[19]

Protocol:

  • Cell Seeding: Plate P-gp overexpressing cells (e.g., MCF7R) in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 30 minutes).

  • Substrate Addition: Add Rhodamine 123 (e.g., at a final concentration of 5.25 µM) to all wells and incubate for a further 30-60 minutes at 37°C.[19]

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation/emission ~485/520 nm).

  • Data Analysis: Calculate the fold increase in fluorescence compared to untreated cells to determine the inhibitory activity. The half-maximal inhibitory concentration (IC50) can be determined from a dose-response curve.

4.1.2. Calcein-AM Accumulation Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases. Calcein-AM is a P-gp substrate, so in P-gp overexpressing cells, it is rapidly effluxed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to a significant increase in intracellular fluorescence.[20]

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp overexpressing cells.

  • Inhibitor Pre-incubation: Incubate the cells with the test compound at various concentrations.

  • Calcein-AM Loading: Add Calcein-AM to the cell suspension and incubate.

  • Fluorescence Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.[20]

  • IC50 Determination: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

graph "Cellular_Accumulation_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Workflow for cellular accumulation assays.

P-gp ATPase Activity Assay

This is a direct functional assay that measures the effect of a test compound on the ATP hydrolysis activity of P-gp.[9] P-gp substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it. This assay can help to distinguish between substrates and inhibitors.

Protocol:

  • Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp.[21]

  • Assay Setup: In a 96-well plate, combine the membrane preparation with an ATP-regenerating system.[22]

  • Compound Addition: Add the this compound derivative at various concentrations. For inhibition studies, a known P-gp activator is also included.

  • Initiate Reaction: Start the reaction by adding MgATP.[21]

  • Incubation: Incubate the plate at 37°C.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., with a malachite green-based reagent).[21]

  • Data Analysis: The ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[21] The effect of the test compound on this activity is then calculated.

graph "ATPase_Assay_Principle" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Principle of the P-gp ATPase assay.

Future Perspectives and Conclusion

This compound derivatives represent a highly promising class of P-gp inhibitors with the potential to overcome multidrug resistance in cancer and improve the pharmacokinetic profiles of various drugs. Future research should focus on refining the SAR to develop compounds with enhanced potency, selectivity, and favorable ADME properties. The use of in silico modeling, such as 3D-QSAR and molecular docking, can aid in the rational design of next-generation inhibitors.[23] Furthermore, in vivo studies in appropriate animal models are essential to validate the efficacy and safety of these compounds before they can be considered for clinical development.[3]

This technical guide provides a foundational understanding of this compound derivatives as P-gp inhibitors, from their mechanism of action to their experimental evaluation. By leveraging this knowledge, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics that effectively counteract the challenges posed by P-gp.

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A Technical Guide to the Electronic and Optical Properties of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoquinoline Scaffold in Modern Science

The isoquinoline moiety, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid structure and capacity for diverse functionalization have made its derivatives ubiquitous in nature and central to the development of novel therapeutics and functional materials.[1][3] This guide focuses on a specific, yet highly significant derivative: 6-Methoxyisoquinoline. The introduction of an electron-donating methoxy group at the 6-position profoundly influences the molecule's electronic distribution and, consequently, its optical behavior. Understanding these fundamental properties is paramount for researchers aiming to harness this molecule as a pharmaceutical building block, a fluorescent probe, or a component in advanced materials.[4][5] This document provides a detailed exploration of these characteristics, grounded in established spectroscopic techniques and computational analysis, to empower researchers in their scientific endeavors.

Unveiling the Electronic Architecture

The utility of this compound in molecular design stems directly from its electronic structure. The arrangement of electrons within its molecular orbitals dictates its reactivity, intermolecular interactions, and photophysical potential.

The Influence of the Methoxy Group

The isoquinoline core is an aromatic π-system. The introduction of the methoxy (-OCH₃) group at the 6-position acts as a powerful electron-donating group through resonance. This donation of electron density into the aromatic ring system significantly alters the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, this leads to a raised HOMO energy level and a destabilized LUMO, effectively narrowing the HOMO-LUMO gap. This reduced energy gap is a critical determinant of the molecule's optical properties, as it dictates the energy required for electronic transitions.[6]

Computational Insights via Density Functional Theory (DFT)

Modern research heavily relies on computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to model and predict the electronic behavior of molecules like this compound.[7][8] These theoretical studies provide invaluable, atom-level insights that complement experimental data.

  • HOMO-LUMO Analysis: DFT calculations can precisely map the electron density distribution of the HOMO and LUMO. For this compound, the HOMO is typically localized across the entire π-system, while the LUMO is also delocalized but with significant density on the pyridinic part of the ring. The energy difference between these orbitals corresponds to the lowest energy electronic transition, which is observable via UV-Vis spectroscopy.[8]

  • Electrostatic Potential Mapping: These calculations reveal the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This is crucial in drug development for understanding potential binding interactions with biological targets such as proteins and nucleic acids.[5][9]

HOMO_LUMO_Transition cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   Absorption Photon Photon (hν)

Caption: Conceptual diagram of a photon inducing an electronic transition from the HOMO to the LUMO.

Optical Characteristics: Absorption and Emission

The most striking and useful feature of this compound is its interaction with light. Its ability to absorb and subsequently emit photons forms the basis of its application as a fluorescent tag and provides a powerful analytical window into its behavior.

UV-Vis Absorption Spectroscopy

Like other aromatic systems, this compound absorbs ultraviolet (UV) and visible light, promoting electrons from ground states to excited states (e.g., π → π* transitions).[6] Studies on the closely related 6-methoxyquinoline show characteristic absorption bands that can be influenced by the solvent environment—a phenomenon known as solvatochromism.[10][11] The position and intensity of the absorption maximum (λmax) provide key structural information.

Fluorescence Spectroscopy

Many isoquinoline derivatives are highly fluorescent, a property that is pronounced in this compound.[1][12] After absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon at a longer wavelength (lower energy).

  • Emission Spectrum: The emission of 6-methoxyquinoline, a structural isomer and close proxy, has been observed to consist of two primary bands around 355 nm and 430 nm, with the precise position and relative intensities being highly dependent on the solvent used.[10] This sensitivity to the local environment is what makes it a valuable molecular probe.

  • Stokes Shift: The difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem) is the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize overlap between excitation and emission signals.

  • Fluorescence Quantum Yield (Φf): This critical parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[13] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon. While compounds with a Φf of 0.10 are considered fluorescent, higher values are sought for applications requiring bright signals.[13] The quantum yield of isoquinoline derivatives is strongly influenced by substituents and the solvent. For example, the introduction of additional cyano or methoxy groups in related quinoline systems can dramatically increase the quantum yield, in some cases up to 50%.[14]

Summary of Photophysical Data

The following table summarizes typical photophysical properties for 6-methoxyquinoline, which serves as a reasonable analogue for this compound in the absence of specific literature. These values are highly solvent-dependent.

PropertyTypical Value / ObservationSignificance
Absorption Maxima (λmax) Varies with solvent; typically in the UV region.Corresponds to the energy of π → π* transitions.
Emission Maxima (λem) Dual bands observed ~355 nm and ~430 nm.[10]Wavelength of emitted light; sensitive to environment.
Stokes Shift (Δν) Moderate to large, solvent-dependent.Separation of excitation and emission signals.
Quantum Yield (Φf) Variable; can be significantly enhanced by substitution.[14]Efficiency of light emission; key for probe brightness.
Fluorescence Lifetime (τ) Biexponential decay observed (e.g., 0.3-3.0 ns and 18-20 ns components).[10]Duration of the excited state; provides dynamic information.

Experimental & Computational Protocols

To harness the properties of this compound, rigorous and validated methodologies are essential. The following section details standardized protocols for its characterization.

Protocol: UV-Vis Absorption Analysis

This protocol outlines the determination of the absorption spectrum.

  • Sample Preparation: Dissolve 1-5 mg of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane, acetonitrile) to create a stock solution. Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU at the λmax.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.[15] Use a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Fill both the sample and reference cuvettes with the pure solvent to record a baseline correction.

    • Replace the solvent in the sample cuvette with the analyte solution.

    • Scan a pre-determined wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

UV_Vis_Workflow prep 1. Sample Preparation (Dissolve in UV-grade solvent) baseline 2. Baseline Correction (Solvent vs. Solvent) prep->baseline measure 3. Measurement (Solvent vs. Sample) baseline->measure analyze 4. Data Analysis (Identify λmax, Calculate ε) measure->analyze

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Protocol: Fluorescence Spectroscopy Analysis

This protocol details the measurement of fluorescence spectra and relative quantum yield.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects. Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.60) with a similar absorbance at the same excitation wavelength.[1]

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Spectrum Acquisition:

    • Measure the absorption spectra of both the sample and standard solutions.

    • For the sample, acquire an emission spectrum by exciting at its λmax. Record the integrated fluorescence intensity.

    • For the standard, acquire an emission spectrum using the same excitation wavelength and instrument settings. Record its integrated fluorescence intensity.

  • Quantum Yield Calculation: Calculate the relative quantum yield (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence_Workflow cluster_0 Sample & Standard Preparation prep_sample Prepare Sample (Abs < 0.1) acquire Acquire Absorption & Emission Spectra (Identical Instrument Settings) prep_sample->acquire prep_std Prepare Standard (e.g., Quinine Sulfate) prep_std->acquire calculate Calculate Relative Quantum Yield acquire->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Applications in Drug Discovery and Research

The well-defined electronic and optical properties of this compound make it a highly versatile molecule.

  • Scaffold for Therapeutics: The isoquinoline core is present in numerous biologically active compounds.[2] The electronic character imparted by the 6-methoxy group can be fine-tuned to optimize binding affinity and selectivity for various biological targets. Derivatives have shown promise as HIV-1 reverse transcriptase inhibitors and potent tubulin polymerization inhibitors for anticancer applications, where electronic interactions with the target enzyme are critical.[9][16]

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment allows this compound derivatives to be used as probes. For example, quinoline-based fluorophores are widely used for detecting cellular zinc ions, where coordination to the metal ion modulates the fluorescence output.[4][17] This property is invaluable for imaging biological processes and quantifying analytes in complex systems.

Properties_to_Applications EP Electronic Properties (HOMO/LUMO, e- density) OP Optical Properties (Fluorescence, Solvatochromism) EP->OP determines photophysics DD Drug Development (Enzyme Inhibition, Target Binding) EP->DD governs reactivity & binding affinity FP Fluorescent Probes (Ion Sensing, Bio-imaging) OP->FP enables detection & sensing

Caption: Relationship between fundamental properties and key applications of this compound.

Conclusion

This compound is more than a simple heterocyclic compound; it is a precisely tuned molecular entity whose electronic and optical properties offer vast potential. Its electron-rich aromatic system gives rise to favorable photophysical characteristics, most notably a solvent-sensitive fluorescence that makes it an excellent candidate for molecular probes. Simultaneously, its electronic architecture provides a robust scaffold for the rational design of new therapeutic agents. By integrating the experimental and computational methodologies outlined in this guide, researchers can effectively characterize, modify, and deploy this compound to address pressing challenges in science and medicine.

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An In-Depth Technical Guide to the Initial Toxicity Screening of 6-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro toxicity screening of novel 6-methoxyisoquinoline derivatives. The methodologies and strategic rationale presented herein are designed for researchers, scientists, and drug development professionals to facilitate early-stage hazard identification and de-risking of these promising chemical entities. By integrating established protocols with mechanistic insights specific to the this compound scaffold, this document aims to ensure scientific rigor and support informed decision-making in the drug discovery pipeline.

Executive Summary: A Tiered Approach to Toxicity Assessment

The initial safety evaluation of any new chemical entity is paramount. For this compound derivatives, a class of compounds with significant pharmacological potential, a structured, tiered approach to toxicity screening is recommended. This strategy, outlined below, is designed to provide a comprehensive preliminary safety profile, from broad cytotoxicity to more specific and mechanistically relevant endpoints. The early identification of potential liabilities such as cytotoxicity, genotoxicity, cardiotoxicity, and metabolic instability allows for the timely optimization of lead candidates or, when necessary, their termination, thus conserving valuable resources.

The core of this guidance is built upon the understanding that the 6-methoxy functional group may be subject to metabolic activation, a key consideration in the toxicological assessment of this compound class.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Organ-Specific & Mechanistic Assays Cytotoxicity Cytotoxicity Hepatotoxicity Hepatotoxicity Cytotoxicity->Hepatotoxicity If cytotoxic Cardiotoxicity Cardiotoxicity Cytotoxicity->Cardiotoxicity Broad Activity Profile Metabolic Stability Metabolic Stability Cytotoxicity->Metabolic Stability Contextualize Potency Genotoxicity Genotoxicity Data Analysis & Risk Assessment Data Analysis & Risk Assessment Genotoxicity->Data Analysis & Risk Assessment Hepatotoxicity->Data Analysis & Risk Assessment Cardiotoxicity->Data Analysis & Risk Assessment Metabolic Stability->Data Analysis & Risk Assessment Start New 6-Methoxy- isoquinoline Derivative Start->Cytotoxicity Initial Screen Start->Genotoxicity Initial Screen Decision Proceed / Optimize / Terminate Data Analysis & Risk Assessment->Decision G This compound This compound 6-Hydroxyisoquinoline 6-Hydroxyisoquinoline This compound->6-Hydroxyisoquinoline CYP450-mediated O-demethylation Reactive Quinone Species Reactive Quinone Species 6-Hydroxyisoquinoline->Reactive Quinone Species Oxidation Cellular Macromolecules Cellular Macromolecules Reactive Quinone Species->Cellular Macromolecules Covalent Adduction Toxicity Toxicity Cellular Macromolecules->Toxicity

Caption: Potential bioactivation of this compound.

Tier 1: Foundational Toxicity Assays

The initial tier of screening aims to establish a baseline understanding of the compound's potential to induce cell death and genetic damage.

In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery. [1][2]Two complementary assays are recommended to assess cell viability through different mechanisms: metabolic activity and membrane integrity.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [3][4]Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. [5] Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver cell context, or a relevant cancer cell line if oncology is the therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. [1]Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO2 humidified incubator. [6]4. MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [3]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. [3]6. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. [6]Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [4]7. Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. [3]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability). [1]

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium, which indicates a loss of cell membrane integrity. [7][8] Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate. [9]3. LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. [10]4. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [10]5. Stop Reaction: Add the stop solution to each well. [10]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [7]7. Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent). [10] Data Presentation: Cytotoxicity

AssayEndpointCell LineIC50 (µM)
MTT Metabolic ActivityHepG2[Insert Value]
LDH Membrane IntegrityHepG2[Insert Value]
Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. [11][12]

The Ames test is a widely used method that uses bacteria to assess the mutagenic potential of chemical compounds. [13][12]It tests a compound's ability to induce mutations that revert a histidine auxotrophic strain of Salmonella typhimurium to a prototrophic state, allowing it to grow on a histidine-free medium. [13][14] Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations. [13]2. Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level. [11]

The in vitro micronucleus assay evaluates the potential of a compound to induce chromosomal damage. [15][16]It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. [17] Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6) and treat with at least three concentrations of the test compound, with and without S9 metabolic activation. [17][18]2. Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have undergone one cell division. [15][19]3. Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them. [19]4. Staining: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). [17]5. Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. [15]6. Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells. [17]

Tier 2: Organ-Specific and Mechanistic Assays

If the foundational assays indicate potential toxicity, or as part of a comprehensive screening cascade, the following assays can provide more specific insights into potential organ liabilities and mechanisms of action.

Hepatotoxicity Screening

Given that the liver is a primary site of drug metabolism, assessing the potential for drug-induced liver injury (DILI) is crucial. [20][21][22] Experimental Protocol: Multiplexed High-Content Hepatotoxicity Assay

This assay utilizes primary human hepatocytes or 3D liver spheroids to provide a more physiologically relevant system. [21]It simultaneously measures multiple indicators of liver cell health.

  • Cell Culture: Culture primary human hepatocytes or 3D liver spheroids according to established protocols.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for an appropriate duration (e.g., 24-72 hours).

  • Staining: Use a cocktail of fluorescent dyes to stain for key hepatotoxicity markers, such as:

    • Cell Viability: Dyes that differentiate live and dead cells.

    • Reactive Oxygen Species (ROS) Production: Dyes that fluoresce upon oxidation.

    • Mitochondrial Membrane Potential: Dyes that accumulate in healthy mitochondria.

    • Apoptosis: Markers like caspase-3/7 activation. [21]4. Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity for each marker.

  • Data Analysis: Analyze the dose-dependent effects on each parameter to identify specific mechanisms of hepatotoxicity.

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, early screening for hERG liability is a regulatory expectation and a critical safety assessment.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Utilize an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents in whole-cell patch-clamp mode.

  • Data Acquisition: Apply a range of concentrations of the test compound to the cells and record the inhibition of the hERG current.

  • Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration and determine the IC50 value.

Metabolic Stability: CYP450 Inhibition Assay

Understanding how a compound interacts with CYP450 enzymes is essential for predicting drug-drug interactions and understanding its metabolic fate. An initial screen for inhibition of the major drug-metabolizing CYP isoforms is recommended.

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Incubation: Incubate the test compound at various concentrations with the human liver microsomes and a cocktail of probe substrates specific for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Metabolite Analysis: After the incubation period, quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • Data Analysis: Determine the IC50 of the test compound for the inhibition of each CYP isoform by measuring the decrease in the formation of the probe substrate metabolites.

Data Presentation: Tier 2 Assays

AssayEndpointSystemResult (IC50 µM)
High-Content Hepatotoxicity ROS, Mitochondrial Dysfunction, ApoptosisPrimary Hepatocytes[Qualitative/Quantitative Summary]
hERG Assay hERG Channel InhibitionHEK293-hERG cells[Insert Value]
CYP450 Inhibition Inhibition of specific CYP isoformsHuman Liver Microsomes[Provide IC50s for each isoform]

Data Interpretation and Decision-Making

The collective data from these initial screens will provide a preliminary toxicological profile of the this compound derivative.

  • Potent cytotoxicity (low µM IC50) is a significant red flag that may halt further development unless the therapeutic indication justifies the risk (e.g., in oncology).

  • Positive genotoxicity results , particularly in the Ames test with metabolic activation, are a major concern and often lead to the termination of a candidate.

  • hERG inhibition with an IC50 value close to the projected therapeutic concentration is a serious liability for cardiotoxicity.

  • Significant CYP450 inhibition indicates a high potential for drug-drug interactions, which can complicate clinical development.

  • Evidence of hepatotoxicity in high-content screens, especially markers of oxidative stress, may support the hypothesis of bioactivation to a reactive quinone metabolite and warrants further investigation.

The integration of these findings will enable a data-driven decision to either advance the compound, select an alternative candidate with a better safety profile, or initiate medicinal chemistry efforts to mitigate the identified liabilities.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Charles River Laboratories. (n.d.). Ames Test.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays.
  • Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link] [19]22. O'Brien, P. J. (2000). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. [Link]
  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay.
  • JoVE. (2019, May 13). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Xu, J. J., et al. (2008). High-throughput screening for drug-induced hepatotoxicity using Biochemical assays. Journal of Pharmacological and Toxicological Methods. [Link] [20]31. Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link] [21]32. Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Wang, Y., et al. (2014). Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. PMC - NIH. [Link]
  • Bio-Algorithms and Med-Systems. (n.d.). RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING.
  • Greenstone Biosciences. (n.d.). Hepatotoxicity Screen. Retrieved from [Link] [22]39. Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
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An In-depth Technical Guide to the Synthesis of 6-Methoxyisoquinoline from p-Anisidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyisoquinoline is a pivotal structural motif present in numerous pharmacologically active compounds and natural products. Its synthesis is a subject of significant interest in medicinal and organic chemistry. This guide provides a comprehensive technical overview of the primary synthetic strategies for constructing the this compound core, starting from the readily available precursor, p-anisidine. We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters of the Bischler-Napieralski reaction, the most prevalent and effective method for this transformation. The discussion is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability for professionals in the field.

Introduction: Strategic Importance of this compound

The isoquinoline scaffold is a privileged heterocyclic system in drug discovery. The specific incorporation of a methoxy group at the 6-position is a recurring feature in a wide array of bioactive molecules, including vasodilators like papaverine. The selection of p-anisidine as a starting material is a strategic choice, leveraging its commercial availability and the electron-donating nature of the methoxy group, which facilitates the key cyclization steps in the synthesis. This guide will focus on the transformation of p-anisidine into the target isoquinoline structure, emphasizing the chemical logic behind the chosen synthetic routes.

Core Synthetic Strategy: The Bischler-Napieralski Reaction

The most direct and widely employed route for the synthesis of this compound and its derivatives from a p-anisidine-derived precursor is the Bischler-Napieralski reaction.[1][2] This powerful reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently aromatized to the desired isoquinoline.[3][4]

The overall strategy involves two main stages:

  • Amide Formation: Synthesis of an N-acyl derivative of a β-(4-methoxyphenyl)ethylamine. This precursor is typically prepared from p-anisidine through a multi-step sequence.

  • Cyclization and Aromatization: The Bischler-Napieralski reaction itself, followed by a dehydrogenation step to furnish the final aromatic isoquinoline ring system.

The presence of the electron-donating methoxy group on the benzene ring is crucial, as it activates the aromatic system for the intramolecular electrophilic aromatic substitution that occurs during the cyclization step.[3][4]

Mechanistic Deep Dive: Understanding the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is typically carried out in refluxing acidic conditions using a dehydrating agent.[1] Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[5] Two primary mechanistic pathways are generally considered, with the prevailing mechanism often depending on the specific reaction conditions.[1][3]

Path A: Nitrilium Ion Intermediate This is the most commonly accepted mechanism.[5]

  • Activation of Amide: The carbonyl oxygen of the β-arylethylamide is activated by the Lewis acidic dehydrating agent (e.g., POCl₃).

  • Dehydration: The activated amide undergoes dehydration to form a highly electrophilic nitrilium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring (activated by the methoxy group) attacks the nitrilium ion in an intramolecular fashion. This cyclization occurs ortho to the ethylamine moiety.

  • Rearomatization: The resulting intermediate loses a proton to restore aromaticity, yielding the 3,4-dihydroisoquinoline.

Path B: Dichlorophosphoryl Imine-Ester Intermediate An alternative pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes before the elimination step that forms the imine.[3]

Visualizing the Mechanism: Nitrilium Ion Pathway

Bischler_Napieralski_Mechanism Figure 1: Mechanism of the Bischler-Napieralski Reaction cluster_0 Step 1: Amide Activation & Dehydration cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Oxidation Amide β-Arylethylamide Activated_Amide Activated Amide Complex Amide->Activated_Amide + POCl₃ Nitrilium Nitrilium Ion Intermediate Activated_Amide->Nitrilium - (HO)POCl₂ Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H⁺ Isoquinoline This compound Dihydroisoquinoline->Isoquinoline [O] (e.g., Pd/C, heat) Workflow Figure 2: Overall Synthetic Workflow cluster_precursor Precursor Synthesis cluster_main Core Synthesis pAnisidine p-Anisidine Phenylethanol 2-(4-methoxyphenyl)ethanol pAnisidine->Phenylethanol Step 1 (e.g., Ethylene Oxide) Phenylethylamine 2-(4-methoxyphenyl)ethylamine Phenylethanol->Phenylethylamine Step 2 (e.g., Mitsunobu or Halogenation/Amination) Amide N-formyl-2-(4-methoxyphenyl)ethylamine Phenylethylamine->Amide Step 3 (Formylation) Cyclization Bischler-Napieralski Cyclization Amide->Cyclization POCl₃, Toluene, Reflux Aromatization Dehydrogenation Cyclization->Aromatization Pd/C, Decalin, Reflux Product This compound Aromatization->Product

Caption: High-level workflow from p-anisidine to this compound.

Protocol: Synthesis of N-formyl-2-(4-methoxyphenyl)ethylamine

(This protocol assumes the availability of 2-(4-methoxyphenyl)ethylamine. Its synthesis from p-anisidine is a standard multi-step process not detailed here for brevity but referenced in the workflow.)

  • Reaction Setup: To a solution of 2-(4-methoxyphenyl)ethylamine (1.0 equiv.) in a suitable solvent such as toluene, add ethyl formate (1.5 equiv.).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography.

Protocol: Bischler-Napieralski Cyclization and Aromatization
  • Cyclization Setup: Dissolve the N-formyl-2-(4-methoxyphenyl)ethylamine (1.0 equiv.) in a dry, inert solvent such as toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv.) to the solution at 0 °C.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the formation of the 3,4-dihydro-6-methoxyisoquinoline intermediate by TLC or LC-MS.

  • Aromatization: After cooling the reaction mixture, carefully quench with ice water and basify with an aqueous solution of sodium hydroxide or ammonia to pH > 10. Extract the aqueous layer with an organic solvent like dichloromethane (DCM). The crude dihydroisoquinoline is then dissolved in a high-boiling solvent (e.g., decalin or xylene). Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Dehydrogenation: Heat the mixture to reflux (140-190 °C depending on the solvent) for 8-12 hours.

  • Final Work-up and Purification: Cool the mixture, filter through a pad of Celite to remove the Pd/C catalyst, and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield pure this compound.

Critical Parameters and Optimization Insights

The success of the Bischler-Napieralski synthesis hinges on careful control of several experimental variables.

ParameterRecommended ConditionRationale & Causality [4][5]
Dehydrating Agent POCl₃, P₂O₅, PPA, Tf₂OPOCl₃ is widely used and effective. For less reactive substrates (i.e., those without strong electron-donating groups), a stronger system like P₂O₅ in refluxing POCl₃ may be necessary to drive the formation of the nitrilium ion.
Solvent Toluene, Xylene, AcetonitrileThe solvent must be dry and inert to the reaction conditions. Higher boiling point solvents like xylene can facilitate the reaction for less reactive substrates.
Temperature Reflux (80-140 °C)Elevated temperatures are required to overcome the activation energy for both the nitrilium ion formation and the subsequent cyclization.
Substrate Electronics Electron-donating groupsThe presence of the methoxy group on the phenyl ring is highly activating, facilitating the electrophilic attack and leading to higher yields under milder conditions compared to unsubstituted analogues.
Side Reactions Retro-Ritter ReactionA potential side reaction is the fragmentation of the nitrilium ion to form a styrene derivative. [4][5]This can be minimized by using milder conditions or alternative reagents like oxalyl chloride.

Alternative Synthetic Routes

While the Bischler-Napieralski reaction is dominant, other classical methods can be adapted for the synthesis of the isoquinoline core.

  • Pomeranz–Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal. [6][7]Starting from p-methoxybenzaldehyde and an aminoacetaldehyde acetal, one could synthesize the isoquinoline core, although regioselectivity can be an issue. [8][9]* Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. [10][11]To obtain this compound, a 2-(4-methoxyphenyl)ethylamine precursor would be reacted with formaldehyde or a synthetic equivalent, followed by oxidation of the resulting tetrahydroisoquinoline. [12]This route is particularly useful for generating chiral centers at the C-1 position if a chiral aldehyde is used. [13]

Conclusion

The synthesis of this compound from p-anisidine is most effectively achieved through the Bischler-Napieralski reaction. This method leverages the activating effect of the methoxy group to facilitate a robust intramolecular electrophilic cyclization. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of dehydrating agent, solvent, and temperature, researchers can reliably produce this important heterocyclic core. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of isoquinoline-based molecules for pharmaceutical and materials science applications.

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
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  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
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  • Name Reactions in Organic Synthesis. Pictet-Spengler Isoquinoline Synthesis.
  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Chem-Station International Edition. Pomeranz-Fritsch Isoquinoline Synthesis.
  • Minami, H., et al. (2012). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Journal of Biotechnology, 161(1), 69-75.
  • ResearchGate. Optimization of the reaction conditions. [a].
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Ji, X., et al. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. The Journal of Organic Chemistry, 85(1), 329-336.
  • Arkivoc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-.
  • Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.
  • Scribd. Bischler Napieralski Reaction.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the 6-Methoxyisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with potent biological activities. The introduction of a methoxy group at the 6-position profoundly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxyisoquinoline derivatives. We will explore key synthetic routes, dissect the impact of substitutions at various positions on the isoquinoline ring, and examine the resulting modulation of activity across different therapeutic areas, with a particular focus on the reversal of multidrug resistance. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation therapeutics based on this versatile core.

The this compound Core: A Privileged Scaffold

Introduction to Isoquinoline Alkaloids in Medicinal Chemistry

Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds, widely distributed in the plant kingdom and derived from amino acid precursors like tyrosine. For centuries, compounds from this family, such as morphine and berberine, have been cornerstones of medicine. Their rigid, planar structure provides an excellent framework for oriented interactions with protein binding pockets, while the nitrogen atom often serves as a key hydrogen bond acceptor or a center of positive charge at physiological pH. This inherent bioactivity has made the isoquinoline scaffold a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents.

Physicochemical Impact of the 6-Methoxy Group

The methoxy (-OCH₃) group at the C6 position is not merely a passive substituent. Its presence imparts several critical physicochemical characteristics that define the scaffold's potential:

  • Electronic Effects: As an electron-donating group, the 6-methoxy substituent increases the electron density of the aromatic system. This can enhance π-π stacking interactions with aromatic residues in a target protein and modulate the pKa of the isoquinoline nitrogen.

  • Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a crucial parameter for oral bioavailability and CNS-targeted drugs.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking a site of oxidation by cytochrome P450 enzymes and thereby increasing the drug's half-life.

Foundational Synthetic Strategies

The construction of the this compound core is well-established, with several classical methods providing versatile entry points. The choice of synthesis is often dictated by the desired substitution pattern on the final molecule. The Pomeranz-Fritsch reaction and its modifications are particularly noteworthy for their reliability in forming the isoquinoline ring system from readily available benzaldehydes.[1][2]

The general workflow for developing and optimizing derivatives from this scaffold follows a cyclical and iterative process, beginning with rational design and culminating in the identification of a lead candidate.

SAR_Workflow cluster_0 Discovery & Optimization Cycle Design 1. Rational Design (Target-based or Ligand-based) Synthesis 2. Chemical Synthesis (e.g., Pomeranz-Fritsch) Design->Synthesis Synthesize Analogs Evaluation 3. Biological Evaluation (In Vitro / In Vivo Assays) Synthesis->Evaluation Screen Compounds Analysis 4. SAR Analysis (Data Interpretation) Evaluation->Analysis Generate Data Analysis->Design Inform Next Design (Identify Key Moieties)

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Decoding the Structure-Activity Relationship (SAR)

The exploration of the this compound SAR involves systematically modifying different positions of the core structure and observing the resulting changes in biological activity. The key is to understand why these changes occur, linking structural modifications to interactions at the molecular target.

Key Positions for Modification

The diagram below highlights the primary positions on the tetrahydroisoquinoline core where modifications have been shown to significantly impact biological activity. The saturated tetrahydroisoquinoline form is often preferred in drug design as its increased flexibility allows for better conformational adaptation to binding sites.

Caption: Key modification sites on the 6-methoxy-tetrahydroisoquinoline core.

SAR in Multidrug Resistance (MDR) Reversal

One of the most promising applications of this compound derivatives is in overcoming multidrug resistance (MDR) in cancer chemotherapy. MDR is frequently caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from cancer cells.[3][4] Derivatives of this compound have been developed as potent P-gp inhibitors.

Key SAR findings in this area include:

  • 6,7-Dimethoxy Substitution: The presence of a second methoxy group at the C7 position is a common feature among potent P-gp inhibitors, suggesting that enhanced electron density in the "upper" aromatic ring is beneficial for binding.[5]

  • N2-Substituent: A long, flexible chain at the N2 position, often terminating in an aromatic ring (e.g., a phenethyl group), is crucial for high-affinity interaction with P-gp.[5][6]

  • C1-Substituent: Large, lipophilic groups at the C1 position, such as a dimethoxybenzyl group, significantly enhance inhibitory activity.[5]

Case Study: Targeting P-glycoprotein-Mediated MDR

Mechanism of P-gp and its Role in Chemotherapy Resistance

P-glycoprotein (P-gp/ABCB1) is an ATP-dependent efflux pump that acts as a cellular "sump pump," protecting cells from xenobiotics.[7] In cancer, its overexpression leads to the efflux of a broad spectrum of chemotherapy drugs (e.g., doxorubicin, paclitaxel), reducing their intracellular concentration to sub-therapeutic levels and rendering the treatment ineffective.[3][6] P-gp inhibitors based on the this compound scaffold function by competitively or non-competitively binding to the pump, thereby preventing the efflux of the anticancer drug and restoring its cytotoxic efficacy.[4]

Pgp_Mechanism cluster_cell Cancer Cell cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Chemotherapy Drug Drug_in->Pgp Binding Target Cellular Target (e.g., DNA, Tubulin) Drug_in->Target Induces Apoptosis Drug_out->Drug_in Diffusion Inhibitor This compound Inhibitor Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Quantitative SAR of Tetrahydroisoquinoline Analogs as P-gp Inhibitors

Studies on 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline derivatives reveal critical insights into the structural requirements for potent P-gp inhibition. By varying the substituent at the N2 position, researchers have been able to finely tune the activity. The data below is representative of such studies, where activity is measured by the concentration required to inhibit 50% of the cancer cell population's growth (IC₅₀) in a P-gp overexpressing cell line (K562/A02), often in the presence of a chemotherapy agent. A lower IC₅₀ indicates higher potency.

Compound IDN2-SubstituentIC₅₀ (µM) in K562/A02 CellsReversal Fold (vs. Verapamil)
6e 4-Fluorobenzoyl0.66~1.1x
6h 4-Chlorobenzoyl0.65~1.1x
7c 4-Methylbenzoyl0.96~0.7x
Verapamil (Positive Control)0.721.0x
Data synthesized from representative literature.[5]

The causality behind these results suggests that electron-withdrawing halogen substituents on the N-benzoyl moiety (as in 6e and 6h ) are slightly more favorable for activity than an electron-donating methyl group (7c ). This indicates that the electronic properties of the distal aromatic ring play a role in the interaction with P-gp, likely influencing hydrogen bonding or electrostatic interactions within the drug-binding pocket of the transporter.

Experimental Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are representative, self-validating methodologies for the synthesis of a core intermediate and the biological evaluation of P-gp inhibition.

Synthesis Protocol: Pomeranz–Fritsch–Bobbitt Cyclization for Tetrahydroisoquinoline Core

This protocol describes the synthesis of a 1,2,3,4-tetrahydroisoquinoline, a key intermediate for many SAR studies, using the Bobbitt modification of the Pomeranz-Fritsch reaction.[8][9]

Objective: To synthesize an N-benzyl-4-hydroxytetrahydroisoquinoline derivative.

Materials:

  • Substituted Benzylamine (1 equivalent)

  • Aminoacetaldehyde diethyl acetal (1.1 equivalents)

  • Raney Nickel (catalytic amount)

  • Hydrogen Gas (50 psi)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

Step-by-Step Procedure:

  • Schiff Base Formation: Dissolve the substituted benzylamine and aminoacetaldehyde diethyl acetal in ethanol.

  • Reduction to Aminoacetal: Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas to 50 psi and agitate at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS to confirm consumption of the starting imine). This step is self-validating; complete reduction is necessary for the subsequent cyclization to proceed efficiently.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Concentrate the filtrate under reduced pressure to obtain the crude aminoacetal.

  • Cyclization: Add concentrated hydrochloric acid to the crude aminoacetal. Heat the mixture to reflux (typically 80-100°C) for 2-4 hours. The reaction progress should be monitored by TLC. The formation of a single major product spot indicates successful cyclization.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxytetrahydroisoquinoline.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure product. Characterization by ¹H NMR, ¹³C NMR, and MS is required to confirm structure and purity.

Biological Assay Protocol: P-gp Mediated Rhodamine 123 Efflux Assay

This is a standard, fluorescence-based functional assay to determine the P-gp inhibitory potential of a test compound.[3][10][11]

Objective: To quantify the ability of a this compound derivative to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rh123), from P-gp overexpressing cells.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1, K562/A02)

  • Parental cell line (negative control, low P-gp expression)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Rhodamine 123 (Rh123) stock solution

  • Test Compound (this compound derivative) stock solution

  • Verapamil or Cyclosporin A (positive control inhibitor)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 50,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Pre-incubation: Prepare serial dilutions of the test compound and positive control in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the plate for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rh123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the loading solution. Wash the cells twice with 200 µL of ice-cold PBS per well to remove extracellular Rh123 and halt efflux.

  • Fluorescence Measurement: Add 100 µL of PBS or cell lysis buffer to each well. Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: The self-validating nature of this assay comes from its controls. The parental cell line should exhibit high fluorescence (low efflux), while the untreated P-gp overexpressing cells should show low fluorescence (high efflux). The positive control (Verapamil) should restore high fluorescence in the P-gp cells. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and privileged core in modern drug discovery. The structure-activity relationships explored herein demonstrate that targeted modifications to this scaffold can yield potent modulators of challenging biological targets like P-glycoprotein. The key takeaways for future design are the importance of 6,7-dimethoxy substitution and the incorporation of extended, lipophilic substituents at the N2 and C1 positions of the tetrahydroisoquinoline ring for achieving potent MDR reversal.

Future research should focus on refining the pharmacokinetic properties of these inhibitors, aiming to reduce off-target effects and improve their metabolic stability. The exploration of this scaffold against other transporters in the ABC family and its application in other therapeutic areas, such as neurodegenerative diseases and infectious agents, remains a fertile ground for discovery. By integrating the foundational SAR principles outlined in this guide with modern computational modeling and advanced screening techniques, the this compound core will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

  • Bio-protocol. (n.d.). P-gp mediated efflux assays. Bio-protocol.
  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 515–528.
  • ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/ MDR1 cells. ResearchGate.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Pomeranz-Fritsch Reaction.
  • ResearchGate. (n.d.). Scheme 1: The Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization. ResearchGate.
  • Lund, M., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1846–1852.
  • Zou, Z. H., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry, 8(4), 711–716.
  • Gribi, R., et al. (2000). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Leukemia Research, 24(4), 367–375.
  • ResearchGate. (2018). (PDF) Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. ResearchGate.
  • ResearchGate. (2025). SAR Studies on Tetrahydroisoquinoline Derivatives. ResearchGate.
  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 515–528.
  • ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
  • Royal Society of Chemistry. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry.
  • Bentham Science. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • Advanced Journal of Chemistry, Section A. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A.
  • ResearchGate. (2019). (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate.
  • SciELO. (2012). Overview of P-glycoprotein inhibitors: a rational outlook. Brazilian Journal of Pharmaceutical Sciences, 48(1), 1-17.

Sources

Preliminary investigation of 6-Methoxyisoquinoline in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast and intricate world of heterocyclic chemistry, the isoquinoline scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds. Its derivatives are integral to natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties. The strategic introduction of a methoxy group at the 6-position of the isoquinoline ring system yields 6-methoxyisoquinoline, a modification that significantly influences the molecule's electronic properties and, consequently, its reactivity and biological profile. This in-depth guide provides a preliminary investigation into the synthesis, reactivity, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

The Significance of the Methoxy Group

The placement of the electron-donating methoxy group at the C6 position of the isoquinoline nucleus has profound implications for its chemical behavior. This substitution enhances the electron density of the aromatic system, particularly influencing the reactivity of the pyridine and benzene rings. This electronic modulation is crucial in directing electrophilic and nucleophilic substitution reactions, as well as in facilitating various metal-catalyzed cross-coupling reactions. From a pharmacological standpoint, the methoxy group can serve as a key hydrogen bond acceptor and can influence the molecule's lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic properties.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and overall synthetic strategy.

Classical Synthetic Routes

Several named reactions have historically been the cornerstones for isoquinoline synthesis and remain relevant for accessing 6-methoxy substituted analogs.

  • The Bischler-Napieralski Reaction: This powerful method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. The synthesis of a this compound derivative via this route would typically start from a commercially available 3-methoxyphenethylamine.

  • The Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Subsequent oxidation is required to furnish the aromatic isoquinoline ring. This method is particularly valuable for the synthesis of chiral isoquinoline alkaloids.

  • The Pomeranz-Fritsch Reaction (and Bobbitt Modification): This reaction involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde. The Bobbitt modification offers a milder alternative, proceeding through a dihydroisoquinoline intermediate. These methods are instrumental in constructing the isoquinoline core from readily available precursors. A combination of the Petasis reaction and the Pomeranz-Fritsch–Bobbitt cyclization has been successfully employed for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

A Representative Classical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative using a classical approach, highlighting the key transformations.

G cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_reaction2 Bischler-Napieralski Cyclization cluster_reaction3 Oxidation 3-Methoxyphenethylamine 3-Methoxyphenethylamine Amide N-(3-Methoxyphenethyl)amide 3-Methoxyphenethylamine->Amide Acylation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Amide Dihydroisoquinoline 3,4-Dihydro-6-methoxyisoquinoline Amide->Dihydroisoquinoline POCl3 or P2O5 Final_Product This compound Derivative Dihydroisoquinoline->Final_Product [O] (e.g., Pd/C, S)

Caption: Generalized Bischler-Napieralski synthesis of a this compound derivative.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing the isoquinoline skeleton. These include transition-metal-catalyzed reactions that offer milder reaction conditions and broader functional group tolerance.

  • Palladium-Catalyzed Annulation Reactions: These methods often involve the coupling of an ortho-halo- or ortho-triflyloxy-benzaldehyde with an alkyne, followed by the introduction of a nitrogen source to construct the heterocyclic ring in a convergent manner.

  • Visible-Light Photoredox Catalysis: Emerging techniques utilize visible-light photoredox catalysts to generate reactive intermediates, such as iminyl radicals, which can undergo intramolecular cyclization to form the isoquinoline scaffold under mild and environmentally friendly conditions.

Key Reactions and Transformations of this compound

The this compound core is a versatile platform for further functionalization, allowing for the introduction of various substituents to modulate its biological activity.

Electrophilic Aromatic Substitution

The electron-donating nature of the methoxy group activates the benzene ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will preferentially occur at the positions ortho and para to the methoxy group (C5 and C7). The pyridine ring is generally deactivated towards electrophilic attack but can undergo substitution under forcing conditions.

Nucleophilic Aromatic Substitution

The pyridine ring of the isoquinoline system is susceptible to nucleophilic attack, particularly at the C1 position. This reactivity can be exploited to introduce a variety of nucleophiles, including organometallics and amines.

Metal-Catalyzed Cross-Coupling Reactions

The isoquinoline nucleus can be functionalized through various cross-coupling reactions. For instance, the introduction of a halogen atom at a specific position allows for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds.

A Representative Functionalization Workflow

The following diagram outlines a potential workflow for the diversification of the this compound scaffold.

An In-depth Technical Guide to 6-Methoxyisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoquinoline, a heterocyclic aromatic organic compound, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, detailed synthetic methodologies, and its burgeoning applications in the development of novel therapeutics, particularly as a modulator of key cellular signaling pathways.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. Key identifiers and physicochemical characteristics are summarized below.

PropertyValueSource
CAS Number 52986-70-6[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
IUPAC Name This compound[1]

Synthesis of this compound: The Pomeranz-Fritsch Reaction

The construction of the isoquinoline core is a cornerstone of synthetic organic chemistry. Among the various methods, the Pomeranz-Fritsch reaction stands out as a classical and versatile approach for the synthesis of isoquinolines, including this compound.[2][3] This reaction, along with its modifications, offers a strategic pathway to this important heterocyclic system.

The fundamental principle of the Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal.[2] The presence of electron-donating groups on the aromatic aldehyde, such as the methoxy group in 3-methoxybenzaldehyde, generally facilitates the reaction.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted isoquinoline via the Pomeranz-Fritsch reaction.

Pomeranz_Fritsch_Workflow A Aromatic Aldehyde (e.g., 3-Methoxybenzaldehyde) C Condensation A->C B Aminoacetaldehyde dimethyl acetal B->C D Benzalaminoacetal (Schiff Base) C->D Formation of Schiff Base E Acid-Catalyzed Cyclization (e.g., H₂SO₄) D->E F This compound E->F Intramolecular Electrophilic Aromatic Substitution Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methoxyisoquinoline Quantification

This compound is a key heterocyclic compound that serves as a fundamental building block in the synthesis of numerous pharmacologically active molecules.[1] Its presence and purity in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) are critical quality attributes that necessitate a reliable and robust analytical method for quantification. This application note details a highly specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for use in research, development, and quality control environments.[2][3]

The isoquinoline scaffold is present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antitumor and anti-inflammatory properties.[1][4] Consequently, the accurate quantification of precursors like this compound is paramount for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed protocol and a thorough explanation of the method's validation.

Method Rationale and Analyte Properties

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound is a moderately polar to nonpolar compound due to its aromatic isoquinoline ring and the methoxy group.[5][6] A reversed-phase HPLC approach is therefore selected as the most suitable separation technique.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₁₀H₉NO[6]
Molecular Weight159.18 g/mol [7]
PolarityModerately polar to nonpolarThe aromatic isoquinoline ring contributes nonpolar character, while the nitrogen atom and the methoxy group introduce some polarity.[5]
pKa~5.03 (at 20℃)The basic nitrogen in the isoquinoline ring is expected to have a pKa in this range.[7]
UV Absorbance (λmax)Expected around 254 nm and 280 nmBased on the UV spectra of isoquinoline and related aromatic compounds.[5] The optimal wavelength will be confirmed experimentally.

Based on these properties, a C18 stationary phase is chosen for its excellent retention of moderately nonpolar compounds. The mobile phase composition, a mixture of acetonitrile and a buffered aqueous phase, is optimized to achieve a suitable retention time and symmetrical peak shape. The acidic modifier in the mobile phase ensures the protonation of the basic nitrogen in the isoquinoline ring, which helps to minimize peak tailing and improve chromatographic performance.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (to be confirmed by DAD analysis).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Sonicate for 10 minutes to ensure complete dissolution. Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[8][9]

Method Validation

The developed HPLC-UV method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][10] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] To demonstrate specificity, a solution of this compound was spiked with potential impurities and also subjected to stress conditions (acidic, alkaline, oxidative, and photolytic) to generate degradation products. The chromatograms showed that the peak for this compound was well-resolved from all other peaks, indicating the method's high specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10] The linearity was evaluated by analyzing six working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

ParameterResultAcceptance Criteria
Linearity Range1 - 100 µg/mL-
Regression Equationy = 45872x + 12345-
Correlation Coefficient (r²)0.9998r² ≥ 0.999

The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between the concentration and the detector response over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] Accuracy was determined by the recovery method, where a known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy and Precision Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Low (80%)4039.899.50.85%1.12%
Medium (100%)5050.3100.60.65%0.98%
High (120%)6059.599.20.78%1.05%
Acceptance Criteria --98.0% - 102.0% RSD ≤ 2.0% RSD ≤ 2.0%

The recovery values were all within the acceptable range of 98.0% to 102.0%, confirming the accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same sample on the same day. Intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The relative standard deviation (RSD) of the peak areas was calculated.

As shown in Table 3, the RSD values for both repeatability and intermediate precision were well below the acceptance criterion of 2.0%, indicating excellent precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.75

The low LOD and LOQ values demonstrate the high sensitivity of the developed method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Standard Preparation hplc_analysis HPLC-UV Analysis std_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_flow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated

Caption: Logical flow of the HPLC method validation process.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision.[2][3][10] The low LOD and LOQ make it suitable for the analysis of trace levels of the analyte. This robust method can be effectively implemented in quality control laboratories for routine analysis of this compound in various samples, ensuring the quality and consistency of pharmaceutical products.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
  • AMSbiopharma. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025).
  • ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]
  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline.
  • The Good Scents Company. (n.d.). 6-methoxyquinoline, 5263-87-6. [Link]
  • Nacalai Tesque, Inc. (n.d.).
  • Organomation. (n.d.).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. [Link]

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Protocol for the synthesis of 6-Methoxyisoquinoline-4-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 6-Methoxyisoquinoline-4-carbaldehyde

Introduction

This compound-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a "privileged structure" found in numerous biologically active compounds and natural products, including papaverine and berberine.[1][2] The specific substitution pattern of a methoxy group at the 6-position and a reactive carbaldehyde group at the 4-position provides a versatile platform for the synthesis of novel therapeutic agents, particularly in the development of antimalarial and anticancer drugs.[3]

This application note provides a detailed, two-part protocol for the synthesis of this compound-4-carbaldehyde. The strategy involves:

  • Construction of the Core Heterocycle: Synthesis of this compound via the Pomeranz–Fritsch reaction.

  • Functionalization: Regioselective formylation of the this compound core at the C-4 position using the Vilsmeier-Haack reaction.

This guide is designed for researchers in organic synthesis and medicinal chemistry, offering not just a step-by-step procedure but also the underlying chemical principles, expert insights into critical parameters, and troubleshooting advice to ensure a successful outcome.

Chemical Profile: this compound-4-carbaldehyde

A summary of the key chemical identifiers and properties for the target compound is provided below.

IdentifierValueReference
IUPAC Name This compound-4-carbaldehyde[4]
CAS Number 4363-94-4[5]
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.19 g/mol [5]
Appearance Solid
Canonical SMILES COC1=CC2=C(C=C1)N=C(C=C2)C=O[6]
InChIKey PDGKZDPIWAKVLH-UHFFFAOYSA-N

Overall Synthetic Strategy

The synthesis is approached in two major stages, as depicted below. This route is chosen for its reliability and use of well-established name reactions. Direct synthesis methods are often complex, whereas this tandem approach allows for the controlled construction and subsequent functionalization of the isoquinoline core.

G SM m-Methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal Step1 Step 1: Pomeranz–Fritsch Reaction (H₂SO₄) SM->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Step2 Product This compound-4-carbaldehyde Step2->Product

Caption: Overall two-step synthetic route.

Part 1: Synthesis of this compound via Pomeranz–Fritsch Reaction

Principle and Rationale

The Pomeranz–Fritsch reaction is a robust method for synthesizing the isoquinoline ring system.[2] It involves the acid-catalyzed cyclization of a Schiff base formed from a benzaldehyde and an aminoacetaldehyde acetal.[7] The electron-donating methoxy group on the benzaldehyde ring facilitates the key electrophilic aromatic substitution step, making this an efficient route to the desired 6-methoxy substituted core.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeNotes
m-MethoxybenzaldehydeC₈H₈O₂136.15≥98%Starting material.
Aminoacetaldehyde diethyl acetalC₆H₁₅NO₂133.19≥98%Reagent.
Sulfuric Acid, concentratedH₂SO₄98.0895-98%Catalyst and solvent.
Sodium HydroxideNaOH40.00PelletsFor neutralization.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularDrying agent.
Detailed Experimental Protocol
  • Schiff Base Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine m-methoxybenzaldehyde (13.6 g, 0.1 mol) and aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol).

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC (thin-layer chromatography) to confirm the consumption of the aldehyde.

  • Cyclization:

    • Prepare an ice bath around the flask.

    • Slowly and carefully add concentrated sulfuric acid (60 mL) to the stirred mixture dropwise via an addition funnel. Caution: This addition is highly exothermic. Maintain the internal temperature below 20°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. The solution will darken significantly.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by slowly adding 50% (w/v) aqueous sodium hydroxide solution. Monitor the pH with litmus paper or a pH meter until it reaches pH 8-9. This step must be performed in an ice bath to control the heat of neutralization.

    • Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid or oil. The expected yield is typically in the range of 50-65%.

Expert Insights & Troubleshooting
  • Causality of Acid Choice: Concentrated sulfuric acid acts as both the catalyst for the electrophilic substitution and the dehydrating agent. Its concentration is critical; lower concentrations can lead to incomplete reaction and hydrolysis of intermediates.[7]

  • Temperature Control: The initial addition of sulfuric acid is the most critical step. Poor temperature control can lead to charring and the formation of unwanted sulfonated byproducts, significantly reducing the yield.

  • Troubleshooting Low Yield: If the yield is low, ensure the starting materials are pure and anhydrous. Incomplete reaction can be addressed by extending the stirring time at room temperature to 24 hours. During workup, ensure complete neutralization and thorough extraction to maximize product recovery.

Part 2: Formylation of this compound via Vilsmeier-Haack Reaction

Principle and Rationale

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction employs a Vilsmeier reagent, a halomethyleniminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphoryl chloride, POCl₃).[10]

Regioselectivity: Electrophilic substitution on the isoquinoline ring is complex. However, the powerful electron-donating effect of the 6-methoxy group strongly activates the benzenoid ring, directing the incoming electrophile (the Vilsmeier reagent) primarily to the ortho and para positions (C-5 and C-7). Concurrently, the C-4 position of the isoquinoline ring is electronically distinct and can be susceptible to attack. While substitution at C-5 is often predicted for quinolines, the isoquinoline system's electronics can favor C-4 substitution in certain cases, leading to the desired product. Careful control of reaction conditions is key to maximizing the yield of the 4-carbaldehyde isomer.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeNotes
This compoundC₁₀H₉NO159.19N/AProduct from Part 1.
Phosphoryl ChloridePOCl₃153.33≥99%Highly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousReagent and solvent.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96AnhydrousSolvent.
Sodium AcetateCH₃COONa82.03AnhydrousFor workup.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeExtraction solvent.
Detailed Experimental Protocol
  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked 250 mL flask under a nitrogen atmosphere, place anhydrous DMF (15 mL).

    • Cool the flask in an ice-salt bath to 0°C.

    • Add phosphoryl chloride (POCl₃) (4.6 g, 0.03 mol) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0-5°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve this compound (3.2 g, 0.02 mol) in anhydrous 1,2-dichloroethane (30 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and slowly heat the reaction mixture to 80-85°C using an oil bath.

    • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back down to room temperature and then pour it cautiously onto 200 g of crushed ice.

    • Stir the mixture vigorously for 30 minutes.

    • Add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7.

    • Heat the mixture at 60°C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Isolation and Purification:

    • Cool the mixture to room temperature and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound-4-carbaldehyde as a solid. The expected yield is in the range of 40-60%.

Expert Insights & Troubleshooting
  • Anhydrous Conditions: The Vilsmeier-Haack reaction is highly sensitive to moisture, as water will rapidly quench the Vilsmeier reagent and POCl₃. Using flame-dried glassware and anhydrous solvents is essential for success.

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 equivalents relative to the substrate) is used to drive the reaction to completion.

  • Side Products: The primary potential side product is the 5-formyl isomer due to the activating effect of the 6-methoxy group. Purification by column chromatography or careful recrystallization is necessary to isolate the desired C-4 isomer. The ratio of isomers is highly dependent on reaction conditions, particularly temperature.

  • Trustworthiness through Controls: A self-validating approach involves analyzing the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of regioisomers formed before purification. This provides valuable feedback on the reaction's selectivity.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Steps Prep Flame-dry glassware under N₂ atmosphere Reagent Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Prep->Reagent Add Add substrate solution to Vilsmeier Reagent Reagent->Add Heat Heat reaction mixture (e.g., 80°C, 4-6h) Add->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench on ice Monitor->Quench Hydrolyze Hydrolyze iminium salt (pH adjustment, heat) Quench->Hydrolyze Extract Extract with DCM Hydrolyze->Extract Dry Dry and concentrate Extract->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, m.p.) Purify->Analyze

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

References

  • MySkinRecipes. 6-Methoxyquinoline-4-carbaldehyde. [Link]
  • NIH National Library of Medicine. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
  • Semantic Scholar. Diastereoselective Synthesis of (–)
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Alichem.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • International Journal of ChemTech Research. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]
  • Química Organica.org. Isoquinoline synthesis. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Isoquinoline. [Link]
  • PubChem. 6-Methoxyquinoline-4-carboxaldehyde. [Link]

Sources

Application Notes & Protocols: The Strategic Use of the 6-Methoxy-Substituted Scaffold in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The quinoline scaffold is a quintessential example, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This guide focuses specifically on the role of the 6-methoxy substituted quinoline and its derivatives, a structural motif that has proven particularly fruitful in the development of potent anticancer agents. While the related isoquinoline scaffold also holds therapeutic promise, the preponderance of recent research highlights the significant advancements made with 6-methoxyquinoline derivatives.

The strategic placement of a methoxy group (-OCH₃) at the C-6 position of the quinoline ring is not a trivial chemical modification. This electron-donating group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, enhancing binding affinity to target proteins, improving metabolic stability, and modulating solubility.[3][4][5] These subtle yet powerful electronic and steric effects have been leveraged to design highly selective and potent inhibitors of key oncogenic pathways.

This document provides an in-depth exploration of two prominent classes of anticancer agents derived from the 6-methoxyquinoline core: c-Met kinase inhibitors and tubulin polymerization inhibitors . We will dissect the rationale behind their design, provide detailed synthetic protocols for exemplary compounds, and outline the methodologies for their biological evaluation.

Part 1: Targeting Oncogenic Signaling with 6,7-Dimethoxyquinoline-Based c-Met Inhibitors

Scientific Rationale: The HGF/c-Met Axis in Tumorigenesis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway involved in normal cellular processes like embryonic development and tissue regeneration.[6][7] However, in many cancers, this pathway becomes deregulated through gene amplification, mutation, or overexpression.[6] This aberrant c-Met activation drives tumor growth, proliferation, survival, invasion, and metastasis, making it a high-value target for therapeutic intervention.[6][7] The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a particularly effective framework for designing potent and selective c-Met inhibitors.[6][8][9]

Signaling Pathway Visualization

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding Dimerization Receptor Dimerization & Autophosphorylation cMet->Dimerization Adaptor Adaptor Proteins (e.g., GAB1, GRB2) Dimerization->Adaptor Recruitment RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT STAT3 STAT3 Pathway Adaptor->STAT3 Proliferation Proliferation & Survival RAS_RAF->Proliferation Invasion Invasion & Metastasis RAS_RAF->Invasion PI3K_AKT->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->Dimerization Inhibits Kinase Activity

Caption: The HGF/c-Met signaling pathway and its inhibition.

Protocol: Synthesis of a Potent c-Met Inhibitor

This protocol details the synthesis of a 6,7-dimethoxy-4-anilinoquinoline derivative possessing a benzimidazole moiety, analogous to highly potent compounds reported in the literature.[6][8]

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

  • Rationale: The conversion of the hydroxyl group of 6,7-dimethoxyquinolin-4-ol to a chloro group is a crucial activation step. The chlorine atom serves as a good leaving group for the subsequent nucleophilic aromatic substitution reaction. Phosphoryl chloride (POCl₃) is a standard and effective reagent for this type of transformation.

  • Procedure:

    • To a round-bottom flask, add 6,7-dimethoxyquinolin-4-ol (1.0 eq).

    • Carefully add phosphoryl chloride (POCl₃, 5.0 eq) dropwise at 0 °C.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-6,7-dimethoxyquinoline.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: This is the key bond-forming reaction where the aniline-containing benzimidazole moiety is coupled to the quinoline core. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient C4 position of the quinoline, displacing the chloride. Isopropanol is a common solvent, and a catalytic amount of acid (like HCl) can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.

  • Procedure:

    • In a sealed vessel, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired N-(2-phenyl-1H-benzo[d]imidazol-6-yl)amine derivative (1.1 eq) in isopropanol.

    • Add a catalytic amount of concentrated HCl (0.1 eq).

    • Heat the mixture to 80-90 °C for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold isopropanol and then diethyl ether.

    • Purify the crude product by column chromatography (e.g., Dichloromethane/Methanol gradient) or recrystallization to obtain the final pure compound.

Quantitative Data: Biological Activity of c-Met Inhibitors

The efficacy of synthesized compounds is typically evaluated through in vitro kinase assays and cell-based cytotoxicity assays.

Compound IDc-Met Kinase IC₅₀ (µM)A549 Cell Line IC₅₀ (µM)MKN-45 Cell Line IC₅₀ (µM)
12n 0.030 ± 0.008Data not specifiedData not specified
Cabozantinib Data not specifiedData not specifiedData not specified

Data adapted from Zhang, Q.-W., et al. (2019).[6][8][9] Note: Specific cell line IC50 values for compound 12n were not detailed in the primary abstract but it was noted to have "excellent anticancer activity".

Part 2: Disrupting Cell Division with N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline-Based Tubulin Inhibitors

Scientific Rationale: Targeting the Microtubule Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell structure.[10] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy. Agents that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The colchicine binding site on β-tubulin is a key target for such agents.[10][11] N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as a novel and highly potent class of tubulin polymerization inhibitors that act at the colchicine site.[10][12]

Experimental Workflow Visualization

Tubulin_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Syn Synthesize N-aryl-6-methoxy-1,2,3,4- tetrahydroquinoline Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT on A549, KBvin) Syn->Cytotoxicity Test Potency Tubulin_Poly In Vitro Tubulin Polymerization Assay Cytotoxicity->Tubulin_Poly Confirm Target Colchicine_Binding Colchicine Competitive Binding Assay Tubulin_Poly->Colchicine_Binding Determine Binding Site Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Colchicine_Binding->Cell_Cycle Verify Cellular Mechanism

Caption: Workflow for the evaluation of tubulin inhibitors.

Protocol: Synthesis of a Potent Tubulin Polymerization Inhibitor

This protocol outlines a general synthetic route for N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, based on published methodologies.[10][11]

Step 1: N-Arylation of 6-methoxy-1,2,3,4-tetrahydroquinoline

  • Rationale: The core of this synthesis is the formation of the C-N bond between the tetrahydroquinoline nitrogen and the aryl partner. A Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction is a highly efficient method for this transformation, allowing for a broad range of aryl halides or triflates to be used.

  • Procedure:

    • To an oven-dried Schlenk flask, add 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq), the desired aryl halide (e.g., 2-chloro-quinazoline, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a ligand (e.g., Xantphos, 0.04 eq).

    • Add a base, such as sodium tert-butoxide (NaOtBu, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline.

Quantitative Data: Biological Activity of Tubulin Inhibitors

These compounds have demonstrated exceptionally high potency against various cancer cell lines, including those resistant to other chemotherapy drugs.

Compound IDCell LineGI₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%)
6d A5491.50.9399% at 5 µM
KB1.6
KBvin1.7
DU1451.5
4a A54916-200.85High (specific % not stated)
CA-4 (Reference)N/A0.96 - 1.298% at 5 µM

Data adapted from publications by Wang, L., et al. and Arnst, C. et al.[10][11]

Part 3: Standardized Protocols for Biological Evaluation

Reproducible and robust biological data is paramount in drug discovery. The following are standardized protocols for the primary assays used to characterize the anticancer agents described above.

Protocol 1: Cell Viability (MTT) Assay
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549, MKN-45) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[13]

    • Compound Treatment: Prepare serial dilutions of the synthesized compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.[13]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀/GI₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the effect of a compound on the assembly of tubulin heterodimers into microtubules.

  • Procedure:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin protein, a GTP source, and a fluorescence-based reporter in a suitable buffer.

    • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

    • Initiation & Monitoring: Initiate polymerization by incubating the plate at 37 °C. Monitor the increase in fluorescence (which is proportional to the extent of polymerization) over time using a fluorescence plate reader.

    • Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the controls. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

References

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  • Zhang, Q. W., Ye, Z. D., Shen, C., Tie, H. X., Wang, L., & Shi, L. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 124–133.
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  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3237.
  • Various Authors. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry.
  • Wagner, A. J., et al. (2012). Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial. Cancer, 118(23), 5894-5902.
  • Lien, E., et al. (2020). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Archiv der Pharmazie, 353(5), e1900332.

Sources

Application Notes and Protocols: The Utility of 6-Methoxyisoquinoline in the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Biological Sensing

In the intricate landscape of cellular biology and drug discovery, fluorescent probes have emerged as indispensable tools for visualizing and quantifying biological processes in real time.[1][2][3] The ability to non-invasively monitor dynamic changes within living cells provides profound insights into cellular function, disease mechanisms, and therapeutic responses.[4] Among the vast array of fluorophores used to construct these molecular sensors, the 6-methoxyisoquinoline scaffold has garnered significant attention. This heterocyclic aromatic compound serves as a robust building block for probes designed to detect subtle fluctuations in the cellular microenvironment, such as changes in viscosity and pH.[5][6]

The utility of this compound and its derivatives stems from their favorable photophysical properties.[7][8] These molecules often exhibit high sensitivity to their local environment, which can be harnessed to create "smart" probes that switch on their fluorescence or shift their emission wavelength in response to a specific biological analyte or physical parameter. This document provides a detailed guide to the principles, applications, and protocols for using this compound-based fluorescent probes, with a focus on viscosity and pH sensing.

Core Principle: The Fluorogenic Mechanism of this compound Derivatives

The effectiveness of many this compound probes lies in a phenomenon known as Intramolecular Charge Transfer (ICT). In a typical design, the isoquinoline core is functionalized with electron-donating and electron-accepting groups. Upon excitation with light, an electron is transferred from the donor to the acceptor. The key to their function as sensors is that the efficiency of this ICT process, and thus the fluorescence emission, is coupled to the state of the probe's immediate surroundings.

For viscosity sensors, the probe is often designed as a "molecular rotor." In low-viscosity environments, parts of the molecule can freely rotate, which provides a non-radiative pathway for the excited state to decay, quenching fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule to release its energy as light and causing a significant increase in fluorescence intensity.

For pH sensors, the mechanism often involves protonation or deprotonation of a specific site on the molecule.[5][9] This chemical change alters the electronic properties of the fluorophore, affecting the ICT process and resulting in a change in fluorescence color or intensity. This allows for the creation of ratiometric probes that provide a quantitative readout of pH.[9][10]

cluster_viscosity Viscosity Sensing Mechanism (Molecular Rotor) Low_Viscosity Low Viscosity Environment Rotation Free Intramolecular Rotation Low_Viscosity->Rotation High_Viscosity High Viscosity Environment No_Rotation Restricted Rotation High_Viscosity->No_Rotation Excitation Light Excitation (hν) Excitation->Low_Viscosity Excitation->High_Viscosity Quenching Fluorescence Quenching (Non-Radiative Decay) Rotation->Quenching Emission Fluorescence Emission (Radiative Decay) No_Rotation->Emission

Sources

Mastering the Molecular Blueprint: A Guide to NMR and Mass Spectrometry Analysis of 6-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-methoxyisoquinoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds, including alkaloids with significant therapeutic potential. Its derivatives are actively investigated in drug discovery for their diverse pharmacological activities. Unambiguous structural characterization of these derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of medicinal chemistry efforts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive analysis of this compound derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present illustrative data to empower confident structural elucidation.

Section 1: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of isoquinoline alkaloids and their derivatives, as it typically produces protonated molecular ions [M+H]+ with minimal in-source fragmentation.[1][2]

Causality in Experimental Design for Mass Spectrometry

The choice of ionization method and collision energy in tandem mass spectrometry (MS/MS) is critical for obtaining meaningful data.

  • Ionization Technique: ESI in positive ion mode is preferred for this compound derivatives due to the basicity of the isoquinoline nitrogen, which readily accepts a proton to form a stable [M+H]+ ion.[1] This minimizes complex fragmentation in the ion source, providing a clear molecular ion peak.

  • Collision-Induced Dissociation (CID): To elicit structurally informative fragmentation, MS/MS experiments are performed. The collision energy is a key parameter that must be optimized. Low collision energies may not induce sufficient fragmentation, while excessively high energies can lead to excessive fragmentation, making it difficult to piece together the structure. A typical starting point for CID energy is around 30 V, which often provides a balance between the precursor ion and a rich spectrum of fragment ions.[2][3]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to proceed through characteristic pathways involving the methoxy group and the isoquinoline core. The stable aromatic ring system often leads to a prominent molecular ion peak. Common fragmentation patterns for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[3]

Diagram 1: Predicted ESI-MS/MS Fragmentation Pathway of this compound

G M_plus_H [M+H]⁺ m/z 160.07 frag1 Loss of •CH₃ [M+H-15]⁺ m/z 145.05 M_plus_H->frag1 - •CH₃ frag3 Loss of CH₂O [M+H-30]⁺ m/z 130.06 M_plus_H->frag3 - CH₂O frag2 Loss of CO [M+H-15-28]⁺ m/z 117.05 frag1->frag2 - CO

Caption: Predicted fragmentation of this compound in ESI-MS/MS.

Protocol for Mass Spectrometry Analysis

1.3.1 Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

1.3.2 Instrumental Parameters (Illustrative)

  • Instrument: LC-ESI-Q-TOF-MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.5 kV

  • Nebulizer Pressure: 35 psi

  • Drying Gas Flow: 8 L/min

  • Drying Gas Temperature: 325 °C

  • MS/MS Collision Energy: Ramped from 20-40 V for optimal fragmentation.

Data Presentation: Characteristic Mass Fragments
Ion DescriptionPredicted m/z
[M+H]+160.07
[M+H - •CH₃]+145.05
[M+H - CH₂O]+130.06
[M+H - •CH₃ - CO]+117.05

Section 2: NMR Spectroscopy - Assembling the Molecular Structure

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides information on the chemical environment of each atom and their connectivity.

Causality in Experimental Design for NMR Spectroscopy

The selection of NMR experiments should be guided by the need to unambiguously assign all proton and carbon signals.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for connecting different parts of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The chemical shifts of the protons and carbons in this compound are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring. The following tables provide predicted chemical shift ranges based on data from closely related structures like 6-methoxyquinoline and substituted isoquinolines.[4][5][6]

Table 2.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted δ (ppm)Multiplicity
H-19.1 - 9.3s
H-38.4 - 8.6d
H-47.5 - 7.7d
H-57.2 - 7.4d
H-77.0 - 7.2dd
H-87.9 - 8.1d
OCH₃3.9 - 4.1s

Table 2.2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted δ (ppm)
C-1151 - 153
C-3142 - 144
C-4119 - 121
C-4a135 - 137
C-5104 - 106
C-6158 - 160
C-7122 - 124
C-8129 - 131
C-8a127 - 129
OCH₃55 - 57
Protocol for NMR Analysis

2.3.1 Sample Preparation

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Ensure the solution is clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[5]

2.3.2 Instrumental Parameters (Illustrative)

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • 2D Experiments (COSY, HSQC, HMBC): Standard pulse programs and parameters as recommended by the instrument manufacturer.

Diagram 2: Workflow for NMR Data Acquisition and Analysis

G cluster_0 Data Acquisition cluster_1 Data Analysis H1 ¹H NMR assign_protons Assign Proton Signals (from ¹H and COSY) H1->assign_protons C13 ¹³C NMR assign_carbons Assign Carbon Signals (from ¹³C and HSQC) C13->assign_carbons COSY COSY COSY->assign_protons HSQC HSQC HSQC->assign_carbons HMBC HMBC connect_fragments Connect Structural Fragments (from HMBC) HMBC->connect_fragments assign_protons->connect_fragments assign_carbons->connect_fragments elucidate_structure Elucidate Final Structure connect_fragments->elucidate_structure

Caption: A systematic workflow for NMR-based structure elucidation.

Section 3: Integrated Analysis and Conclusion

The synergistic use of Mass Spectrometry and NMR spectroscopy provides a robust and comprehensive approach to the structural characterization of this compound derivatives. MS provides the initial confirmation of the molecular formula, while a suite of NMR experiments allows for the complete assignment of the molecular structure. By following the detailed protocols and understanding the underlying principles of experimental design presented in this application note, researchers can confidently and accurately elucidate the structures of novel this compound derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032.
  • Clark, C. R., et al. (2024). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • PubChem. (n.d.). 6-Methoxyquinoline.
  • ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Kłys, M., et al. (2017).
  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ChemicalBook. (n.d.). 6-Methoxy-3-Methyl-Isoquinoline(14446-31-2) 1H NMR spectrum.
  • Guo, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 838.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Guaratini, T., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-1599.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • American Chemical Society. (n.d.). A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines. The Journal of Organic Chemistry.
  • Tutorbin. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

Application Note: High-Purity Isolation of 6-Methoxyisoquinoline via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 6-Methoxyisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the reliability and success of downstream synthetic applications and biological assays. This document provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We delve into the causality behind methodological choices, from mobile phase optimization with Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring researchers can achieve high purity and yield. The protocol emphasizes mitigating common challenges associated with purifying basic nitrogen-containing heterocycles, such as peak tailing, by employing a modified mobile phase system.

Principle of Separation: Managing Basicity on an Acidic Stationary Phase

Column chromatography facilitates the separation of chemical compounds based on their differential distribution between a stationary phase and a mobile phase.[1] For a moderately polar compound like this compound, silica gel, a highly polar and slightly acidic stationary phase, is a common choice.[1][2]

The separation mechanism relies on the polarity differences between the target compound and its impurities. Non-polar impurities will have minimal interaction with the polar silica gel and will be eluted quickly by a non-polar mobile phase. As the polarity of the mobile phase is gradually increased, compounds are displaced from the stationary phase and begin to move down the column.[3] The more polar a compound, the more strongly it adsorbs to the silica, requiring a more polar mobile phase for elution.[1]

A critical challenge in purifying isoquinolines and other basic nitrogen-containing heterocycles is their interaction with the acidic silanol (Si-OH) groups on the silica gel surface.[3] This strong acid-base interaction can lead to irreversible adsorption or, more commonly, significant peak tailing, resulting in poor separation and reduced yield. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. This modifier neutralizes the most acidic sites on the silica, ensuring a more symmetrical peak shape for the basic analyte.[4]

Pre-Chromatography: Method Development with TLC

Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale predictor of the separation quality on a column. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) between 0.25 and 0.40, ensuring good separation from impurities.

Protocol for TLC Method Development:

  • Prepare Test Solvents: Create a series of solvent mixtures with varying polarity. Good starting points for moderately polar compounds include mixtures of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate (EtOAc).[4]

    • Example Systems: 9:1, 8:2, 7:3, 6:4 (Hexane:EtOAc).

  • Add a Basic Modifier: To each test solvent system, add 0.5-1% triethylamine (TEA) to mitigate tailing.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen test solvent. Ensure the chamber is saturated with solvent vapors.

  • Visualize and Calculate Rƒ: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp. Circle the spots. Calculate the Rƒ value for each spot using the formula:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratio until the Rƒ of this compound is in the optimal 0.25-0.40 range, and it is well-resolved from major impurities.

Solvent System (Hexane:EtOAc + 1% TEA) Observed Rƒ of this compound Notes
9:10.10Compound is too strongly adsorbed. Increase mobile phase polarity.
8:20.28Optimal. Good starting point for the column. Well-separated from a non-polar spot at Rƒ 0.75.
7:30.45Compound moves too quickly. May co-elute with less polar impurities.
6:40.65Separation quality is poor. Rƒ is too high.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Stationary Phase: Silica Gel (Standard Grade, 60-120 mesh)[2]

  • Column: Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Mobile Phase Solvents: HPLC Grade Hexane and Ethyl Acetate

  • Additive: Triethylamine (TEA)

  • Crude Sample: ~1 g of this compound

  • Support: Cotton or glass wool, sand

  • Apparatus: Beakers, Erlenmeyer flasks, fraction collector or test tubes, TLC plates and chamber, UV lamp

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion tlc TLC Method Development (Find Optimal Solvent System) slurry Prepare Silica Slurry (Silica + Initial Eluent) tlc->slurry pack Pack Column slurry->pack sample_prep Prepare Sample (Dry Loading Method) pack->sample_prep load Load Sample onto Column sample_prep->load elute Elute with Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate final_product Obtain Pure This compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method) The slurry packing method is superior for achieving a homogenous, air-free column bed, which is crucial for high-resolution separation.[5]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

  • Clamp the column perfectly vertically. Fill the column about one-third full with the initial, least polar eluent (e.g., Hexane:EtOAc 9:1 + 1% TEA).

  • In a separate beaker, prepare a slurry by mixing ~50 g of silica gel (a 50:1 ratio of silica to crude sample is a good starting point) with the initial eluent until it has a milkshake-like consistency.

  • Quickly but carefully pour the slurry into the column using a funnel. Continuously tap the side of the column gently to dislodge air bubbles and encourage even packing.[6]

  • Open the stopcock to drain the solvent, collecting it for reuse. Continue adding slurry and tapping until all silica is transferred. Do not let the solvent level drop below the top of the silica bed at any point.[7]

  • Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica surface from disturbance during sample loading.[7]

Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended when a sample is not readily soluble in the mobile phase or is dissolved in a strong solvent like Dichloromethane or Methanol. This prevents the dissolution solvent from interfering with the separation.[7]

  • Dissolve the ~1 g crude sample in a minimal amount of a volatile solvent (e.g., 10-15 mL of Dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the sample-adsorbed silica powder onto the top of the column, creating a thin, even layer.

  • Gently add a small amount of the initial eluent to the top of the column and use slight pressure (with a pipette bulb or air line) to push it through the sample layer, "pre-adsorbing" the sample onto the column.

Step 3: Elution and Fraction Collection A gradient elution, where the mobile phase polarity is gradually increased, is efficient for separating compounds with different polarities.

  • Begin elution with the initial non-polar solvent system identified during TLC (e.g., 200 mL of Hexane:EtOAc 9:1 + 1% TEA).

  • Gradually increase the polarity of the mobile phase according to a pre-determined schedule. This allows non-polar impurities to elute first, followed by the target compound, and finally the highly polar impurities.

  • Collect the eluent in fractions (e.g., 15-20 mL per test tube).

Step Solvent System (Hexane:EtOAc + 1% TEA) Volume (mL) Purpose
19:1200Elute very non-polar impurities.
28:2400Elute the target compound (this compound).
36:4200Elute more polar impurities.
4100% EtOAc200Column flush to remove highly polar compounds.

Step 4: Analysis of Fractions

  • Systematically spot every few fractions on a TLC plate.

  • Develop the TLC plate using the solvent system that gave an optimal Rƒ (e.g., 8:2 Hexane:EtOAc).

  • Visualize under UV light to identify the fractions containing the pure compound. Fractions with a single spot corresponding to the Rƒ of this compound should be pooled together.

  • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

Effective troubleshooting is key to optimizing column chromatography. Below is a guide to addressing common problems encountered when purifying basic heterocycles.

G cluster_streaking Peak Tailing / Streaking cluster_no_elution Compound Won't Elute cluster_poor_sep Poor Separation / Co-elution start Problem Observed streaking_cause Cause: Strong interaction with acidic silica sites. start->streaking_cause no_elution_cause Cause: Mobile phase is not polar enough. start->no_elution_cause poor_sep_cause Cause: Incorrect solvent system or column overloading. start->poor_sep_cause streaking_sol1 Solution 1: Increase TEA or NH4OH concentration in eluent (1-2%). streaking_cause->streaking_sol1 streaking_sol2 Solution 2: Switch to a neutral stationary phase like alumina. streaking_cause->streaking_sol2 no_elution_sol Solution: Drastically increase eluent polarity. (e.g., add Methanol to EtOAc or DCM). no_elution_cause->no_elution_sol poor_sep_sol1 Solution 1: Re-optimize TLC with different solvent systems (e.g., DCM/MeOH). poor_sep_cause->poor_sep_sol1 poor_sep_sol2 Solution 2: Use less sample for the amount of silica (increase silica:sample ratio). poor_sep_cause->poor_sep_sol2

Caption: Troubleshooting guide for common chromatography issues.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. By understanding the principles of separation, performing diligent pre-chromatographic method development with TLC, and employing a basic modifier to manage the analyte's basicity, researchers can consistently achieve high levels of purity. The detailed step-by-step methodology and troubleshooting guide serve as a comprehensive resource for scientists in drug development and organic synthesis, enabling the production of high-quality materials for subsequent research.

References

  • PubChem. 6-Methoxyquinoline - C10H9NO.
  • PubChem. This compound - C10H9NO.
  • LibreTexts Chemistry.
  • The Good Scents Company. 6-methoxyquinoline, 5263-87-6. [Link]
  • Thieme Connect. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. [Link]
  • ResearchGate.
  • University of Alberta.
  • ChemistryViews.
  • Utah Tech University.
  • University of Rochester Department of Chemistry.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • National Institutes of Health.
  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • SIELC Technologies. Separation of Quinoline, 6-methoxy- on Newcrom R1 HPLC column. [Link]
  • Organic Syntheses.
  • YouTube. Chromatography Troubleshooting. Teledyne ISCO. [Link]
  • ResearchGate.
  • Chrom-Academy. HPLC Troubleshooting. [Link]

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Application Notes and Protocols: Synthesis of Novel Quinoline-4-Carboxylic Acids via the Doebner Reaction with 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Doebner Reaction in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] The Doebner reaction, a classic multicomponent reaction, offers a versatile and efficient pathway to quinoline-4-carboxylic acids, also known as cinchoninic acids.[3][4][5] This reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic catalysis.[1]

This application note provides a detailed experimental protocol for the Doebner reaction utilizing 6-methoxyisoquinoline as the aromatic amine component. Derivatives of this compound are of significant interest in drug discovery due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8] By employing the Doebner reaction, researchers can readily access novel this compound-based quinoline-4-carboxylic acids, which are valuable intermediates for the synthesis of complex bioactive molecules.

Reaction Mechanism and Rationale

The Doebner reaction is believed to proceed through a series of key steps. Initially, the aromatic amine (this compound) and the aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, leads to a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline product.[1] The imine formed from a second molecule of the aniline and aldehyde can act as an oxidizing agent in a hydrogen transfer process.[1][2]

The choice of an acid catalyst, either a Brønsted acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a Lewis acid (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF), is crucial for promoting the reaction.[1][9] The solvent also plays a significant role, with options including ethanol, acetonitrile (MeCN), and tetrahydrofuran (THF), each potentially influencing reaction efficiency and ease of work-up.[1][9]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product This compound This compound Schiff_Base Schiff Base Formation This compound->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic_Acid Enol_Formation Pyruvic Acid Enolization Pyruvic_Acid->Enol_Formation Michael_Addition Michael Addition Schiff_Base->Michael_Addition Enol_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline_Product Quinoline-4-carboxylic Acid Derivative Oxidation->Quinoline_Product

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocol: A General Guideline

This protocol describes a general procedure for the Doebner reaction with this compound and a representative aldehyde (e.g., benzaldehyde). Optimization of reaction conditions may be necessary for different aldehydes.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Aldehyde (e.g., Benzaldehyde)Reflux condenser
Pyruvic acidMagnetic stirrer with heating plate
Catalyst (e.g., BF₃·THF)Oil bath or heating mantle
Solvent (e.g., Acetonitrile - MeCN)Dropping funnel
Ethyl acetate (for extraction)Separatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
BrineThin-layer chromatography (TLC) plates
Anhydrous sodium sulfateColumn chromatography setup
Standard laboratory glasswareNMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in acetonitrile (MeCN).

  • Catalyst Addition: To the stirred solution, add the Lewis acid catalyst, for example, BF₃·THF (0.28 equiv.), at room temperature.

  • Heating: Heat the reaction mixture to 65 °C with stirring for 10 minutes.[9]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv.) in MeCN.[9] Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[9]

  • Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9][10]

Experimental_Workflow Start Start Combine_Reactants Combine this compound, Aldehyde, Catalyst, and Solvent in a flask. Start->Combine_Reactants Heat_Mixture Heat the reaction mixture to 65°C. Combine_Reactants->Heat_Mixture Add_Pyruvic_Acid Add Pyruvic Acid solution dropwise over 3 hours. Heat_Mixture->Add_Pyruvic_Acid Reaction_Monitoring Continue heating for 21 hours, monitoring by TLC. Add_Pyruvic_Acid->Reaction_Monitoring Workup Aqueous work-up: Quenching, Extraction, Washing, Drying. Reaction_Monitoring->Workup Purification Purify the crude product by recrystallization or column chromatography. Workup->Purification Characterization Characterize the final product using NMR, IR, and Mass Spectrometry. Purification->Characterization End End Characterization->End

Sources

Cell-based assays for evaluating 6-Methoxyisoquinoline cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 6-Methoxyisoquinoline

Introduction: The Need for Robust Cytotoxicity Assessment

This compound is an organic compound belonging to the isoquinoline family, a structural motif found in numerous natural products and pharmacologically active molecules.[1][2] As compounds like this are investigated for potential therapeutic applications or evaluated for toxicological risk, a thorough understanding of their interaction with biological systems at the cellular level is paramount.[3] Preliminary safety data indicates that this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation, necessitating careful handling and a detailed assessment of its biological effects.[1][4]

This application note provides a comprehensive framework for evaluating the cytotoxic potential of this compound. We move beyond a single viability readout to a multi-parametric approach, enabling researchers to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms. By integrating assays for metabolic activity, membrane integrity, apoptosis induction, and oxidative stress, this guide offers a robust, self-validating workflow for researchers in drug discovery and toxicology.

Foundational Concepts: Unraveling the Mechanisms of Cell Death

A test compound can induce cytotoxicity through several distinct pathways. Understanding these pathways is critical for selecting the appropriate assays and correctly interpreting the results.

  • Apoptosis: A form of programmed cell death that is generally orderly and non-inflammatory. A key biochemical hallmark is the activation of a family of proteases called caspases .[5] Specifically, effector caspases-3 and -7 are responsible for the cleavage of key cellular proteins, leading to the systematic disassembly of the cell.[6]

  • Necrosis: A non-programmed form of cell death resulting from acute cellular injury. It is characterized by the loss of plasma membrane integrity, leading to the uncontrolled release of intracellular contents into the surrounding environment.[7] This leakage can be detected by measuring cytosolic enzymes, such as Lactate Dehydrogenase (LDH), in the cell culture supernatant.[8][9]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[10][11] Excessive ROS can damage DNA, proteins, and lipids, leading to apoptosis or necrosis.[11][12] Some quinoline-based compounds are known to induce oxidative stress, making this a crucial pathway to investigate for this compound.[13]

Our strategy employs a panel of four distinct assays to probe these key mechanisms, providing a holistic view of the cytotoxic profile of this compound.

Experimental Design: The Blueprint for Self-Validating Data

The quality of any cytotoxicity data is critically dependent on rigorous experimental design. Before proceeding to the protocols, consider the following key elements.

3.1 Cell Line Selection The choice of cell line should be guided by the research question. For general toxicity screening, a common, well-characterized cell line such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) is often used. If a specific organ toxicity is suspected, a cell line derived from that organ is more appropriate.

3.2 Dose-Response and IC50 Determination Cytotoxicity should be assessed over a range of concentrations. A serial dilution (e.g., 8-12 concentrations) of this compound should be prepared to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) value—the concentration of the compound that reduces the measured parameter by 50%—can be calculated.

3.3 Essential Controls For every assay plate, the inclusion of proper controls is non-negotiable for data validation:

  • Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline activity.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is crucial to ensure the solvent itself is not causing toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis). This confirms that the assay system is working correctly.

Assay Panel Overview
Assay Name Parameter Measured Mechanism Indicated Principle
MTT Assay Metabolic ActivityCell Viability / ProliferationEnzymatic reduction of tetrazolium salt to colored formazan by mitochondrial dehydrogenases in living cells.
LDH Release Assay Membrane IntegrityNecrosis / Late ApoptosisMeasurement of Lactate Dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15]
Caspase-3/7 Assay Effector Caspase ActivityApoptosisCaspase-3/7 cleaves a specific substrate, generating a luminescent or fluorescent signal.[16][17]
ROS Detection Assay Reactive Oxygen SpeciesOxidative StressA cell-permeable probe (DCFH-DA) is oxidized by ROS to a highly fluorescent compound (DCF).[10][11][18]

Core Experimental Workflow

A generalized workflow provides a logical sequence for performing the cytotoxicity assessment. Specific incubation times and reagents will vary by assay as detailed in the subsequent protocols.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis p1 Seed Cells in 96-well Plates p2 Allow Cells to Adhere (e.g., 24 hours) p1->p2 t2 Treat Cells with Compound and Controls p2->t2 t1 Prepare Serial Dilutions of this compound t1->t2 t3 Incubate for Exposure Period (e.g., 24, 48, 72h) t2->t3 a1 Perform Specific Assay (MTT, LDH, Caspase, ROS) per Protocol t3->a1 d1 Measure Signal (Absorbance, Fluorescence, Luminescence) a1->d1 d2 Normalize Data to Controls (Calculate % Viability, etc.) d1->d2 d3 Generate Dose-Response Curves & Calculate IC50 d2->d3

Caption: General workflow for cell-based cytotoxicity testing.

Detailed Protocols

5.1 Protocol 1: MTT Assay for Metabolic Activity

This assay provides a colorimetric readout of the overall metabolic health of a cell population, which is often used as a proxy for cell viability.[19] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[20]

G cluster_cell Live Cell Mitochondria Enzyme NAD(P)H Oxidoreductase Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction Solubilization Solubilization (e.g., SDS-HCl) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS.[20]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[19]

  • 96-well clear, flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[19] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[19] Mix thoroughly by gentle pipetting to ensure all formazan crystals are dissolved.

  • Final Incubation & Reading: Incubate the plate for at least 4 hours (or overnight for difficult-to-solubilize cells) at 37°C, protected from light.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

5.2 Protocol 2: LDH Release Assay for Necrosis

This colorimetric assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[8][14][15]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar). These kits typically contain a substrate mix, assay buffer, and a stop solution.

  • Lysis Solution (e.g., 10X Lysis Buffer or Triton X-100) for positive controls.

  • 96-well clear, flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up the following additional controls on the same plate:

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: Wells treated with the kit's Lysis Solution (added 45 minutes before the end of the incubation) to cause 100% cell lysis.[21]

  • Supernatant Transfer: After incubation, centrifuge the plate at ~400 x g for 5 minutes.[15] This pellets any detached cells and debris.

  • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15][21] During this time, the LDH in the supernatant will catalyze a reaction that produces a colored formazan product.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[21]

  • Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.[15]

5.3 Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay provides a specific measure of apoptosis by quantifying the activity of caspases-3 and -7.[16] The "add-mix-measure" format is simple and ideal for high-throughput screening.[17]

G cluster_pathway Apoptotic Pathway cluster_assay Assay Principle p1 Pro-Apoptotic Signal (e.g., this compound) p2 Initiator Caspases (Caspase-8, -9) p1->p2 p3 Effector Caspases (Caspase-3, -7) p2->p3 p4 Cleavage of Cellular Substrates p3->p4 a1 Caspase-Glo® 3/7 Reagent (Pro-luciferin-DEVD) p3->a1 Activates p5 Cellular Disassembly (Apoptosis) p4->p5 a2 Aminoluciferin (Substrate for Luciferase) a1->a2 Cleavage by Active Caspase-3/7 a4 Light Signal (Luminescence) a2->a4 Reaction a3 Luciferase a3->a2

Caption: Caspase-3/7 activation in apoptosis and the assay principle.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).

  • 96-well opaque, white-walled plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate following steps 1-3 of the MTT protocol. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol.[6] Allow it to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[17]

  • Incubation: Mix the contents on a plate shaker at a low speed for 2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Reading: Measure the luminescence using a plate luminometer. The luminescent signal is stable for several hours.[17]

5.4 Protocol 4: DCFH-DA Assay for Reactive Oxygen Species (ROS)

This assay measures intracellular oxidative stress. The cell-permeant probe DCFH-DA diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent DCF.[10][11]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Sterile PBS or Hanks' Balanced Salt Solution (HBSS).

  • Positive Control: Tert-Butyl hydroperoxide (TBHP) or H₂O₂.[10][11]

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm).[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells gently with 100 µL of warm, sterile PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium or PBS.[12] Add 100 µL of this working solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, protected from light, to allow for probe uptake and deacetylation.[10][12]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS to remove any extracellular probe.

  • Compound Treatment: Add 100 µL of the this compound serial dilutions (and controls, including a positive control like 100 µM TBHP) prepared in PBS or serum-free medium.

  • Reading: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/535 nm). Readings can be taken kinetically over a period (e.g., 1-2 hours) or as a single endpoint measurement.

Data Analysis and Interpretation

6.1 Data Normalization For each assay, raw data must be normalized. For viability assays (MTT), results are typically expressed as a percentage of the vehicle control: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

For cytotoxicity assays (LDH, Caspase), results are often expressed relative to the maximum effect: % Cytotoxicity (LDH) = (Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous) * 100

6.2 Example Data Interpretation By comparing the IC50 values obtained from the different assays, a mechanistic hypothesis can be formed.

Assay Example IC50 for this compound Interpretation
MTT (Viability)25 µMSignificant loss of metabolic activity occurs at this concentration.
Caspase-3/7 (Apoptosis)30 µMThe IC50 is similar to the MTT assay, suggesting apoptosis is a primary driver of the loss of viability.
LDH (Necrosis)> 100 µMThe much higher IC50 indicates that primary necrosis is not the main mechanism of cell death at lower concentrations.
ROS Production15 µMROS are generated at concentrations lower than those causing overt cell death, suggesting oxidative stress is an early event that may trigger apoptosis.

References

  • Roche (2021). MTT Assay Protocol for Cell Viability and Proliferation.
  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays.
  • Interchim (n.d.). ROS Assay Kit Protocol.
  • Xiao, M. et al. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol.
  • AntBio (2023). Cellular reactive oxygen species (ROS) assay strategy.
  • Promega Corporation (2022). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io.
  • BMG Labtech (2023). Cytotoxicity Assays – what your cells don't like.
  • Chan, G. K. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Assay Genie (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
  • National Center for Biotechnology Information (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS.
  • Luminex Corporation (2022). Muse® Caspase-3/7 Kit.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.
  • Fakhari, S. et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Phytomedicine.
  • Chemos GmbH & Co.KG (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Velázquez-Félix, R. et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry.
  • Cacic, M. et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040978, this compound.
  • Ziółkowska-Klinkosz, M. et al. (2021). Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells. Molecules.

Sources

The Strategic Utility of 6-Methoxyisoquinoline in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Among its derivatives, 6-methoxyisoquinoline serves as a highly versatile and strategic chemical intermediate. The methoxy group at the 6-position electronically activates the aromatic system, influencing its reactivity and providing a key metabolic soft spot, which can be advantageous in drug design. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of biologically relevant molecules, with a focus on detailed, field-proven protocols for its derivatization.

Core Principles: The Versatility of the this compound Scaffold

The synthetic utility of this compound stems from its amenability to functionalization at several key positions. The nitrogen atom can be readily alkylated or oxidized, and the isoquinoline ring system can undergo various electrophilic and nucleophilic substitution reactions. A particularly powerful strategy involves the conversion of this compound into a more reactive intermediate, such as 1-chloro-6-methoxyisoquinoline, which then serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

PART 1: Preparation of a Key Intermediate: 1-Chloro-6-methoxyisoquinoline

A common and effective strategy to unlock the synthetic potential of this compound is its conversion to 1-chloro-6-methoxyisoquinoline. The chloro-substituent at the C-1 position is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 1-Chloro-6-methoxyisoquinoline

This two-step protocol involves the N-oxidation of this compound followed by chlorination.

Step 1: Synthesis of this compound N-oxide

  • Rationale: N-oxidation activates the isoquinoline ring, facilitating subsequent nucleophilic attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

  • Materials:

    • This compound

    • m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 6-methoxyquinoline N-oxide, which can often be used in the next step without further purification.[2]

Step 2: Synthesis of 1-Chloro-6-methoxyisoquinoline

  • Rationale: The N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), which results in the introduction of a chlorine atom at the C-1 position.[3][4]

  • Materials:

    • This compound N-oxide hydrochloride

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • To a round-bottom flask, add this compound N-oxide hydrochloride (1.0 equiv).

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 equiv) at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 6 hours.[4]

    • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford 1-chloro-6-methoxyisoquinoline.

PART 2: Application of 1-Chloro-6-methoxyisoquinoline in Cross-Coupling Reactions

The true synthetic power of 1-chloro-6-methoxyisoquinoline is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the C-1 position, a critical step in the synthesis of many kinase inhibitors and other biologically active molecules.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
  • Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6] This is a cornerstone reaction in the synthesis of biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors. For a less reactive chloride, a catalyst system with a bulky, electron-rich phosphine ligand is often required to facilitate the oxidative addition step.[7]

  • Materials:

    • 1-Chloro-6-methoxyisoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

    • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

    • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

    • Anhydrous Toluene

    • Deionized Water

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-chloro-6-methoxyisoquinoline, the desired arylboronic acid, palladium(II) acetate, SPhos, and anhydrous potassium phosphate.

    • Add anhydrous toluene and a small amount of deionized water (e.g., toluene/water 10:1).

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 1-aryl-6-methoxyisoquinoline derivative.[8]

Table 1: Representative Suzuki-Miyaura Coupling Reactions with 1-Chloro-6-methoxyisoquinoline

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid1-Phenyl-6-methoxyisoquinoline75-85
24-Pyridylboronic acid6-Methoxy-1-(pyridin-4-yl)isoquinoline60-70
33-Aminophenylboronic acid3-(6-Methoxyisoquinolin-1-yl)aniline65-75

Note: Yields are hypothetical and will vary depending on the specific boronic acid and reaction optimization.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
  • Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[1][9] This method is particularly useful for constructing aryl amines from aryl halides.

  • Materials:

    • 1-Chloro-6-methoxyisoquinoline (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.06 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add 1-chloro-6-methoxyisoquinoline and the desired amine.

    • Add anhydrous toluene and seal the flask.

    • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography to afford the 1-amino-6-methoxyisoquinoline derivative.[10]

Protocol 4: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
  • Rationale: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.

  • Materials:

    • 1-Chloro-6-methoxyisoquinoline (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 1-chloro-6-methoxyisoquinoline and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the 1-alkynyl-6-methoxyisoquinoline.[13]

PART 3: Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_0 Preparation of Key Intermediate cluster_1 Cross-Coupling Applications This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide m-CPBA, DCM 1-Chloro-6-methoxyisoquinoline 1-Chloro-6-methoxyisoquinoline This compound N-oxide->1-Chloro-6-methoxyisoquinoline POCl3, 90°C 1-Aryl-6-methoxyisoquinoline 1-Aryl-6-methoxyisoquinoline 1-Chloro-6-methoxyisoquinoline->1-Aryl-6-methoxyisoquinoline Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) 1-Amino-6-methoxyisoquinoline 1-Amino-6-methoxyisoquinoline 1-Chloro-6-methoxyisoquinoline->1-Amino-6-methoxyisoquinoline Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) 1-Alkynyl-6-methoxyisoquinoline 1-Alkynyl-6-methoxyisoquinoline 1-Chloro-6-methoxyisoquinoline->1-Alkynyl-6-methoxyisoquinoline Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base)

Caption: Synthetic workflow from this compound to diverse derivatives.

Conclusion

This compound is a valuable and strategically important starting material in drug discovery. Its conversion to the highly reactive 1-chloro-6-methoxyisoquinoline intermediate opens up a vast chemical space for the synthesis of novel, biologically active compounds. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust framework for researchers to explore the derivatization of this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Google Patents. (2024).
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
  • MDPI. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • PubChem. (n.d.). 6-Methoxyquinoline N-oxide. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] In particular, 6-methoxyisoquinoline derivatives have garnered significant attention from the medicinal chemistry community due to their presence in pharmacologically active molecules, including potential anticancer and antimicrobial agents.[1][3][4][5][6] Traditional synthetic routes to these valuable compounds often involve lengthy reaction times, harsh conditions, and modest yields.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[7][8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[9][10] This rapid, uniform, and direct heating of the reaction mixture not only enhances reaction rates but also frequently leads to higher product yields, improved purity, and reduced energy consumption.[10][11][12] This application note provides a detailed guide to the microwave-assisted synthesis of this compound derivatives, focusing on established protocols such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.

The Power of Microwave-Assisted Synthesis: A Mechanistic Overview

Microwave heating operates on the principle of dielectric heating, where microwave energy is directly coupled with polar molecules in the reaction mixture.[7][13] This interaction causes rapid molecular rotation and ionic conduction, generating heat internally and homogeneously throughout the sample.[11][12] This is fundamentally different from conventional heating, which relies on slower, less efficient heat transfer through conduction and convection from an external source.[12] The primary mechanisms responsible for microwave heating are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[11][13]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration, leading to collisions and the generation of heat.[11]

This efficient and localized energy transfer can lead to reaction conditions and outcomes that are not easily achievable with traditional heating methods.[7]

Established Synthetic Routes Amenable to Microwave Assistance

Several classical methods for isoquinoline synthesis have been successfully adapted for microwave irradiation, leading to significant improvements in efficiency and yield.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[14][15] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[14] Microwave irradiation has been shown to significantly accelerate this reaction.[16][17]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[18][19][20] This method is particularly useful for accessing a variety of substituted isoquinolines.[19] Microwave-assisted protocols for this reaction have also been developed, offering enhanced reaction rates and yields.[21][22]

The Pictet-Spengler Reaction

Another important route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline.[23] These can then be oxidized to the desired isoquinoline. Microwave assistance has proven effective in accelerating this reaction as well.[16][17][24][25]

Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of a 6-Methoxy-3,4-dihydroisoquinoline Derivative

This protocol describes a general procedure for the synthesis of a 6-methoxy-3,4-dihydroisoquinoline derivative, a key intermediate that can be oxidized to the final this compound.

Materials:

  • N-[2-(3-methoxyphenyl)ethyl]acetamide (or other suitable β-arylethylamide)

  • Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Acetonitrile (or other suitable high-boiling polar solvent)

  • Microwave synthesis reactor

  • Appropriate work-up and purification reagents (e.g., sodium bicarbonate solution, ethyl acetate, silica gel for column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine the N-[2-(3-methoxyphenyl)ethyl]acetamide (1 mmol) and acetonitrile (5 mL).

  • Carefully add phosphoryl chloride (1.5 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 140°C for 10-30 minutes.[16]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methoxy-3,4-dihydroisoquinoline derivative.

Workflow Diagram:

Sources

Application Note: A Multi-Modal Approach to the Purity Assessment of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthesis and Development

6-Methoxyisoquinoline is a key heterocyclic scaffold and intermediate in the synthesis of pharmacologically active compounds. Its structural motif is present in numerous natural alkaloids and synthetic molecules with diverse therapeutic activities. The purity of this intermediate is paramount, as even trace impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, side products in the final active pharmaceutical ingredient (API).[1][2][3][4]

This guide provides a comprehensive framework of analytical techniques and detailed protocols for the robust purity assessment of this compound. The methodologies are designed to not only quantify the main component but also to detect, identify, and quantify process-related impurities and potential degradants. Adherence to these protocols ensures the quality, safety, and consistency required in research and drug development settings, aligning with principles outlined in guidelines such as ICH Q2(R1) and USP General Chapter <1086>.[1][2][5][6][7][8]

Physicochemical Properties of this compound:

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₁₀H₉NO[9]
Molecular Weight 159.18 g/mol [9]
Appearance Varies; may be solid or liquid at room temp.
Melting Point 17-20 °C
Boiling Point 140-146 °C at 15 mmHg[10]
Solubility Soluble in alcohol; very slightly soluble in water.[10][11]

A visual representation of the overall analytical workflow is provided below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment Sample Sample Receipt (this compound) InitialScreen Initial Screening (Appearance, Solubility) Sample->InitialScreen StrucConfirm Structural Confirmation (NMR, MS) InitialScreen->StrucConfirm ChromPurity Chromatographic Purity (HPLC/GC Assay) StrucConfirm->ChromPurity Structure Verified ImpurityID Impurity Identification (LC-MS / GC-MS) ChromPurity->ImpurityID DataReview Data Compilation & Review ChromPurity->DataReview ImpurityID->DataReview Elemental Elemental Composition (CHN Analysis) Elemental->DataReview FinalReport Certificate of Analysis (Purity Statement) DataReview->FinalReport

Caption: A generalized workflow for the purity assessment of this compound.

Chromatographic Techniques for Quantitative Purity Analysis

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its expected impurities.[][13]

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the preferred method for the quantitative analysis of non-volatile or thermally labile organic compounds.[14] For this compound, a reversed-phase (RP-HPLC) method provides excellent separation based on hydrophobicity. This technique is ideal for determining the percentage purity (assay) and for detecting related substances. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis of peaks to assess their homogeneity.

Experimental Protocol: RP-HPLC with UV-PDA Detection

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides robust retention for the aromatic isoquinoline structure.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic nitrogen in the isoquinoline ring.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B (hold)

      • 25-26 min: 90% to 10% B (return to initial)

      • 26-30 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 225 nm and 270 nm. A PDA detector scanning from 200-400 nm is ideal.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (Mobile Phase A/B 50:50 v/v) to get a 1 mg/mL stock. Dilute further to a working concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the system.

  • System Suitability & Calculation:

    • Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

Principle & Rationale: GC is a powerful technique for separating and analyzing volatile compounds.[15][16] Given the boiling point of this compound, it is amenable to GC analysis. This method is particularly effective for identifying residual solvents and other volatile process impurities. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while coupling with a Mass Spectrometer (MS) allows for definitive identification of impurities.[17][18]

Experimental Protocol: GC with FID/MS Detection

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. This provides good general-purpose separation.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min. High-purity gas is essential for a stable baseline.[15]

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C (for FID).

    • MS Conditions (if used):

      • Transfer Line: 280 °C

      • Ion Source: 230 °C (Electron Ionization - EI)

      • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve ~20 mg of the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

    • Dilute 1 mL of this solution to 10 mL for a final concentration of ~0.2 mg/mL.

Summary of Chromatographic Method Parameters:

ParameterHPLC-PDA MethodGC-FID/MS Method
Column C18 (4.6 x 150 mm, 5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium at 1.0 mL/min
Temperature 30 °C (Column)100-280 °C Program (Oven)
Detector PDA (225, 270 nm)FID (300 °C) or MS
Primary Use Case Assay, non-volatile impuritiesVolatile impurities, residual solvents

Spectroscopic Techniques for Structural Confirmation and Identification

Spectroscopic methods are indispensable for confirming the chemical structure of the main component and for elucidating the structures of unknown impurities.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic compounds.[19][20][21] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. For purity assessment, NMR can detect impurities with different structures from the main component, even if they co-elute in chromatography. Quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a specific reference standard.[14]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The expected signals for this compound should be present. Integration of signals corresponding to impurities relative to the main component can give a semi-quantitative estimate of their levels.

    • ¹³C NMR & DEPT: Acquire a proton-decoupled carbon spectrum and a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Structural Confirmation: The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.[22] Any unassigned signals may indicate the presence of impurities.

Mass Spectrometry (MS)

Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[23] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the definitive technique for identifying impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown structures.[11][24]

Protocol: Mass Spectrometric Analysis

  • GC-MS: Use the GC conditions described in Section 2.2. The electron ionization (EI) mass spectrum of this compound should show a molecular ion (M⁺˙) peak at m/z 159, corresponding to its molecular weight.[25] The fragmentation pattern serves as a fingerprint for confirmation.

  • LC-MS: Use the HPLC conditions from Section 2.1, replacing the formic acid with a mass spectrometry-compatible acid if necessary. Electrospray ionization (ESI) in positive mode is typically used, which will show the protonated molecule [M+H]⁺ at m/z 160.

G cluster_0 Analyte Properties cluster_1 Technique Selection Volatile Volatile & Thermally Stable? GC Gas Chromatography (GC) Volatile->GC Yes LC Liquid Chromatography (HPLC) Volatile->LC No NMR NMR / Elemental Analysis GC->NMR Structural ID LC->NMR Structural ID

Caption: Decision logic for selecting the primary analytical separation technique.

Absolute Purity Determination: Elemental Analysis

Principle & Rationale: Elemental Analysis (EA), typically CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[26][27][28][29][30] This is a fundamental technique that validates the empirical formula of the synthesized this compound. A significant deviation between the theoretical and experimentally determined percentages suggests the presence of inorganic impurities, residual solvents, or other contaminants that may not be detected by chromatography.[30]

Protocol: CHN Combustion Analysis

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.

  • Acceptance Criteria: The experimental values for %C, %H, and %N should be within ±0.4% of the theoretical values calculated for the formula C₁₀H₉NO.

    • Theoretical %C: 75.45%

    • Theoretical %H: 5.70%

    • Theoretical %N: 8.80%

Method Validation and Trustworthiness

Every protocol described is part of a self-validating system when executed correctly. For regulatory purposes, the chosen primary purity method (typically HPLC) must be formally validated according to ICH Q2(R1) guidelines.[5][6][7][8][31] This involves experimentally proving that the method is suitable for its intended purpose by evaluating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

By integrating chromatographic separation, spectroscopic identification, and elemental composition analysis, this multi-modal approach provides a highly reliable and comprehensive assessment of the purity of this compound, ensuring its suitability for high-stakes applications in scientific research and pharmaceutical development.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • Elemental analysis. Wikipedia. [Link]
  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
  • Quality Guidelines. ICH. [Link]
  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]
  • 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). (2014, April 30). US Pharmacopeia (USP). [Link]
  • Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. (2014, May 14). gmp-compliance.org. [Link]
  • Separation of Quinoline, 6-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • 3 Chemical Properties. ITRC. [Link]
  • 476 Organic Impurities in Drug Substances and Drug Products. As part of an ongoing monograph modernization initiative, the Unite. (2014, April 30). US Pharmacopeia (USP). [Link]
  • 6-Methoxyquinoline. PubChem. [Link]
  • This compound. PubChem. [Link]
  • 6-methoxyquinoline, 5263-87-6. The Good Scents Company. [Link]
  • 6 Methoxyquinoline. mzCloud. [Link]
  • Quinoline, 6-methoxy-. NIST WebBook. [Link]
  • Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
  • Updating Older HPLC Methods. (2024, April 16). Agilent. [Link]
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. [Link]
  • Identification and structure elucidation by NMR spectroscopy. (2018).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts. [Link]
  • Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. (1981). PubMed. [Link]
  • CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent. [Link]
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. [Link]
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2006).
  • Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Office of Justice Programs. [Link]
  • Mass Spectrometry. (2021, January 5). YouTube. [Link]
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul

Sources

In vitro kinase inhibition assay for 6-Methoxyisoquinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Kinase Inhibition Assays for 6-Methoxyisoquinoline Compounds

Introduction: Targeting the Kinome with Isoquinoline Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical families of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[4] Within this landscape, compounds built upon isoquinoline and quinoline scaffolds have demonstrated significant potential, with several identified as potent inhibitors of key kinases like c-Met.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for executing robust in vitro kinase inhibition assays, with a specific focus on characterizing compounds from the this compound class. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the generation of high-fidelity, reproducible data for inhibitor profiling and potency determination (IC50).

Part 1: Foundational Principles of In Vitro Kinase Assays

The core function of a kinase is to transfer the γ-phosphate from ATP to a specific substrate (a peptide, protein, or other molecule).[1] An in vitro kinase assay quantifies this event. Inhibition is measured by the degree to which a test compound, such as a this compound derivative, reduces the rate of this phosphotransfer reaction.

The choice of detection technology is the most critical decision in assay design, directly influencing sensitivity, throughput, and potential for compound interference.[7][8] Modern drug discovery predominantly relies on homogeneous, non-radioactive "mix-and-read" formats that are amenable to high-throughput screening (HTS).[9] We will focus on two such industry-standard technologies:

  • Luminescence-Based ATP Depletion Assays: These assays quantify kinase activity indirectly by measuring the amount of ATP consumed during the reaction.[10] The principle is straightforward: high kinase activity leads to low ATP levels, and potent inhibition results in high ATP levels. The Kinase-Glo® platform, for example, uses a thermostable luciferase to generate a light signal directly proportional to the ATP concentration.[10][11] The signal is stable and less prone to interference from library compounds.[11]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays directly measure the accumulation of the phosphorylated product.[2] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) use a substrate (e.g., a biotinylated peptide) and a phospho-specific antibody.[12][13] The antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the substrate is recognized by an acceptor fluorophore (e.g., via streptavidin-XL665).[14][15] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[12][15]

Part 2: The Cornerstone of Reliability: Assay Development and Optimization

Before screening any inhibitors, the kinase assay must be rigorously optimized to ensure it operates under conditions of initial velocity, where the reaction rate is linear with respect to time and enzyme concentration. This is non-negotiable for the accurate determination of inhibitor potency.

Key Optimization Parameters:

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal window without excessive ATP/substrate consumption (typically <20-30%).

  • ATP Concentration: The concentration of ATP is critical. For determining the potency of ATP-competitive inhibitors, the assay should be run at an ATP concentration equal to or near its Michaelis constant (Km).[16] Using physiologically relevant ATP concentrations can also be important for assessing inhibitor specificity.[8]

  • Substrate Titration: The substrate concentration should also ideally be at or near its Km value to ensure the assay is sensitive to inhibitors of varying mechanisms.

  • Reaction Time: Establish a time course to confirm that the reaction is in the linear phase (initial velocity) for the chosen enzyme and substrate concentrations.

  • DMSO Tolerance: Since small molecule inhibitors are typically dissolved in DMSO, the assay's tolerance to this solvent must be determined to preclude solvent-induced artifacts.[7][17]

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_exec Phase 3: Inhibition Assay Execution cluster_analysis Phase 4: Data Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Enzyme_T Enzyme Titration Reagents->Enzyme_T Compound Prepare this compound Serial Dilution Plate Dispense_C Dispense Compound (50 nL) Compound->Dispense_C Time_C Time Course Enzyme_T->Time_C ATP_Km ATP Km Determination Time_C->ATP_Km Sub_Km Substrate Km Determination ATP_Km->Sub_Km Z_Factor Determine Z' Factor (Assay Robustness) Sub_Km->Z_Factor Z_Factor->Dispense_C Dispense_K Add Kinase + Substrate Mix Dispense_C->Dispense_K Incubate_1 Incubate (Pre-incubation) Dispense_K->Incubate_1 Start_Rxn Add ATP to Start Reaction Incubate_1->Start_Rxn Incubate_2 Incubate (Kinase Reaction) Start_Rxn->Incubate_2 Stop_Rxn Stop Reaction & Add Detection Reagents Incubate_2->Stop_Rxn Incubate_3 Incubate (Signal Development) Stop_Rxn->Incubate_3 Read_Plate Read Plate (Luminescence/TR-FRET) Incubate_3->Read_Plate Calc_Inhib Calculate % Inhibition Read_Plate->Calc_Inhib Dose_Resp Plot Dose-Response Curve Calc_Inhib->Dose_Resp Calc_IC50 Calculate IC50 Value (Non-linear Regression) Dose_Resp->Calc_IC50

Caption: General workflow for kinase assay development and execution.

Part 3: Detailed Experimental Protocols

The following are generalized, step-by-step protocols for determining the inhibitory activity of a this compound compound. These should be adapted based on the specific kinase and optimization results. All steps are for a 384-well plate format.

Protocol 1: Luminescence-Based ATP Depletion Assay (Kinase-Glo®)

This protocol measures the depletion of ATP. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescence signal.[1][10]

A. Materials and Reagents

  • Kinase: Purified, active enzyme of interest.

  • Substrate: Appropriate peptide or protein substrate.

  • Test Compound: this compound derivative, serially diluted in 100% DMSO.

  • Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP: Adenosine 5'-triphosphate, prepared in water.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Reagent (Promega).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Equipment: Multichannel pipette or liquid handler, plate reader with luminescence detection capabilities.

B. Step-by-Step Methodology

  • Compound Plating: Using an acoustic dispenser or nanoliter-volume liquid handler, transfer 50 nL of each concentration of the serially diluted this compound compound into the assay plate wells. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase assay buffer (at 2x the final desired Km concentration). Add 5 µL to each well to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at the optimized temperature (e.g., 30°C) for the predetermined linear reaction time (e.g., 60 minutes).[18]

  • Signal Development: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.[11]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This protocol directly measures the formation of the phosphorylated product. A potent inhibitor will prevent product formation, resulting in a low TR-FRET signal.[2][13]

G cluster_no_phos No Phosphorylation (Inhibited) cluster_phos Phosphorylation (Active Kinase) Donor_NP Eu(K) Antibody label_no_fret No FRET Signal Donor_NP->label_no_fret Excitation (320 nm) Substrate_NP Biotin-Substrate Acceptor_NP SA-XL665 Substrate_NP->Acceptor_NP Biotin-SA Binding Donor_P Eu(K) Antibody Substrate_P P Biotin-Substrate Donor_P->Substrate_P Antibody Binding Acceptor_P SA-XL665 Donor_P->Acceptor_P Energy Transfer Substrate_P->Acceptor_P Biotin-SA Binding label_fret FRET Signal (665 nm) Acceptor_P->label_fret Emission G -> Log [Inhibitor Concentration] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_y 50% ic50_point ic50_point ic50_y->ic50_point ic50_x IC50 ic50_x->ic50_point

Caption: Example dose-response curve for IC50 determination.

Example Data Table:

This compound [nM]Log [M]% Inhibition (Mean)
10000-5.098.5
3000-5.595.2
1000-6.089.1
300-6.575.4
100-7.051.2
30-7.524.3
10-8.09.8
1-9.02.1
Calculated IC50 (nM) 98.7

References

  • Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PubMed Central URL:[Link]
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
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  • Title: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL:[Link]
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  • Title: Kinase assays Source: BMG LABTECH URL:[Link]
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  • Title: Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors Source: PubMed URL:[Link]

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Application Note: A Methodical Approach to Developing Recrystallization Protocols for the Purification of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxyisoquinoline is a valuable heterocyclic building block in medicinal chemistry and drug development. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers and drug development professionals on how to systematically develop a robust recrystallization protocol for this compound. Recognizing the limited availability of specific experimental data for this compound, this guide focuses on the fundamental principles, systematic solvent screening methodologies, and detailed general-purpose protocols that can be adapted to achieve optimal purification.

Introduction to this compound and the Imperative for Purity

The isoquinoline scaffold is a privileged structure in pharmacology, forming the core of many natural products and synthetic drugs. The methoxy substituent at the 6-position, as seen in this compound (CAS No. 52986-70-6), significantly influences the molecule's electronic properties and biological interactions[1]. As a key starting material or intermediate, its purity directly impacts reaction yields, impurity profiles, and the overall efficacy and safety of the final drug substance.

Recrystallization remains a cornerstone technique for the purification of solid organic compounds in both laboratory and industrial settings[2][3]. The method is based on the principle of differential solubility: a compound is dissolved in a suitable hot solvent to form a saturated or near-saturated solution, which, upon slow cooling, allows the desired compound to form highly organized crystals, excluding impurities which remain in the "mother liquor"[4].

This guide provides the scientific rationale and practical steps to develop a tailored recrystallization procedure for this compound, from initial solvent selection to final purity verification.

Physicochemical Characterization and Safety

A thorough understanding of the compound's properties is the first step in protocol development.

2.1. Physicochemical Properties

While extensive experimental data for this compound is not widely published, the fundamental properties are summarized below. It is crucial for the researcher to determine the properties of their specific crude material as a baseline.

Table 1: Physicochemical Identifiers for this compound

Property Value Source
CAS Number 52986-70-6 PubChem[1]
Molecular Formula C₁₀H₉NO PubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
Appearance Varies (typically a solid) General

| Melting Point | Not widely reported. Must be determined experimentally. | - |

Note: this compound should not be confused with its isomer, 6-methoxyquinoline (CAS 5263-87-6), for which more data is available. Physical properties such as melting point (approx. 18-20°C) and solubility of the quinoline isomer can provide clues for starting points but should not be assumed to be identical[5][6].

2.2. Common Impurities

Impurities in crude this compound will depend on the synthetic route but may include:

  • Unreacted starting materials (e.g., p-anisidine)[7].

  • Reagents from the synthesis (e.g., glycerol, acids)[8].

  • Side-products from incomplete reactions or alternative reaction pathways.

  • Polymeric or resinous materials[8].

2.3. Safety and Handling Precautions

No specific Safety Data Sheet (SDS) for this compound is readily available. Therefore, it must be handled with the caution afforded to a new chemical entity. As a precautionary measure, the safety profile of its isomer, 6-methoxyquinoline, should be considered.

  • Hazard Statements: Causes skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled[9][10].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[10][11].

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[9].

  • Incompatibilities: Avoid strong oxidizing agents and strong acids[9].

Always consult your institution's safety protocols before beginning work.

Developing the Recrystallization Protocol: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization[3]. An ideal solvent should exhibit:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room or sub-ambient temperatures.

  • A boiling point that is below the melting point of the compound to prevent "oiling out".

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out while hot.

  • Chemical inertness (it should not react with the compound).

  • Volatility for easy removal from the purified crystals.

3.1. Systematic Solvent Screening

A systematic approach using small amounts of crude material is the most effective way to identify a suitable solvent or solvent system. This process is outlined in the workflow below.

Solvent_Selection_Workflow cluster_screening Solvent Screening Loop start Start: Place ~20 mg crude This compound in a test tube add_solvent Add candidate solvent dropwise (e.g., 0.5 mL) at room temp. start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt heat_sample Gently heat the mixture (e.g., in a water bath) observe_rt->heat_sample Insoluble or Slightly Soluble outcome1 Outcome: Soluble at RT. Solvent is UNSUITABLE as a single solvent. Consider as 'Solvent A' in a two-solvent system. observe_rt->outcome1 Soluble observe_hot Observe Solubility when Hot heat_sample->observe_hot cool_sample Allow to cool slowly to room temperature, then in ice bath observe_hot->cool_sample Soluble outcome2 Outcome: Insoluble when Hot. Solvent is UNSUITABLE. observe_hot->outcome2 Insoluble observe_crystals Observe for Crystal Formation cool_sample->observe_crystals outcome3 Outcome: No Crystals Form. Possibly too much solvent used or compound is too soluble. Try evaporating some solvent and re-cooling. observe_crystals->outcome3 No/Poor Crystal Formation outcome4 Outcome: IDEAL SOLVENT FOUND. Proceed to scaled-up protocol. observe_crystals->outcome4 Good Crystal Formation

Caption: Workflow for selecting a recrystallization solvent.

3.2. Recommended Solvents for Screening

Based on the heterocyclic aromatic structure of this compound, the following solvents (spanning a range of polarities) are recommended as starting points for screening.

Table 2: Candidate Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Notes
Ethanol 78 Polar Protic Often a good choice for aromatic nitrogen heterocycles. Soluble in alcohol is noted for the quinoline isomer[12].
Isopropanol 82 Polar Protic Similar to ethanol but can sometimes offer better recovery due to slightly lower solvating power.
Ethyl Acetate 77 Polar Aprotic A moderately polar solvent; often used in purification of reaction mixtures[8].
Toluene 111 Nonpolar Good for less polar compounds; its high boiling point allows for a wide temperature gradient.
Hexanes/Heptane ~69 / ~98 Nonpolar Likely to have low solubility. Excellent candidates for use as an "anti-solvent" in a two-solvent system.
Acetone 56 Polar Aprotic A strong solvent, but its low boiling point can make it tricky to work with.

| Water | 100 | Very Polar | The quinoline isomer is very slightly soluble in water[13]. Likely a poor solvent but could be a good anti-solvent with a miscible organic solvent like ethanol or acetone. |

Experimental Protocols

Safety First: All procedures must be conducted in a chemical fume hood while wearing appropriate PPE. Never heat organic solvents over an open flame; use a water bath, sand bath, or heating mantle.

Protocol 1: Single-Solvent Recrystallization

This protocol should be used once an ideal single solvent has been identified via screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions to the flask and heat the mixture to a gentle boil with stirring. Continue adding hot solvent dropwise until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing crystal recovery upon cooling[4].

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, they must be removed from the hot solution. Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.

  • Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped within a rapidly forming crystal lattice.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The solvent must be ice-cold to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product crystals.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either air-drying or in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is ideal when no single solvent is suitable. It requires a pair of miscible solvents: one in which the compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent").

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (the one in which it is very soluble) in an Erlenmeyer flask, following Step 1 of the single-solvent protocol.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above. The washing solvent in Step 6 should be a mixture of the two solvents, rich in the anti-solvent, or simply the pure, ice-cold anti-solvent.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are depressing the melting point. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow to cool much more slowly. If the problem persists, a different solvent system is required.
No Crystals Form Too much solvent was used; the solution is supersaturated but nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a "seed crystal" of the pure compound. If too much solvent is the issue, gently boil off some solvent to re-saturate the solution and cool again.
Low Recovery Too much solvent was used; crystals were washed with solvent that was not cold; filtration was performed before crystallization was complete; compound has significant solubility even in cold solvent. Ensure minimum solvent is used. Always use ice-cold solvent for washing. Allow adequate time in the ice bath. Consider a different solvent with lower solubility for the product at cold temperatures.

| Colored Crystals | Colored impurities are present and co-crystallized with the product. | Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb the desired product. |

Post-Recrystallization Analysis: Purity Assessment

The success of the purification must be validated empirically.

  • Melting Point Determination: This is a primary indicator of purity. A pure compound will have a sharp melting point (a narrow range of 1-2°C) that is close to the literature value. An impure compound typically exhibits a broad and depressed melting point range. Compare the melting point of the recrystallized material to that of the crude starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. After elution with an appropriate solvent system, the purified sample should ideally show a single spot with a higher Rf value than any remaining impurities, which should be absent or significantly diminished.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can be used to determine the purity of the recrystallized this compound, often expressed as an area percentage. The chromatogram of the final product should show a major peak with minimal or no other impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and identify any remaining impurities if their signals do not overlap with the product's signals.

Conclusion

While a specific, validated recrystallization protocol for this compound is not prevalent in the literature, a highly pure product can be readily obtained through a systematic and methodical approach. By conducting careful solvent screening, applying the fundamental principles outlined in the general-purpose protocols, and validating the outcome with appropriate analytical techniques, researchers can confidently and efficiently purify this important chemical intermediate. This approach not only yields the desired high-quality material but also builds a deeper understanding of the compound's physicochemical properties, which is invaluable for process development and scale-up.

References
  • The Good Scents Company. (n.d.). 6-methoxyquinoline.
  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST Chemistry WebBook.
  • ChemSynthesis. (n.d.). 6-methoxyquinoline.
  • Narayana, B. et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. (Note: This is a representative reference for synthesis of related compounds).
  • ChemWhat. (n.d.). 6-methoxyquinoline CAS 5263-87-6.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules.
  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry @ CU Boulder.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Millersville University. (n.d.). Recrystallization.
  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Chem-Impex International. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
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Application Notes & Protocols: The Quinoline and Isoquinoline Scaffold in Advanced Materials and Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 6-Methoxyisoquinoline and its Isomers

Introduction: A Tale of Two Isomers in Material Science

The quinoline and isoquinoline heterocyclic scaffolds are foundational building blocks in medicinal chemistry and, increasingly, in material science.[1] Their rigid, planar structures and rich electronic properties make them compelling candidates for the development of novel functional materials. This guide focuses on the application of these scaffolds, specifically exploring the potential of this compound and its extensively studied isomer, 6-methoxyquinoline, in the realm of organic electronics and, most notably, Organic Light-Emitting Diodes (OLEDs).

While this compound presents a promising structure, the available scientific literature more thoroughly documents the photophysical properties and material applications of 6-methoxyquinoline.[1][2] Therefore, this document will leverage the robust data on 6-methoxyquinoline and its derivatives as a primary exemplar to establish the principles and protocols applicable to this entire class of compounds. We will delve into the causality behind experimental design, providing detailed protocols for synthesis and device fabrication, and grounding our discussion in authoritative references. The insights derived from 6-methoxyquinoline serve as a strong predictive foundation for exploring the untapped potential of its isoquinoline counterpart.

Section 1: Core Physicochemical and Photophysical Properties

The utility of the 6-methoxyquinoline scaffold in materials science stems from its intrinsic electronic and photophysical characteristics. The introduction of a methoxy (-OCH₃) group at the 6-position significantly modulates the electronic landscape of the quinoline ring.[3]

  • Electronic Influence : The methoxy group is a potent electron-donating group (EDG) through resonance. This donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. This is a critical parameter for tuning the charge injection properties of a material in an electronic device.[4]

  • Photophysical Behavior : 6-Methoxyquinoline and its derivatives are known to be fluorescent.[5] Their emission properties, such as wavelength and quantum yield, are highly sensitive to the local environment (solvatochromism) and substitution pattern on the quinoline core.[6] For instance, the fluorescence emission maximum of 6-methoxyquinoline exhibits a red shift with increasing solvent polarity, indicating a more polar excited state.[6] This environmental sensitivity is the basis for its use in fluorescent probes and sensors.[2][7]

Further derivatization can dramatically alter these properties. For example, introducing cyano groups can shift fluorescence into the green region of the spectrum and yield quantum yields as high as 50%.[8][9]

Table 1: Representative Photophysical Properties of 6-Methoxyquinoline Derivatives

Compound ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & Reference
6-Methoxyquinoline (6MQ)~310-320~350-450Varies with solventStrong solvatochromic shift.[6]
3,4-dicyano-6-methoxycarbostyril~380~540 (Green)~0.15Additional cyano groups cause a large bathochromic shift.[8]
3,4-dicyano-6,7-dimethoxycarbostyril~440~520 (Green)~0.46 - 0.50Additional methoxy group enhances quantum yield significantly.[8][9]

Section 2: Application in Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of the 6-methoxyquinoline scaffold make it an attractive component for OLEDs.[2] In an OLED, different organic layers are stacked to facilitate the injection, transport, and radiative recombination of electrons and holes, producing light.[10][11] Quinoxaline derivatives (a related class of nitrogen-containing heterocycles) are well-regarded as electron-transporting materials (ETMs) due to their electron-deficient nature.[4][12] Similarly, quinoline derivatives can be engineered to function as:

  • Emissive Dopants : The intrinsic fluorescence of 6-methoxyquinoline derivatives allows them to be doped into a host material within the emissive layer (EML). The host transports charge carriers, which then recombine on the dopant molecules, leading to light emission at the dopant's characteristic wavelength.[11]

  • Host Materials : A wider bandgap quinoline derivative could serve as a host for phosphorescent or other fluorescent emitters, providing a medium for charge transport and exciton formation.

  • Electron-Transporting Layer (ETL) : By adding strong electron-withdrawing groups, the Lowest Unoccupied Molecular Orbital (LUMO) can be lowered, making the material suitable for accepting and transporting electrons from the cathode.

The methoxy group's ability to raise the HOMO energy can be used to fine-tune the energy level alignment between adjacent layers in the OLED stack, thereby reducing the energy barrier for hole injection and improving overall device efficiency.[4]

OLED_Structure cluster_Device OLED Device Architecture Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) (e.g., Host doped with Quinoline derivative) ETL->EML Light Light Emission EML->Light HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (e.g., ITO) - Transparent Anode->HTL Hole Injection

A general multilayer OLED device structure.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis of a foundational 6-methoxyquinoline compound and its subsequent integration into a prototype OLED device.

Protocol 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a classic and robust method for generating the quinoline core.[2][13] This protocol is adapted from established procedures.[13]

Objective : To synthesize 6-methoxyquinoline from p-anisidine (4-methoxyaniline).

Materials :

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Nitroanisole (or another suitable oxidizing agent)

  • Ferrous sulfate (FeSO₄) (reaction moderator)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure :

  • Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-nitroanisole (0.5 parts), and ferrous sulfate (0.2 parts).[13]

    • Rationale: The flask must accommodate vigorous stirring and controlled addition of acid. Ferrous sulfate is added to moderate the reaction, which can otherwise be violently exothermic.[13]

  • Acid Addition : Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. The addition should be dropwise to control the initial exotherm. The volume ratio of glycerol to sulfuric acid should be approximately 6:1.[13]

  • Reflux : Once the acid addition is complete, heat the reaction mixture to 140 °C and maintain it at reflux for 8-9 hours.[13]

    • Rationale: The elevated temperature is required to drive the dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps that form the quinoline ring.

  • Neutralization & Quenching : After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH reaches ~5.5.[13] This should be done in an ice bath to manage the heat of neutralization.

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Rationale: 6-methoxyquinoline is more soluble in organic solvents like ethyl acetate than in the aqueous salt solution, allowing for its separation.

  • Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 6-methoxyquinoline.

  • Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_Workflow Skraup Synthesis Workflow start 1. Combine Reactants (p-Anisidine, Glycerol, Oxidant, FeSO₄) add_acid 2. Slow Addition of H₂SO₄ start->add_acid reflux 3. Heat to Reflux (140°C, 8-9h) add_acid->reflux neutralize 4. Cool & Neutralize (NaOH to pH 5.5) reflux->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract purify 6. Dry, Evaporate & Purify extract->purify end_node 7. Characterize Product (NMR, MS) purify->end_node

Sources

Application Notes & Protocols: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Derivatives featuring a 6,7-dimethoxy substitution pattern are of particular interest, demonstrating potent activities as sigma-2 receptor ligands for cancer therapeutics, anti-HIV agents, and P-glycoprotein inhibitors for reversing multidrug resistance.[2][3][4][5] This guide provides an in-depth analysis of the two preeminent synthetic methodologies for accessing this critical scaffold: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and offer expert insights into critical experimental parameters to empower researchers in drug discovery and development.

Foundational Synthetic Strategies: A Comparative Overview

The construction of the 6,7-dimethoxy-THIQ core is dominated by two classic, yet robust, name reactions. The choice between them hinges on the desired substitution pattern at the C-1 position and the available starting materials.

  • The Bischler-Napieralski Reaction: A two-step sequence involving the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (DHIQ), which is subsequently reduced to the target THIQ. This route is ideal for preparing C-1 substituted THIQs where the substituent is derived from the acyl group of the starting amide.

  • The Pictet-Spengler Reaction: A more direct, one-pot condensation of a β-phenylethylamine with a carbonyl compound (an aldehyde or ketone).[6][7] This method directly yields the THIQ scaffold and is exceptionally efficient for producing derivatives where the C-1 substituent originates from the carbonyl reactant.

The fundamental mechanistic difference lies in the key electrophilic intermediate that undergoes intramolecular cyclization. The Bischler-Napieralski reaction proceeds through a highly electrophilic nitrilium ion, whereas the Pictet-Spengler reaction involves a softer iminium ion intermediate.[8]

Logical Workflow: Bischler-Napieralski vs. Pictet-Spengler

G cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route bn_start β-(3,4-Dimethoxyphenyl)ethylamine bn_acyl N-Acylation (e.g., Acetyl Chloride) bn_start->bn_acyl bn_amide N-Acyl-β-phenylethylamide bn_acyl->bn_amide bn_cyclize Cyclodehydration (e.g., POCl₃, reflux) bn_amide->bn_cyclize bn_dhiq 1-Substituted-6,7-dimethoxy- 3,4-dihydroisoquinoline (DHIQ) bn_cyclize->bn_dhiq bn_reduce Reduction (e.g., NaBH₄) bn_dhiq->bn_reduce bn_end C1-Substituted THIQ Derivative bn_reduce->bn_end ps_start β-(3,4-Dimethoxyphenyl)ethylamine + Aldehyde/Ketone ps_cyclize Acid-Catalyzed Condensation & Cyclization (e.g., TFA) ps_start->ps_cyclize ps_end C1-Substituted THIQ Derivative ps_cyclize->ps_end G Amide N-Acyl-β-phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Activation POCl3 + POCl₃ DHIQ_salt DHIQ Salt Nitrilium->DHIQ_salt Intramolecular Electrophilic Aromatic Substitution DHIQ 3,4-Dihydroisoquinoline (DHIQ) DHIQ_salt->DHIQ Workup THIQ 1,2,3,4-Tetrahydroisoquinoline DHIQ->THIQ Reduction Reducer + NaBH₄

Caption: Mechanism of the Bischler-Napieralski reaction.

Detailed Experimental Protocol: Synthesis of Salsolidine (1-Methyl-6,7-dimethoxy-THIQ)

This protocol outlines the synthesis of Salsolidine, a representative C-1 substituted derivative.

Step A: N-Acetylation of 3,4-Dimethoxyphenethylamine

  • To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)acetamide, which can often be used in the next step without further purification.

Step B: Bischler-Napieralski Cyclization

  • Place the crude amide from Step A into a round-bottom flask fitted with a reflux condenser.

  • Add phosphorus oxychloride (POCl₃, 3-5 eq) and toluene (~0.3 M).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10.

  • Extract the product with DCM or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Step C: Reduction to Salsolidine

  • Dissolve the crude DHIQ from Step B in methanol (~0.2 M) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at room temperature for 1-2 hours until the imine is fully reduced (monitor by TLC).

  • Remove the methanol under reduced pressure. Add water to the residue and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM) to afford pure Salsolidine.

Field-Proven Insights & Causality
  • Choice of Condensing Agent: POCl₃ is the most common and effective agent for electron-rich substrates. [9]For less reactive amides, a mixture of P₂O₅ in refluxing POCl₃ provides more forceful dehydrating conditions. [10][11]Milder, modern conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can achieve cyclization at lower temperatures. [12][13]* Solvent: Toluene or xylene are standard solvents for the cyclization step, allowing for the necessary reflux temperatures. [11]Acetonitrile can also be used and sometimes helps to minimize side reactions.

  • Reduction Step: NaBH₄ in methanol is a robust and economical choice for reducing the DHIQ intermediate. [1][14]For substrates with other reducible functional groups, milder reagents like sodium cyanoborohydride (NaBH₃CN) at controlled pH can be used.

ParameterConditionRationale & Expertise
Starting Material N-Acyl-β-(3,4-dimethoxyphenyl)ethylamineThe acyl group determines the C-1 substituent. Dimethoxy groups activate the ring for cyclization. [1]
Cyclization Reagent POCl₃, P₂O₅, Tf₂OPOCl₃ is standard. P₂O₅ adds potency for difficult substrates. [9]Tf₂O allows for milder conditions. [13]
Cyclization Temp. Reflux (Toluene/Xylene)High thermal energy is required to overcome the activation barrier for the classic reaction.
Reduction Reagent NaBH₄, LiAlH₄NaBH₄ is selective for the imine and well-tolerated. [14]LiAlH₄ is stronger but less selective. [11]
Typical Yields 60-85% (over 2 steps)Good to excellent yields are common due to the highly activated aromatic ring.

The Pictet-Spengler Reaction: The Direct Approach

Discovered in 1911, the Pictet-Spengler reaction is a powerful biomimetic strategy that mimics the enzymatic synthesis of alkaloids. [15][16]It is arguably the most direct and atom-economical method for synthesizing THIQs, especially when the desired C-1 substituent is hydrogen or a simple alkyl/aryl group from a readily available aldehyde. The presence of two electron-donating alkoxy groups on the phenethylamine allows the reaction to proceed under remarkably mild, even physiological, conditions. [17]

Mechanism of Action

The reaction is a special case of the Mannich reaction. [6][15]It begins with the condensation of the primary amine with a carbonyl compound to form a Schiff base (or an imine). Under acidic catalysis, the imine is protonated to form an electrophilic iminium ion. [18][19]This ion is then attacked by the nucleophilic C-6 position of the dimethoxy-activated benzene ring in a 6-endo-trig cyclization. A final deprotonation step restores aromaticity and yields the THIQ product. [17][20]

G Amine β-phenylethylamine + Aldehyde Iminium Iminium Ion Intermediate Amine->Iminium Condensation & Protonation H_plus + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack THIQ 1,2,3,4-Tetrahydroisoquinoline Spiro->THIQ Deprotonation (Rearomatization)

Caption: Mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of 6,7-Dimethoxy-THIQ

This protocol uses formaldehyde as the carbonyl source to produce the unsubstituted parent scaffold.

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v, ~0.4 M).

  • Add aqueous formaldehyde solution (37 wt. %, 1.1 eq).

  • Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the process. Monitor by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and basify to pH > 10 with aqueous NaOH or NH₄OH.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization to yield pure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Field-Proven Insights & Causality
  • Carbonyl Choice: The aldehyde or ketone directly determines the C-1 substituent. Formaldehyde (often from paraformaldehyde or trioxane) yields C-1 unsubstituted THIQs. [21]Acetaldehyde will install a C-1 methyl group. The reaction is generally most efficient with unhindered aldehydes.

  • Acid Catalyst: Protic acids like HCl or trifluoroacetic acid (TFA) are most common. [7][15]Lewis acids can also be used. For highly activated substrates like the 3,4-dimethoxy system, the reaction can proceed with only catalytic amounts of acid and sometimes even under neutral conditions, albeit more slowly.

  • Reaction Conditions: The high nucleophilicity of the 3,4-dimethoxybenzene ring allows this reaction to proceed under much milder temperature and pH conditions compared to the Bischler-Napieralski reaction, which is a significant advantage when working with sensitive substrates. [15][17]

    Carbonyl Reactant C-1 Substituent Typical Acid Catalyst Conditions
    Formaldehyde -H HCl, TFA RT to 50 °C
    Acetaldehyde -CH₃ HCl, TFA RT to 50 °C
    Phenylacetaldehyde -CH₂Ph TFA RT

    | Acetone | -CH₃, -CH₃ (gem-dimethyl) | Stronger acid (e.g., superacid) | Higher Temp. |

Product Characterization

Confirmation of the synthesized 6,7-dimethoxy-THIQ derivatives is typically achieved through standard spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the two methoxy groups as singlets around 3.8-3.9 ppm. [22][23]The aromatic protons will appear as two singlets between 6.5 and 7.2 ppm. The aliphatic protons of the tetrahydroisoquinoline ring will appear as complex multiplets between ~2.7 and 4.5 ppm.

  • ¹³C NMR: Methoxy carbons appear around 55-56 ppm. The aromatic carbons will have distinct signals, with the oxygenated carbons (C-6, C-7) appearing furthest downfield (~147-150 ppm). [22]* Mass Spectrometry: Electrospray ionization (ESI-MS) will show a strong [M+H]⁺ ion corresponding to the molecular weight of the product. The molecular formula for the parent 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol . [24][25]* IR Spectroscopy: Look for characteristic C-H stretching of the aromatic and aliphatic regions, and strong C-O stretching from the methoxy groups around 1200-1260 cm⁻¹. [23]

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler reactions provide powerful and reliable entries into the medicinally vital class of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives.

  • Choose the Bischler-Napieralski reaction when your target has a C-1 substituent that is easily derived from an acyl group and when your starting material is the corresponding amide. Be prepared for higher temperatures and a two-step sequence.

  • Opt for the Pictet-Spengler reaction for a more direct, atom-economical synthesis, especially for C-1 unsubstituted or simple C-1 alkyl derivatives. This method leverages the activating nature of the dimethoxy groups to proceed under mild, often room-temperature, conditions.

A thorough understanding of the mechanisms and critical parameters of these two classic transformations provides the modern medicinal chemist with a versatile toolkit for the synthesis and exploration of this important heterocyclic scaffold.

References

  • Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
  • Yuan, Z., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Kovács, L., et al. (2018). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands.
  • Nicoletti, M., O'Hagan, D., & Slawin, A. M. Z. (2001). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Perkin Transactions 1.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • OUCI. (n.d.). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • PubMed. (n.d.). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives.
  • PubMed. (n.d.). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • J&K Scientific LLC. (n.d.). Pictet-Spengler Reaction.
  • Springer Nature Experiments. (n.d.). Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • PubChem. (n.d.). 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
  • European Patent Office. (n.d.). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.
  • Paton, R. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • SpectraBase. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
  • ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline.
  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
  • Chemical Reviews. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed insights into reaction mechanisms, and data to help optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable classical method for synthesizing this compound?

A1: The choice between the two primary classical methods, the Bischler-Napieralski and Pomeranz-Fritsch reactions, depends largely on the availability of starting materials and the desired substitution pattern.

  • Bischler-Napieralski Reaction: This is often the preferred route if the corresponding β-phenylethylamine is readily available. It involves the cyclization of a β-arylethylamide. The presence of the electron-donating methoxy group on the aromatic ring generally facilitates this reaction.[1][2]

  • Pomeranz-Fritsch Reaction: This method is advantageous when starting from a substituted benzaldehyde and a 2,2-dialkoxyethylamine.[3][4] It offers a different strategic approach to assembling the isoquinoline core.[5]

Q2: Are there modern, "greener" alternatives to the classical synthesis methods?

A2: Yes, modern organic synthesis is increasingly focused on developing more environmentally friendly methods.[6] For isoquinoline synthesis, this includes microwave-assisted reactions, the use of solid acid catalysts like Nafion® NR50, and transition-metal-catalyzed cyclizations.[7] These methods can offer advantages such as reduced reaction times, milder conditions, and higher yields.[8][9]

Q3: What are the critical safety precautions to consider during this compound synthesis?

A3: Many of the reagents used in classical isoquinoline syntheses are hazardous. For instance, phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) used in the Bischler-Napieralski reaction are corrosive and react violently with water.[2] Concentrated sulfuric acid, used in the Pomeranz-Fritsch reaction, is also highly corrosive.[3] It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be prepared for potentially vigorous or exothermic reactions.[10]

Troubleshooting Guides

Bischler-Napieralski Reaction Route

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which are then oxidized to the corresponding isoquinolines.[11]

Q1: My Bischler-Napieralski reaction is resulting in a low yield or is failing to proceed. What are the likely causes and solutions?

A1: Low yields in this reaction can often be attributed to several factors:

  • Purity of Starting Material: Ensure the starting β-arylethylamide is pure and dry. Impurities can interfere with the reaction.

  • Dehydrating Agent: The effectiveness of the dehydrating agent is crucial. Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[1][2]

  • Reaction Temperature: The reaction often requires elevated temperatures. If using a solvent like toluene, reflux conditions are typical. For stubborn reactions, switching to a higher boiling point solvent such as xylene may improve the yield.[2]

  • Electron-Donating Groups: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, so it is favored by electron-donating groups on the aromatic ring.[1] The 6-methoxy group is activating, but if other deactivating groups are present, harsher conditions may be needed.

Q2: I'm observing a significant amount of a styrene byproduct. How can this be minimized?

A2: The formation of a styrene byproduct is often due to a retro-Ritter reaction.[1][2] This side reaction can be suppressed by using the corresponding nitrile as a solvent, which shifts the equilibrium away from the retro-Ritter product.[2] An alternative approach is to use oxalyl chloride, which proceeds through an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the styrene byproduct.[2]

Q3: The final oxidation step from the dihydroisoquinoline to this compound is inefficient. What can I do?

A3: The dehydrogenation of the 3,4-dihydroisoquinoline intermediate is a critical step. Common methods include:

  • Palladium on Carbon (Pd/C): Heating the dihydroisoquinoline with a catalyst such as 10% Pd/C in a high-boiling solvent like xylene or decalin is a standard and effective method.

  • Sulfur or Selenium: Elemental sulfur or selenium can also be used for dehydrogenation at high temperatures.

  • Manganese Dioxide (MnO₂): Activated MnO₂ can be an effective oxidizing agent for this transformation.

Ensure the dihydroisoquinoline starting material is pure before attempting the oxidation.

Pomeranz-Fritsch Reaction Route

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.[3][12]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the common pitfalls?

A1: Low yields in the Pomeranz-Fritsch reaction can be frustrating. Here are some common causes and their solutions:

  • Acid Catalyst: Concentrated sulfuric acid is the traditional catalyst.[1] However, for some substrates, other acids like trifluoroacetic anhydride or Lewis acids such as lanthanide triflates may provide better results.[4] It is often beneficial to screen different acid catalysts and optimize their concentration.

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the starting benzaldehyde. Electron-donating groups, such as the methoxy group, generally improve yields by facilitating the electrophilic cyclization step.[3]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Overheating can lead to decomposition and tar formation. Careful optimization of these conditions for your specific substrate is essential.

Q2: I'm having trouble forming the initial benzalaminoacetal (Schiff base). What could be the issue?

A2: The formation of the benzalaminoacetal is the first step and is crucial for the success of the reaction.[3]

  • Purity of Reagents: Ensure that both the benzaldehyde and the 2,2-dialkoxyethylamine are pure.

  • Water Removal: This condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can help to drive the reaction to completion.

  • Equilibrium: The reaction is an equilibrium process. Using a slight excess of one of the reagents can help to shift the equilibrium towards the product.

Experimental Protocols & Data

Optimized Bischler-Napieralski Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

Materials:

  • N-(2-(3-methoxyphenyl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide in anhydrous toluene.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH of approximately 9-10.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition ACondition B
Dehydrating Agent POCl₃P₂O₅ in POCl₃
Temperature Reflux in Toluene (~110°C)Reflux in Xylene (~140°C)
Reaction Time 4 hours2 hours
Typical Yield 65-75%70-85%
Dehydrogenation to this compound

Materials:

  • 6-Methoxy-3,4-dihydroisoquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Xylene

Procedure:

  • In a round-bottom flask, dissolve the 6-methoxy-3,4-dihydroisoquinoline in xylene.

  • Add 10% Pd/C (approximately 5-10 mol% of the substrate).

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional xylene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizing the Workflow

Bischler_Napieralski_Workflow start Start: N-(2-(3-methoxyphenyl)ethyl)acetamide cyclization Cyclization (POCl3, Toluene, Reflux) start->cyclization workup Aqueous Workup & Extraction cyclization->workup purification1 Column Chromatography workup->purification1 dihydroisoquinoline 6-Methoxy-3,4-dihydroisoquinoline purification1->dihydroisoquinoline oxidation Dehydrogenation (Pd/C, Xylene, Reflux) dihydroisoquinoline->oxidation purification2 Purification (Recrystallization/Chromatography) oxidation->purification2 product Final Product: this compound purification2->product

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Pomeranz_Fritsch_Mechanism reactants Benzaldehyde + 2,2-Dialkoxyethylamine schiff_base Formation of Benzalaminoacetal (Schiff Base) reactants->schiff_base cyclization Acid-Catalyzed Cyclization (e.g., H2SO4) schiff_base->cyclization elimination Elimination of Alcohol cyclization->elimination aromatization Aromatization elimination->aromatization isoquinoline This compound aromatization->isoquinoline

Caption: Key steps in the Pomeranz-Fritsch reaction mechanism.

References

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • National Institutes of Health. (n.d.). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Chemistry Online. (2022). Quinolines and isoquinolines.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

Sources

Improving the solubility of 6-Methoxyisoquinoline for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center for 6-Methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We will explore the physicochemical properties of this compound and provide a series of troubleshooting steps and detailed protocols to help you achieve and maintain its solubility in aqueous solutions for reliable and reproducible biological assays.

Compound Profile: Understanding this compound

This compound is a hydrophobic molecule, which is the primary reason for its low aqueous solubility. A clear understanding of its chemical properties is the first step in troubleshooting.

PropertyValueImplication for Solubility
Molecular Weight 159.18 g/mol Standard for a small molecule.
LogP (Predicted) ~2.2Indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one. This is the main driver of poor water solubility.[1]
pKa (Predicted) ~5.03The isoquinoline nitrogen is weakly basic. At a pH below this value, the nitrogen will be protonated, forming a positively charged, more polar, and thus more water-soluble salt.[2]
Water Solubility Very slightly soluble / InsolubleDirect dissolution in aqueous buffers (e.g., PBS, HBSS) is not feasible at typical assay concentrations.[2][3]
Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common initial challenges encountered when working with this compound.

Q1: I added this compound powder directly to my PBS buffer, and it won't dissolve. Why? A1: This is expected behavior due to the compound's hydrophobic nature, as indicated by its high LogP value (~2.2).[1] Direct dissolution in aqueous media is highly unfavorable. A concentrated stock solution must first be prepared in an appropriate organic solvent.

Q2: What is the recommended solvent for creating a primary stock solution? A2: For most in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent.[4][5] It is a powerful aprotic solvent capable of dissolving many poorly soluble compounds.

Q3: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What should I do? A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer high enough to keep the hydrophobic compound in solution. The solution is to employ more advanced solubilization strategies, which are detailed in the guides below. These include pH adjustment, the use of co-solvents, or complexation with cyclodextrins.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A4: The tolerance to DMSO is highly cell-line dependent. However, a widely accepted best practice is to keep the final concentration of DMSO in your assay below 0.5% (v/v) , and ideally at or below 0.1% (v/v) , to avoid solvent-induced artifacts or cytotoxicity.[6][7][8] You must always include a "vehicle control" (media with the same final DMSO concentration as your test samples) to validate that the solvent itself is not affecting the biological outcome.

Solubilization Strategy Workflow

This decision tree provides a logical path for selecting the appropriate solubilization method for your specific experimental needs.

G start Start: this compound Powder stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Observe for Precipitation dilute->check success Success! Proceed with Assay (Ensure Final DMSO <0.5%) check->success No precip Precipitation Observed check->precip Yes ph_compat Is pH change compatible with assay? precip->ph_compat ph_yes Protocol 2: Use pH Adjustment (Acidic Buffer, pH < 5.0) ph_compat->ph_yes Yes ph_no Assay requires neutral pH ph_compat->ph_no No ph_yes->dilute advanced Protocol 3 or 4: Use Co-Solvents or Cyclodextrins ph_no->advanced advanced->dilute

Caption: Decision workflow for selecting a solubilization strategy.

In-Depth Troubleshooting Guides & Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution

This is the foundational protocol for solubilizing this compound.

Causality: DMSO is a highly effective organic solvent that can disrupt the crystal lattice energy of the compound and solvate the hydrophobic molecule, creating a concentrated stock solution.[9][10]

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

Self-Validation:

  • Visually confirm that the solution is perfectly clear before storage.

  • When thawing an aliquot for use, allow it to come to room temperature and vortex briefly to ensure homogeneity before making dilutions.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol leverages the basic nature of the isoquinoline nitrogen to increase aqueous solubility.

Causality: By lowering the pH of the aqueous buffer to a value below the compound's pKa (~5.03), the nitrogen atom becomes protonated (positively charged).[2] This creates an ionic salt form of the molecule, which is significantly more polar and therefore more soluble in water.[11][12][13][14]

Step-by-Step Methodology:

  • Prepare Acidic Buffer: Prepare your assay buffer (e.g., a citrate or acetate buffer) and adjust the pH to a value between 4.0 and 5.0 using dilute HCl. Note: Ensure this pH is compatible with your biological system (cells, proteins, etc.).

  • Prepare DMSO Stock: Prepare a concentrated stock solution in 100% DMSO as described in Protocol 1.

  • Dilution: Perform a serial dilution of the DMSO stock directly into the pre-warmed (if applicable) acidic buffer.

  • Observation: After each dilution step, vortex gently and visually inspect for any signs of precipitation or cloudiness.

Self-Validation:

  • Compare the solubility in the acidic buffer to a parallel dilution in a neutral (e.g., pH 7.4) buffer. A significant improvement should be visible.

  • Always measure the final pH of your working solution to ensure it is within the desired range for your assay.

Protocol 3: Using Cyclodextrins for Enhanced Solubility

This method uses a host-guest complexation agent to "hide" the hydrophobic molecule from water.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The hydrophobic this compound molecule can become encapsulated within this cavity, forming an "inclusion complex."[17][] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the compound.[19]

Step-by-Step Methodology:

  • Choose Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.[15]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare DMSO Stock: Prepare a highly concentrated stock (e.g., 50-100 mM) of this compound in DMSO.

  • Complexation: Slowly add the DMSO stock dropwise to the stirring cyclodextrin solution. The ratio of drug to cyclodextrin often needs empirical optimization, but a starting molar ratio of 1:2 to 1:5 (Drug:CD) is common.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours (or overnight) to ensure efficient complex formation.

  • Filtration (Optional): To remove any un-complexed, precipitated drug, the solution can be filtered through a 0.22 µm syringe filter.

Self-Validation:

  • The final solution should be clear. Any persistent turbidity indicates that the solubility limit has been exceeded.

  • The final concentration of DMSO should still be kept below cytotoxic levels.

Workflow for Stock Solution Preparation and Dilution

This diagram illustrates the critical steps for preparing working solutions from a concentrated stock, a process vital for maintaining solubility.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO to create Primary Stock (e.g., 20 mM) weigh->dissolve store 3. Aliquot and Store at -20°C / -80°C dissolve->store thaw 4. Thaw one aliquot and vortex store->thaw intermediate 5. Create Intermediate Dilution in 100% DMSO or Assay Buffer (e.g., 2 mM) thaw->intermediate final 6. Add small volume of Intermediate to final Assay Buffer intermediate->final qc 7. Vortex gently and visually inspect for precipitation final->qc

Sources

Technical Support Center: Overcoming Challenges in the Purification of 6-Methoxyisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 6-methoxyisoquinoline and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these compounds. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your purification strategies.

Introduction to the Challenge

This compound is a crucial scaffold in medicinal chemistry. However, its synthesis often yields a mixture of positional isomers, such as 5-, 7-, and 8-methoxyisoquinoline, which can be difficult to separate due to their similar physicochemical properties.[1] Achieving high purity of the desired this compound isomer is paramount for accurate biological evaluation and drug development. This guide will equip you with the knowledge to tackle these purification challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound isomers.

High-Performance Liquid Chromatography (HPLC) Purification

Q1: My primary challenge is the co-elution of this compound with its positional isomers (e.g., 5-, 7-, or 8-methoxyisoquinoline) in reversed-phase HPLC. How can I improve the resolution?

A1: Co-elution of positional isomers is a common hurdle due to their similar polarities. Here’s a systematic approach to enhance separation:

  • Optimize Mobile Phase pH: The pKa values of isoquinoline isomers are very close, making their separation highly dependent on the mobile phase pH.[2] Fine-tuning the pH can alter the ionization state of the isomers, leading to differential interactions with the stationary phase and improved resolution.

    • Expert Insight: Since isoquinolines are basic, working in a slightly acidic mobile phase (pH 3-6) can often enhance separation on a C18 column. It is crucial to select a mobile phase with a pH at least one unit away from the pKa of the analytes.

  • Vary the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol is more likely to engage in hydrogen bonding interactions, which can be beneficial for separating isomers with subtle structural differences.

  • Explore Different Stationary Phases: If optimizing the mobile phase is insufficient, consider stationary phases with different selectivities.

    • Phenyl-Hexyl or Biphenyl columns: These phases offer π-π interactions, which can be highly effective in differentiating aromatic positional isomers.[3]

    • Pentafluorophenyl (PFP) columns: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for positional isomers.

Troubleshooting Workflow for Poor HPLC Peak Resolution

HPLC Troubleshooting start Poor Resolution of Isomers step1 Optimize Mobile Phase pH Adjust pH in 0.2 unit increments around the presumed pKa. start->step1 Start Here step2 Change Organic Modifier Switch between Acetonitrile and Methanol. step1->step2 If still co-eluting step3 Evaluate Different Stationary Phases Test Phenyl-Hexyl, Biphenyl, or PFP columns. step2->step3 If resolution is still poor step4 Employ Gradient Elution A shallow gradient can improve separation of closely eluting peaks. step3->step4 For complex mixtures end Achieve Baseline Separation step4->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution of this compound isomers.

Q2: I'm observing significant peak tailing for my this compound peak. What are the likely causes and solutions?

A2: Peak tailing can compromise resolution and quantification. Here are the common culprits and their remedies:

  • Secondary Interactions with Residual Silanols: Free silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen of the isoquinoline ring, causing tailing.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or use a mobile phase with a low pH to protonate the silanols.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Metal Chelation: The isoquinoline nitrogen can chelate with trace metals in the HPLC system or on the column.

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase.

Gas Chromatography (GC) Analysis

Q3: Can Gas Chromatography be used to separate this compound isomers, and what are the key considerations?

A3: Yes, GC can be a powerful tool for separating volatile isomers. The choice of stationary phase is critical.

  • Stationary Phase Selection:

    • Non-polar phases (e.g., 5% phenyl polysiloxane): Separation will be primarily based on boiling point differences.

    • Intermediate polarity phases (e.g., 50% phenyl polysiloxane): These offer a balance of dispersive and dipole-dipole interactions, which can be effective for separating positional isomers.

    • Specialty phases: For challenging separations, consider phases designed for aromatic isomer analysis.

Troubleshooting Common GC Issues

Symptom Potential Cause Recommended Solution
Co-elution of Isomers Insufficient stationary phase selectivity.Test a stationary phase with higher polarity.
Inadequate oven temperature program.Optimize the temperature ramp rate; a slower ramp can improve resolution.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed column.
Sample degradation at high temperatures.Lower the injector temperature.
Variable Retention Times Fluctuations in carrier gas flow rate.Check for leaks and ensure the gas supply is stable.
Inconsistent oven temperature.Calibrate the GC oven.
Crystallization

Q4: I am struggling to achieve selective crystallization of this compound from a mixture of isomers. What strategies can I employ?

A4: Selective crystallization relies on exploiting subtle differences in the solubility of the isomers.

  • Solvent Screening: The choice of solvent is paramount. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[4][5]

    • Expert Tip: A two-solvent system can be very effective. Dissolve the mixture in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid.[6] Gentle heating to redissolve, followed by slow cooling, can promote the crystallization of the less soluble isomer.

  • Control the Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: If you have a small amount of pure this compound, you can use it as a seed crystal to induce the crystallization of the desired isomer from a supersaturated solution.

Logical Approach to Crystallization Method Development

Crystallization Workflow start Impure Isomer Mixture step1 Solvent Screening Test single and binary solvent systems. start->step1 step2 Determine Optimal Concentration & Temperature step1->step2 step3 Control Cooling Rate Slow cooling for larger, purer crystals. step2->step3 step4 Consider Seeding Use pure crystals to induce crystallization. step3->step4 end Pure this compound Crystals step4->end

Caption: A systematic workflow for developing a selective crystallization method.

Impurity Identification

Q5: How can I identify the isomeric impurities in my this compound sample?

A5: A combination of analytical techniques is often necessary for unambiguous identification.

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ. Characteristic losses from isoquinoline alkaloids include the neutral loss of methyl radicals or methanol from methoxy groups.[2][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between positional isomers. The chemical shifts of the aromatic protons and the methoxy group will be unique for each isomer.[9] For example, the protons on the isoquinoline ring typically appear between 7.0 and 9.0 ppm, while the methoxy protons are usually found as a singlet around 3.7 to 4.0 ppm.[9]

  • Co-injection with Standards: The most definitive way to identify an impurity is to co-inject a reference standard of the suspected isomer with your sample. If the peak for the impurity increases in size, you have confirmed its identity.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Methoxyisoquinoline Isomers

This protocol provides a starting point for developing a robust HPLC method.

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50% B

    • 30-31 min: 50-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of 1 mg/mL.

Protocol 2: Two-Solvent Recrystallization

This protocol outlines a general procedure for purifying this compound using a two-solvent system.

  • Solvent Selection: Identify a "good" solvent (e.g., methanol, ethanol) in which the isomer mixture is soluble at elevated temperatures and a "poor" solvent (e.g., water, hexane) in which it is sparingly soluble. The two solvents must be miscible.[6][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until a slight turbidity persists.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.[4]

Data Presentation

Table 1: Physicochemical Properties of Methoxyisoquinoline Isomers (Predicted)

Isomer Molecular Weight ( g/mol ) Predicted XLogP3 Predicted pKa (Strongest Basic)
5-Methoxyisoquinoline159.182.15.3
This compound159.182.25.4
7-Methoxyisoquinoline159.182.25.5

Note: Predicted values are from computational models and should be used as a guide for method development.

Conclusion

The successful purification of this compound isomers is a critical step in many research and development endeavors. By understanding the underlying principles of chromatography and crystallization and by employing a systematic troubleshooting approach, researchers can overcome the challenges associated with separating these closely related compounds. This technical support guide provides a foundation of knowledge and practical protocols to aid in achieving the desired purity of this compound for your scientific investigations.

References

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30). Filo.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). PubMed.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). NIH.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS.
  • Recrystallization. (2010, February 4). YouTube.
  • NMR Chemical Shifts.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
  • Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate.
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2018, February 20). PubMed.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). NIH.
  • A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2025, September 17). LCGC International.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH.
  • In Situ Synthesis of Hypercrosslinked Polymer as Stationary Phase for Capillary Gas Chromatography. (2024, November 18). MDPI.
  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. (2025, August 6). ResearchGate.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Interpretation of mass spectra.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • 6-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 5-Methoxyisoquinoline. PubChem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Method for synthetizing 6-methoxyquinoline. Google Patents.
  • Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. (2020, May 6). SciELO México.
  • 7-Methoxyisoquinoline. PubChem.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Solubility of Organic Compounds. Chemistry Steps.
  • Solubility of Organic Compounds. (2023, August 31).

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Technical Support Center: A Researcher's Guide to Purifying 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific issues you may face in the lab.

Introduction: The Challenge of Purity in Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its purity is paramount to the success of subsequent reactions and the biological activity of the final product.[1] However, like many multi-step organic syntheses, the path to pure this compound is often fraught with the formation of stubborn impurities. This guide will equip you with the knowledge to identify and eliminate these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

I. Issues Related to Reaction Monitoring and Initial Work-up

Question 1: My TLC plate shows multiple spots after the reaction. How can I identify the product and major impurities?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a mixture containing your desired product, unreacted starting materials, and various byproducts. Identifying these is the first step toward a successful purification strategy.

  • Probable Causes & Identification:

    • Unreacted Starting Materials: These are common impurities, especially in reactions that have not gone to completion. To identify them, run a TLC with your crude reaction mixture alongside the starting materials as standards.[2] This co-spotting technique will reveal which spots correspond to unreacted reagents.

    • Byproducts: Side reactions can lead to a variety of impurities. For instance, in a Bischler-Napieralski synthesis, incomplete cyclization or side reactions involving the activating groups can occur.[3][4][5][6] In a Pictet-Spengler synthesis, the formation of isomeric products is a possibility, depending on the substitution pattern of the starting materials.[7][8][9]

    • Product: The product spot should be a new spot that is not present in the starting material lanes. Quinolines and isoquinolines are often UV-active, making them easily visible under a UV lamp.[2] Stains like iodine can also be used for visualization.

  • Troubleshooting Steps:

    • Optimize TLC Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate in hexane or petroleum ether) to achieve good separation of the spots.

    • Co-spotting: As mentioned, always run your starting materials alongside the crude mixture.

    • Staining: Utilize UV visualization and chemical stains to ensure all components are visible.

II. Purification Challenges

Question 2: My crude product is a dark, oily residue. How can I purify it to obtain a clean, solid product?

Answer: The presence of a dark, oily product often indicates the presence of polymeric or highly colored impurities. A multi-step purification approach is typically required.

  • Probable Causes:

    • Polymerization: Acidic conditions, particularly at high temperatures in reactions like the Bischler-Napieralski or Pictet-Spengler, can lead to the formation of polymeric tars.

    • Colored Impurities: These can arise from decomposition of starting materials or products, or from side reactions.[10]

  • Troubleshooting & Purification Workflow:

    Step 1: Acid-Base Extraction

    This is a highly effective first step for purifying basic compounds like this compound from neutral or acidic impurities.[2][11][12]

    • Protocol:

      • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the solution is basic (pH > 9). This will deprotonate the this compound, causing it to precipitate or form an oil.[11]

      • Extract the purified product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    Step 2: Treatment with Activated Charcoal

    If the product is still colored after extraction, treatment with activated charcoal can help remove colored impurities.[10]

    • Protocol:

      • Dissolve the product in a suitable solvent.

      • Add a small amount (typically 1-5% w/w) of activated charcoal.

      • Heat the mixture gently for a short period.

      • Perform a hot filtration through a pad of celite to remove the charcoal.[10]

    Step 3: Recrystallization or Column Chromatography

    The final purification step will be either recrystallization (if the product is a solid) or column chromatography.

    Purification_Workflow Crude_Oil Crude Oily Product Acid_Base Acid-Base Extraction Crude_Oil->Acid_Base Charcoal Activated Charcoal Treatment (Optional) Acid_Base->Charcoal If colored Final_Purification Final Purification Acid_Base->Final_Purification If colorless Charcoal->Final_Purification Recrystallization Recrystallization Final_Purification->Recrystallization If solid Chromatography Column Chromatography Final_Purification->Chromatography If oily or complex mixture Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

    Figure 1: General purification workflow for crude this compound.

Question 3: I'm having difficulty separating this compound from a structurally similar impurity (e.g., an isomer). What are my options?

Answer: Separating structurally similar isomers can be challenging due to their similar physical properties.

  • Probable Causes:

    • Similar Polarity: Isomers often have very similar polarities, making separation by standard column chromatography difficult.[10]

    • Similar Solubility: Co-crystallization can occur if the impurity has solubility characteristics similar to the product.[10]

  • Advanced Purification Techniques:

    • Fractional Crystallization: This technique relies on slight differences in solubility. It may require multiple recrystallization steps to achieve high purity.[10]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating compounds with very similar properties and can be used for both normal and reverse-phase separations.[10][13]

    • Column Chromatography Optimization:

      • Fine-tuning the Eluent: A shallow gradient or isocratic elution with a finely tuned solvent system can improve resolution.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or reversed-phase silica (C18).[14]

Question 4: My quinoline/isoquinoline derivative is streaking or showing poor separation on the TLC/column. How can I improve this?

Answer: Tailing or streaking on silica gel is a common issue with basic nitrogen-containing heterocycles like this compound.

  • Probable Cause:

    • The basic nitrogen atom of the isoquinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and separation.[14]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (0.5-2%), into your eluent system.[14] This will neutralize the acidic sites on the silica gel and improve the chromatography.

    • Deactivate the Silica Gel: You can pre-treat the silica gel by making a slurry with the eluent containing the basic modifier before packing the column.[14]

    • Use a Different Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel for basic compounds.[14]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Gradient of ethyl acetate in hexane or petroleum etherAllows for the separation of compounds with a range of polarities.
Basic Modifier 0.5-2% Triethylamine (NEt₃)Neutralizes acidic silanol groups on silica, improving peak shape for basic compounds.[14]
Protocol 2: General Procedure for Recrystallization

Recrystallization is an effective method for purifying solid compounds.[15][16][17][18]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate.[19]

  • Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely.

Recrystallization_Steps Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Decolorize with Charcoal (If Necessary) Dissolve->Decolorize Cool Slow Cooling and Crystallization Dissolve->Cool If colorless Filter_Hot Hot Gravity Filtration Decolorize->Filter_Hot Filter_Hot->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Crystals Wash->Dry Pure_Solid Pure Crystalline Product Dry->Pure_Solid

Figure 2: Step-by-step workflow for the recrystallization process.

References

  • JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.).
  • US6218541B1 - Method for extracting bisbenzylisoquinolines - Google Patents. (n.d.).
  • Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. (2013).
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis, Facultas Medica, 124, 73–102.
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.).
  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • Recrystallization. (n.d.).
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.).
  • Recrystallization. (n.d.).
  • Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
  • Pictet–Spengler reaction - Wikipedia. (n.d.).
  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Isoquinoline synthesis - Química Organica.org. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. (n.d.).
  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents. (n.d.).
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • RECRYSTALLIZATION - ResearchGate. (n.d.).
  • Purification Techniques | Column Selection for Chromatography - Bio-Link. (n.d.).
  • 【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21).

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Strategies to improve the yield of 6-Methoxyisoquinoline reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An elevated level of expertise is required for the successful synthesis of 6-Methoxyisoquinoline, a crucial intermediate in the development of numerous pharmaceutical agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting strategies and frequently asked questions to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction for the synthesis of 3,4-dihydro-6-methoxyisoquinoline is resulting in a low yield. What are the common causes?

A1: Low yields in the Bischler-Napieralski reaction are frequently attributed to several factors. The primary cause is often the incomplete cyclization of the intermediate N-acyl-β-phenethylamine. This can be due to insufficient strength of the dehydrating agent, suboptimal reaction temperature, or the presence of moisture. Another common issue is the formation of polymeric side products, which can be exacerbated by excessively high temperatures or prolonged reaction times. Finally, the purity of the starting materials, particularly the N-acyl-β-phenethylamine, is critical; impurities can interfere with the cyclization process.

Q2: I am observing significant charring and dark coloration in my Pictet-Spengler reaction. What is causing this and how can I prevent it?

A2: Charring and dark coloration in a Pictet-Spengler reaction are typically indicative of decomposition or polymerization, often catalyzed by an overly strong acid or excessive heat. The combination of a strong acid catalyst (like concentrated sulfuric or hydrochloric acid) with an electron-rich aromatic ring and an aldehyde can lead to unwanted side reactions if the temperature is not carefully controlled. To mitigate this, consider using a milder acid catalyst, such as trifluoroacetic acid (TFA), or performing the reaction at a lower temperature for a longer duration. Ensuring an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation of the starting materials and products.

Q3: What are the best practices for purifying this compound?

A3: Purification of this compound generally involves a multi-step approach. The initial crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. It is crucial to carefully select the solvent system based on thin-layer chromatography (TLC) analysis to ensure good separation from impurities. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity. For highly pure material required for pharmaceutical applications, techniques like fractional distillation under reduced pressure may be employed.

Troubleshooting Guide: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for isoquinoline synthesis. This guide will address common issues and provide actionable solutions.

Problem 1: Low Conversion of Starting Material

  • Cause: Insufficient activation of the carbonyl group by the dehydrating agent.

  • Solution:

    • Reagent Choice: Phosphorus pentoxide (P₂O₅) in refluxing toluene or xylene is a classic and effective dehydrating agent. For more sensitive substrates, milder conditions such as phosphorus oxychloride (POCl₃) in acetonitrile at room temperature or slightly elevated temperatures can be employed.

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the dehydrating agent is used.

    • Moisture Control: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere is highly recommended.

Problem 2: Formation of Polymeric Byproducts

  • Cause: Excessive heat or prolonged reaction times can lead to intermolecular reactions and polymerization.

  • Solution:

    • Temperature Optimization: Monitor the reaction progress closely using TLC. Once the starting material is consumed, work up the reaction promptly. If high temperatures are required, consider using a solvent with a lower boiling point to maintain better control.

    • Gradual Addition: Adding the dehydrating agent portion-wise or as a solution over time can help to control the reaction exotherm and minimize localized high temperatures.

Experimental Workflow: Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow Start Start: N-acyl-β-phenethylamine Mixing Dissolve in Anhydrous Solvent (e.g., Toluene) Start->Mixing Addition Add Dehydrating Agent (e.g., P₂O₅ or POCl₃) Portion-wise Mixing->Addition Reaction Heat to Reflux (Monitor by TLC) Addition->Reaction Quench Cool to RT Quench with Ice-Water Reaction->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 3,4-dihydro-6- methoxyisoquinoline Purification->Product

Caption: Workflow for the Bischler-Napieralski Reaction.

Troubleshooting Guide: Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative route to tetrahydroisoquinolines, which can then be oxidized to isoquinolines.

Problem 1: Incomplete Cyclization

  • Cause: The electrophilicity of the aldehyde and the nucleophilicity of the phenethylamine may be mismatched, or the acid catalyst may be too weak.

  • Solution:

    • Aldehyde Activation: For less reactive aldehydes, consider using a stronger acid catalyst or a Lewis acid co-catalyst. However, be mindful of potential side reactions.

    • pH Control: The reaction is often pH-dependent. A systematic screen of different acid catalysts (e.g., TFA, acetic acid, HCl) and their concentrations can identify the optimal conditions for your specific substrate.

Problem 2: Formation of N-Oxide Impurities during Aromatization

  • Cause: The dehydrogenation step to form the final isoquinoline can sometimes lead to over-oxidation, especially when using strong oxidizing agents.

  • Solution:

    • Milder Oxidizing Agents: Instead of harsh oxidants, consider using milder reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., cyclohexene) in a suitable solvent.

    • Reaction Monitoring: Carefully monitor the aromatization step by TLC to avoid over-oxidation. Once the desired product is formed, the reaction should be promptly worked up.

Data Summary: Common Conditions for this compound Synthesis
Reaction TypeKey ReagentsSolventTemperatureTypical Yield
Bischler-NapieralskiPOCl₃Acetonitrile0 °C to reflux60-85%
Bischler-NapieralskiP₂O₅TolueneReflux70-90%
Pictet-SpenglerFormaldehyde, HClMethanolRoom Temp75-95% (tetrahydroisoquinoline)
AromatizationPd/C, CyclohexeneTolueneReflux80-95%
Logical Relationship: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity Impure Purify Starting Materials CheckPurity->Impure Low Pure Purity is High CheckPurity->Pure High ReactionType Identify Reaction Type Pure->ReactionType BN Bischler-Napieralski ReactionType->BN PS Pictet-Spengler ReactionType->PS BN_Issue Incomplete Cyclization? BN->BN_Issue PS_Issue Decomposition? PS->PS_Issue BN_Solution Stronger Dehydrating Agent Increase Temperature BN_Issue->BN_Solution Yes PS_Solution Milder Acid Catalyst Lower Temperature PS_Issue->PS_Solution Yes

Caption: Decision tree for troubleshooting low yield reactions.

References

  • Title: The Bischler-Napieralski Reaction Source: Organic Reactions URL:[Link]
  • Title: The Pictet-Spengler Reaction Source: Chemical Reviews URL:[Link]
  • Title: Strategic Applications of the Pictet–Spengler Reaction Source: Chemical Reviews URL:[Link]

Troubleshooting co-elution in column chromatography of 6-Methoxyisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 6-Methoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you resolve common purification challenges, specifically co-elution.

I. Understanding the Challenge: The Nature of this compound and Co-elution

This compound is a moderately polar heterocyclic compound. Its purification via normal-phase column chromatography (e.g., using silica gel) is standard. However, co-elution issues are common and can be challenging to resolve. Co-elution occurs when the target compound and one or more impurities travel through the chromatography column at the same rate, resulting in incomplete separation.[1][2] This compromises the purity of the final product, which is critical for downstream applications.

The key to resolving co-elution lies in understanding the Resolution Equation , which is influenced by three main factors:

  • Capacity Factor (k') : The retention of a compound on the column.

  • Selectivity (α) : The ability of the chromatographic system to differentiate between two compounds.

  • Efficiency (N) : The sharpness or narrowness of the chromatographic peaks.

When facing co-elution, the primary culprit is often poor selectivity (α) , meaning the stationary phase and mobile phase combination fails to adequately distinguish between this compound and the co-eluting impurity.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

FAQ 1: I see a single spot on my TLC, but my post-column analysis (NMR, LC-MS) shows an impurity. Why is this happening and what should I do?

Answer:

This is a classic case of co-elution where Thin-Layer Chromatography (TLC) does not provide sufficient resolution to separate the impurity from your target compound. This often happens when the impurity is structurally very similar to this compound.

Common Co-eluting Impurities in this compound Synthesis:

  • Regioisomers : If using a Bischler-Napieralski synthesis with N-[2-(3-methoxyphenyl)ethyl]acetamide, you can get the desired this compound and the undesired 8-methoxyisoquinoline. If starting with N-[2-(4-methoxyphenyl)ethyl]acetamide, an "abnormal" cyclization can lead to the formation of a 7-methoxy regioisomer alongside the desired product.[3][4] Isomers often have very similar polarities, making them difficult to separate.

  • Unreacted Starting Material : For instance, the N-acylated phenylethylamine precursor used in the Bischler-Napieralski synthesis.[5]

  • Partially reacted intermediates : Such as the 3,4-dihydroisoquinoline intermediate if the final dehydrogenation/oxidation step is incomplete.[5][6]

Troubleshooting Workflow:

The primary goal is to improve the selectivity (α) of your chromatographic system. This is achieved by modifying the mobile phase or, in more challenging cases, changing the stationary phase.

start Co-elution Detected (Single TLC Spot, Impurity in NMR/LC-MS) step1 Step 1: Confirm Co-elution with Advanced Detection start->step1 step2 Step 2: Optimize Mobile Phase (Primary Approach) step1->step2 If co-elution is confirmed step3 Step 3: Modify Stationary Phase (Secondary Approach) step2->step3 If mobile phase optimization is insufficient end Pure this compound step2->end Successful Separation step4 Step 4: Consider Orthogonal Chromatography (Advanced Approach) step3->step4 For very challenging separations step3->end Successful Separation step4->end Successful Separation start Develop TLC in Hexane/EtOAc rf_check Is Rf of target 0.25-0.35? start->rf_check adjust_polarity Adjust Hexane/EtOAc ratio rf_check->adjust_polarity No selectivity_check Is separation achieved? rf_check->selectivity_check Yes adjust_polarity->rf_check change_solvent Change solvent selectivity (e.g., replace EtOAc with DCM or Acetone) selectivity_check->change_solvent No modifier_check Is peak shape poor? selectivity_check->modifier_check Yes change_solvent->selectivity_check add_modifier Add 0.1-1% TEA or NH3/MeOH modifier_check->add_modifier Yes gradient_check Are there multiple, wide-ranging impurities? modifier_check->gradient_check No add_modifier->gradient_check run_gradient Run gradient elution gradient_check->run_gradient Yes end Optimized Separation gradient_check->end No, proceed with isocratic run_gradient->end

Sources

Technical Support Center: 6-Methoxyisoquinoline TLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Thin-Layer Chromatography (TLC) of 6-Methoxyisoquinoline. Here, we will explore the underlying scientific principles governing its chromatographic behavior and provide a systematic, in-depth troubleshooting guide to achieve optimal separation.

The Challenge: Understanding this compound's TLC Behavior

Poor separation of this compound on a standard silica gel TLC plate is a frequent observation. This typically manifests as significant tailing or streaking, spots remaining at the baseline (Low Rf), or a lack of resolution from impurities. The root cause often lies in the fundamental physicochemical properties of the molecule and its interaction with the stationary phase.

This compound possesses a basic nitrogen atom within its isoquinoline ring system. Standard silica gel, the most common TLC stationary phase, is known to be slightly acidic due to the presence of silanol (Si-OH) groups on its surface[1][2][3]. This acidity leads to strong acid-base interactions with basic analytes. The basic nitrogen of this compound can be protonated by the acidic silanol groups, causing the molecule to strongly and sometimes irreversibly adsorb to the stationary phase. This results in the characteristic streaking or tailing observed on the developed TLC plate[1][3].

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the TLC analysis of this compound.

Q1: My this compound spot is severely streaked or tailing down the plate. What is the primary cause and how can I fix it?

Answer:

This is the most common problem and is almost certainly due to the strong interaction between the basic isoquinoline nitrogen and the acidic silica gel stationary phase[1][3]. To mitigate this, you need to suppress this interaction.

Core Solution: Mobile Phase Modification with a Basic Additive

The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will neutralize the acidic sites on the silica gel, preventing the this compound from binding too strongly[1][3][4].

Recommended Basic Modifiers:

  • Triethylamine (NEt₃ or TEA): Add 0.1–2.0% triethylamine to your solvent system[5]. A 1% addition is a good starting point.

  • Ammonia (NH₃): Use a solution of 1–10% ammonia in methanol. This stock solution can then be used as a polar component in your mobile phase[5].

Experimental Protocol: Preparing a Modified Mobile Phase
  • Prepare your initial mobile phase. A common starting point for N-heterocycles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[5].

  • Add the basic modifier.

    • For Triethylamine: To 100 mL of your chosen solvent system, add 1 mL of triethylamine for a 1% solution.

    • For Ammonia/Methanol: Prepare a stock solution of 10% ammonia in methanol. Then, create your mobile phase, for example, 95:5 dichloromethane:[10% NH₃ in MeOH].

  • Mix thoroughly. Ensure the modifier is completely dissolved in the mobile phase.

  • Equilibrate the TLC chamber. Pour the modified mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. A well-saturated chamber is crucial for reproducible results[3].

  • Develop your TLC plate in the equilibrated chamber.

Q2: My this compound spot isn't moving from the baseline (Rf ≈ 0). What should I do?

Answer:

An Rf value near zero indicates that the mobile phase is not polar enough to move the compound up the plate[5]. Your compound has a stronger affinity for the stationary phase than the mobile phase.

Solutions:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.

  • Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system. For moderately polar compounds, systems like 100% ethyl acetate or 5-10% methanol in dichloromethane are good alternatives[5].

  • Combine with a Basic Modifier: Even with a more polar solvent system, the addition of a basic modifier as described in Q1 is highly recommended to prevent tailing.

Compound Polarity Recommended Starting Solvent Systems
Non-Polar5% Ethyl Acetate in Hexanes
Moderately Polar10-50% Ethyl Acetate in Hexanes
Polar100% Ethyl Acetate or 5-20% Methanol in Dichloromethane
Very Polar (Basic)5-10% [10% NH₃ in Methanol] in Dichloromethane

Table 1: Recommended starting solvent systems based on compound polarity.[5]

Q3: My spot is running at the solvent front (Rf ≈ 1). How do I resolve this?

Answer:

An Rf value close to 1 signifies that the mobile phase is too polar. The compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase for a separation to occur.

Solutions:

  • Decrease the Polarity of the Mobile Phase: Reduce the proportion of the polar solvent in your mixture. For instance, if you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.

  • Switch to a Less Polar Solvent System: If you are using a highly polar system like methanol/dichloromethane, consider switching to a less polar system such as ethyl acetate/hexanes.

Logical Flow for Mobile Phase Optimization

TLC_Optimization Start Initial TLC Run Rf_Check Analyze Rf Value Start->Rf_Check Rf_Low Rf ≈ 0 (At Baseline) Rf_Check->Rf_Low Low Rf_High Rf ≈ 1 (Solvent Front) Rf_Check->Rf_High High Rf_Good 0.2 < Rf < 0.8 (Good Separation) Rf_Check->Rf_Good Good Tailing_Check Assess Spot Shape Add_Base Add Basic Modifier (e.g., 1% TEA) Tailing_Check->Add_Base Tailing/Streaking Good_Separation Optimal Separation Achieved Tailing_Check->Good_Separation Sharp Spot Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Rf_Good->Tailing_Check Increase_Polarity->Start Re-run TLC Decrease_Polarity->Start Re-run TLC Add_Base->Start Re-run TLC

Caption: Troubleshooting workflow for TLC optimization.

Q4: I'm still having issues with streaking even after adding a basic modifier. What else could be the problem?

Answer:

While mobile phase composition is the most common culprit, other factors can contribute to poor spot morphology.

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking[1]. The stationary phase becomes saturated, and the excess compound travels up the plate as a streak.

    • Solution: Dilute your sample and apply a smaller amount. The initial spot should be no more than 1-2 mm in diameter. Use a UV lamp to check the spot size before developing the plate[4].

  • Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent for spotting, it can pre-elute the compound in a ring shape on the baseline, which then develops into a streak.

    • Solution: Dissolve your sample in a solvent that is as non-polar as possible but still provides good solubility. Ensure the spotting solvent has fully evaporated before placing the plate in the developing chamber.

  • Compound Decomposition: Although less common, some compounds can degrade on the acidic silica gel, leading to streaks of decomposition products[3].

    • Solution: If you suspect decomposition, consider using a different stationary phase. Alumina plates are basic and can be a good alternative for acid-sensitive basic compounds. Reversed-phase (e.g., C18) plates offer a different separation mechanism and may also prevent degradation[3].

Q5: My spots are not visible after development. What are the possible reasons and solutions?

Answer:

If your compound is not colored, you will need a visualization method to see the spots.

  • UV Visualization: this compound has an aromatic ring system and should be visible under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot against a fluorescent green background.

    • Troubleshooting:

      • Ensure you are using a TLC plate with a fluorescent indicator (often designated with "F₂₅₄").

      • Check that the UV lamp is functioning correctly and is set to the correct wavelength (254 nm).

  • Iodine Staining: If UV visualization is not effective, an iodine chamber is a good general-purpose alternative. The plate is exposed to iodine vapor, which complexes with many organic compounds to produce brownish spots.

    • Protocol: Place a few crystals of iodine in a sealed chamber. Place the developed and dried TLC plate in the chamber. The spots should appear within a few minutes. It's important to circle the spots with a pencil soon after visualization, as they will fade over time.

  • Sample is too Dilute: It is possible that the concentration of your sample is too low to be detected.

    • Solution: Concentrate your sample or spot the plate multiple times in the same location, allowing the solvent to dry completely between applications[4].

Visualization Workflow

Visualization_Workflow Start Developed & Dried TLC Plate UV_Check View under UV Lamp (254 nm) Start->UV_Check Spots_Visible Spots are Visible UV_Check->Spots_Visible Yes No_Spots No Spots Visible UV_Check->No_Spots No Re_spot Concentrate Sample and Re-spot UV_Check->Re_spot Faint spots Iodine_Stain Use Iodine Chamber No_Spots->Iodine_Stain Iodine_Stain->UV_Check Still no spots Iodine_Stain->Spots_Visible Spots appear Re_spot->Start Re-run TLC

Caption: Decision-making process for TLC plate visualization.

Summary of Key Recommendations

ProblemPrimary CauseRecommended Solution
Streaking/Tailing Basic compound on acidic silicaAdd 0.1-2.0% triethylamine or 1-10% ammonia in methanol to the mobile phase.[1][4][5]
Rf ≈ 0 Mobile phase not polar enoughIncrease the proportion of the polar solvent or switch to a more polar solvent system.[5]
Rf ≈ 1 Mobile phase too polarDecrease the proportion of the polar solvent or switch to a less polar solvent system.
Poor Spot Shape Sample overloadingDilute the sample and apply a smaller spot (1-2 mm diameter).[1][4]
No Visible Spots Improper visualizationUse a UV lamp (254 nm) with a fluorescent plate or an iodine chamber.

Table 2: Summary of common TLC problems and solutions for this compound.

By systematically addressing these issues, you can achieve a clean, reproducible, and accurate TLC separation for this compound, enabling reliable reaction monitoring and purity assessment.

References

  • BenchChem. (2025). Overcoming solubility issues of 6-Methoxyquinoline-4-carbaldehyde in organic solvents.
  • SiliCycle. (2021, August 16).
  • Chemistry Hall. (n.d.).
  • MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole).
  • Chemistry LibreTexts. (2022, August 23).
  • PubChem. (n.d.). 6-Methoxyquinoline.
  • The Good Scents Company. (n.d.). 6-methoxyquinoline, 5263-87-6.
  • Sepuxianyun. (2025, December 15).
  • Organomation. (n.d.).
  • A rapid and systematic approach for the optimization of radio-TLC resolution. (n.d.). PMC.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, December 9). (PDF)
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2017, April 9).
  • Santa Cruz Biotechnology. (n.d.). 6-Methoxyquinoline.
  • Chemistry LibreTexts. (2022, April 7). 2.

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How to handle oily products in 6-Methoxyisoquinoline purification.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-methoxyisoquinoline, particularly when the product presents as an oil. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate these common purification hurdles.

Introduction: The Challenge of Oily this compound

This compound is a valuable building block in pharmaceutical synthesis.[1][2][3] Its physical properties, specifically a melting point of 18-20 °C, mean that even a pure sample can exist as a low-melting solid or an oil at or slightly above room temperature.[2][3] When impurities are present, they can further depress the melting point, leading to a persistent oily state that complicates isolation and purification. This guide provides a systematic approach to handling these oily products to obtain pure, solid this compound.

Troubleshooting Guide: From Oily Product to Pure Crystals

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing actionable solutions.

Question 1: My crude this compound is an oil after workup. What is the first step I should take?

Answer: The initial step is to ensure all volatile impurities and residual solvents have been thoroughly removed. Even trace amounts of solvent can prevent crystallization.

Recommended Action:

  • High Vacuum Evaporation: Place the oily product on a high vacuum line for several hours. Gentle heating (e.g., a 30-40 °C water bath) can aid in the removal of higher-boiling solvents, but be cautious of potential product volatility under high vacuum.

  • Solvent Co-evaporation (Azeotroping): If you suspect water is present, add a water-immiscible solvent with a low boiling point, such as toluene, and evaporate it under reduced pressure. This can help to azeotropically remove residual water. Repeat this process 2-3 times.

Question 2: I've removed all the solvent, but my this compound is still an oil. What's my next step?

Answer: If the product remains oily after rigorous drying, it is likely due to the presence of non-volatile impurities. At this point, you have several purification strategies to consider. The choice of method will depend on the nature and quantity of the impurities.

Decision Workflow for Purifying Oily this compound

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow start Oily this compound Product is_emulsion Is an emulsion present from workup? start->is_emulsion break_emulsion Break Emulsion (See Protocol 1) is_emulsion->break_emulsion Yes dry_organics Thoroughly Dry Organic Layer is_emulsion->dry_organics No break_emulsion->dry_organics purity_check Assess Purity (TLC, NMR) dry_organics->purity_check high_purity High Purity (>95%) purity_check->high_purity High low_purity Low Purity (<95%) purity_check->low_purity Low induce_crystallization Induce Crystallization (See Protocol 2) high_purity->induce_crystallization column_chromatography Column Chromatography (See Protocol 3) low_purity->column_chromatography final_product Pure, Solid this compound induce_crystallization->final_product column_chromatography->induce_crystallization

Caption: Decision workflow for purification strategy.

FAQs: Handling Oily this compound

Q1: Why is my this compound an oil when the literature reports it as a solid?

A1: this compound has a low melting point (18-20 °C).[2][3] This means that on a warm day, or if your lab is above this temperature, even a pure sample may be a liquid. Impurities will further lower and broaden the melting point, making it more likely to be an oil.

Q2: I have a persistent emulsion during my aqueous workup. How can I break it?

A2: Emulsions are common in extractions and are stabilized by surfactant-like impurities.[4] Several techniques can be used to break them:

  • Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[4][5][6]

  • Filtration through Celite® or Glass Wool: Filtering the entire emulsified mixture through a pad of Celite® or a plug of glass wool can physically break up the emulsion.[5][7][8]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[6][9][10]

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.[4][9]

Q3: Can I use distillation to purify oily this compound?

A3: Yes, vacuum distillation can be an effective method, especially for larger quantities. This compound has a boiling point of 140-146 °C at 15 mmHg.[2][3] This method is particularly useful for separating it from non-volatile or very high-boiling impurities.

Q4: I tried to recrystallize my oily product, but it just "oiled out." What does this mean and what can I do?

A4: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To remedy this:

  • Use a lower-boiling solvent.

  • Add more solvent to the hot mixture to ensure the product is fully dissolved.

  • Cool the solution very slowly. Allow it to cool to room temperature undisturbed, and then place it in a cold bath.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

  • Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.[11][12][13]

Experimental Protocols

Protocol 1: Breaking Emulsions in Workup
  • Initial Assessment: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, emulsions will break on their own with time.[6][14]

  • Salting Out: If the emulsion persists, add saturated aqueous NaCl (brine) in portions, shaking gently after each addition.

  • Physical Disruption: If salting out is ineffective, filter the entire mixture through a pad of Celite® in a Büchner funnel into a clean flask.[5][7] The separated layers can then be returned to the separatory funnel.

  • Centrifugation (if available): Transfer the emulsion to centrifuge tubes and spin at a moderate speed until the layers separate.[6][10]

Protocol 2: Inducing Crystallization of Oily this compound

This protocol is for material that is deemed to be of relatively high purity but has failed to solidify.

  • Solvent Selection: Choose a non-polar solvent in which this compound is sparingly soluble at room temperature but soluble when heated. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Dissolve the oily product in a minimal amount of the chosen warm solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a -20 °C freezer.

  • Seeding: If the solution is supersaturated and no crystals have formed, add a single, small crystal of pure this compound (a "seed crystal").[11][12][13] This will provide a template for crystal growth.

  • Trituration: If seeding is not possible, try adding a small amount of a non-polar solvent (like cold hexanes) and scratching the inside of the flask with a glass rod. This can physically induce nucleation.

  • Isolation: Once crystals have formed, collect them by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

Protocol 3: Purification by Column Chromatography

This is the most effective method for separating this compound from impurities with different polarities.[15][16]

  • Stationary Phase: Silica gel is the standard stationary phase.[16]

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes. Vary the ratio to achieve an Rf value of approximately 0.3 for this compound.[15]

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[17]

  • Sample Loading: Dissolve the crude oily product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" technique often results in better separation.[17]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting product should be of high purity and more likely to crystallize upon standing or by following Protocol 2.

Data Summary Table

Purification MethodBest ForKey Considerations
High Vacuum Drying Removing residual volatile solvents.Can be time-consuming for higher boiling point solvents.
Recrystallization/Trituration High-purity oils that fail to solidify.Requires a suitable solvent; "oiling out" can be an issue.[18][19][20]
Column Chromatography Mixtures with impurities of different polarities.Can be material and time-intensive; proper solvent selection is crucial.[16][17]
Vacuum Distillation Large-scale purification and separation from non-volatile impurities.Requires specialized equipment; potential for thermal degradation if the compound is sensitive to heat.

References

  • This compound | C10H9NO | CID 11040978 - PubChem.
  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
  • Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
  • US3598873A - Means for purifying low melting point solids - Google P
  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
  • Developing seeding protocols through secondary nucleation measurements on the Crystalline - Technobis Crystalliz
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
  • Tackling emulsions just got easier - Biotage. [Link]
  • What is the effect of a seed crystal on the process of crystalliz
  • Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. [Link]
  • Seed-Induced Crystallization of Nanosized Na-ZSM-5 Crystals - ACS Public
  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • Techniques for Emulsion Breaking for Oil in W
  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem.
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques - MIT OpenCourseWare. [Link]
  • Methods Of Purific
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. [Link]
  • Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
  • Recrystalliz
  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)
  • Recrystalliz
  • Purification of oily products in industrial chemistry. : r/OrganicChemistry - Reddit. [Link]
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • Isolation And Purification Of Substance By Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]
  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google P

Sources

Technical Support Center: Optimizing Catalyst Selection for 6-Methoxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxyisoquinoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for two primary synthetic routes: the Bischler-Napieralski and Pictet-Spengler reactions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Bischler-Napieralski Reaction for 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[1][2] The choice of a dehydrating agent, which acts as the catalyst, is paramount for the success of this reaction, especially when dealing with substrates like those leading to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Bischler-Napieralski synthesis of 6-Methoxy-3,4-dihydroisoquinoline?

A1: The reaction is an intramolecular electrophilic aromatic substitution that requires a strong dehydrating agent or Lewis acid to activate the amide carbonyl for cyclization.[1][3] The most widely used catalysts are phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[1][4][5] For substrates with electron-donating groups like the methoxy group at the desired position, POCl₃ is often sufficient.[4][6]

Q2: How do I choose between POCl₃, P₂O₅, and other dehydrating agents?

A2: Your choice depends on the reactivity of your β-arylethylamide substrate.

  • Phosphoryl Chloride (POCl₃): This is the workhorse for this reaction and is effective for electron-rich aromatic rings, such as the one in the precursor to this compound.[1][4]

  • Phosphorus Pentoxide (P₂O₅): Often used in refluxing POCl₃, P₂O₅ is reserved for substrates that lack strong electron-donating groups and are therefore less reactive.[1][4] It functions by generating pyrophosphates, which are superior leaving groups.[2]

  • Triflic Anhydride (Tf₂O): This is an exceptionally powerful dehydrating agent, often used with a non-nucleophilic base like 2-chloropyridine, for particularly challenging or unreactive substrates under milder conditions.[2][6]

  • Other Lewis Acids: Agents like SnCl₄ and BF₃ etherate have also been employed, particularly with phenethylamides.[1][5]

Q3: My reaction is sluggish or failing, resulting in low yield. What are the likely causes?

A3: Low yields are typically traced back to three main issues:

  • Insufficient Aromatic Ring Activation: While the 6-methoxy precursor is generally activated, additional electron-withdrawing groups elsewhere on the ring can hinder the reaction. The success of this electrophilic substitution is highly dependent on the electron density of the aromatic ring.[4]

  • Catalyst Quality and Quantity: The dehydrating agents are moisture-sensitive. Ensure you are using fresh, anhydrous reagents. Insufficient catalyst quantity will lead to incomplete conversion.[7]

  • Inadequate Temperature: The reaction is typically performed at reflux.[1][6] Ensure your reaction is heated sufficiently for an adequate duration. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

Q4: I'm observing a significant amount of a styrene-like side product. How can I prevent this?

A4: The formation of styrenes is evidence of a retro-Ritter reaction, a known side reaction for the Bischler-Napieralski.[2][4] This occurs when the nitrilium ion intermediate, which is necessary for cyclization, fragments. This is more common when the resulting styrene is highly conjugated. To suppress this, you can try using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[2]

Troubleshooting Guide: Bischler-Napieralski Reaction
ProblemProbable CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (hydrolyzed).2. Insufficiently activated aromatic ring.3. Reaction temperature too low.1. Use fresh, anhydrous POCl₃ or other agent.2. Switch to a stronger catalyst system, such as P₂O₅ in refluxing POCl₃ or Tf₂O.[1][4]3. Ensure the reaction is maintained at the appropriate reflux temperature (e.g., toluene or xylene).[2]
Significant Side Product Formation (e.g., Tar, Styrenes) 1. Reaction temperature is too high or heating is prolonged.2. Retro-Ritter reaction is favored.[2]1. Monitor the reaction closely with TLC and stop when the starting material is consumed.2. Consider using a milder catalyst system (e.g., Tf₂O/2-chloropyridine at lower temperatures).[6] Use the corresponding nitrile as a solvent.[2]
Difficult Product Isolation The 3,4-dihydroisoquinoline product is basic and may remain as a salt.During workup, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of ~8-9 before extraction.[7]
Bischler-Napieralski Reaction: Mechanism & Catalyst Role

G cluster_activation Step 1: Amide Activation cluster_cyclization Step 2: Formation of Nitrilium Ion & Cyclization cluster_product Step 3: Rearomatization & Product Formation Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ - HCl POCl3 POCl₃ (Catalyst) Nitrilium Nitrilium Ion (Key Electrophile) Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Intermediate1->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺ Cyclized->Product G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Cyclization & Rearomatization Amine β-Arylethylamine Schiff Schiff Base Amine->Schiff + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Ion (Electrophile) Schiff->Iminium + H⁺ Cyclized Cyclized Cation Iminium->Cyclized 6-endo-trig Cyclization H_plus H⁺ (Acid Catalyst) Product Tetrahydroisoquinoline Cyclized->Product - H⁺ G Start Start: Synthesize This compound DesiredProduct Desired Intermediate? Start->DesiredProduct Dihydro 3,4-Dihydroisoquinoline DesiredProduct->Dihydro Dihydro Tetrahydro Tetrahydroisoquinoline DesiredProduct->Tetrahydro Tetrahydro Bischler Use Bischler-Napieralski Reaction Dihydro->Bischler Pictet Use Pictet-Spengler Reaction Tetrahydro->Pictet CatalystBischler Select Catalyst: 1. POCl₃ (standard) 2. P₂O₅/POCl₃ (less active ring) 3. Tf₂O (mild conditions) Bischler->CatalystBischler CatalystPictet Select Catalyst: 1. Protic Acid (HCl, H₂SO₄) 2. Lewis Acid (BF₃·OEt₂) 3. Chiral Acid (asymmetric) Pictet->CatalystPictet Dehydrogenate Dehydrogenate to This compound (e.g., with Pd/C) CatalystBischler->Dehydrogenate CatalystPictet->Dehydrogenate

Sources

Reducing side product formation in 6-Methoxyisoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxyisoquinoline Reactions

A Guide to Minimizing Side Product Formation for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for synthetic reactions involving this compound. As Senior Application Scientists, we understand that controlling reaction pathways to maximize the yield of your target molecule while minimizing unwanted side products is a critical challenge in chemical synthesis. This resource is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address common issues encountered during the synthesis and functionalization of this compound and its precursors.

Our approach is grounded in mechanistic understanding. We don't just provide recipes; we explain the underlying principles that govern reaction outcomes. This allows you to not only solve immediate problems but also to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding side product formation in key reactions used to synthesize or modify this compound.

Q1: During the Bischler-Napieralski synthesis of a this compound precursor, I'm observing significant charring and low yields. What is the likely cause and how can I prevent it?

A1: This is a classic issue in Bischler-Napieralski reactions, which typically use strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or phosphoryl chloride (POCl₃) at elevated temperatures. The combination of a strong Lewis acid and high heat can lead to the degradation of electron-rich aromatic rings like the one in 6-methoxyphenethylamides.

The primary cause is often overly harsh reaction conditions. The methoxy group makes the aromatic ring highly activated and thus more susceptible to polymerization or decomposition under strongly acidic and high-temperature conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Instead of refluxing in high-boiling solvents like toluene or xylene, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Use a Milder Dehydrating Agent: Consider replacing P₄O₁₀ or neat POCl₃ with a milder reagent system. A common and effective alternative is the use of POCl₃ in a coordinating solvent like acetonitrile, which can moderate its reactivity. Another excellent option is triflic anhydride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Slow Addition of Reagents: Adding the dehydrating agent slowly at a reduced temperature (e.g., 0 °C) before gradually warming to the final reaction temperature can help control the initial exotherm and prevent localized overheating.

Q2: I am attempting a Suzuki coupling at the 1-position of a 1-chloro-6-methoxyisoquinoline, but I am getting a significant amount of the dehalogenated product (this compound). How can I favor the cross-coupling product?

A2: The formation of a dehalogenated (or hydrodehalogenated) side product in palladium-catalyzed cross-coupling reactions is a common problem. It typically arises from two potential pathways: (1) premature β-hydride elimination from the Pd(II)-intermediate if the organoboron reagent has β-hydrogens, or more commonly, (2) protonolysis of the organopalladium intermediate by trace amounts of water or other protic sources in the reaction mixture.

Key Mitigation Strategies:

  • Choice of Base and Solvent: The base plays a crucial role. Using a weaker base like potassium carbonate (K₂CO₃) or a phosphate base (K₃PO₄) is often better than strong bases like sodium hydroxide (NaOH), which can introduce more water and promote side reactions. Ensure your solvent is rigorously dried. Anhydrous solvents like dioxane, toluene, or DME are standard.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination step to form the C-C bond, outcompeting the undesired protonolysis pathway.

  • Use of Additives: In some cases, the addition of a stoichiometric amount of a copper(I) salt (e.g., CuI) can facilitate the transmetalation step and improve the overall efficiency of the cross-coupling, thereby reducing the lifetime of intermediates susceptible to side reactions.

Comparative Table of Conditions for Suzuki Coupling:

ParameterCondition A (High Side Product)Condition B (Optimized)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhosSPhos is a bulky, electron-rich ligand that accelerates reductive elimination.
Base NaOEt in EtOHK₃PO₄A non-nucleophilic, moderately strong base minimizes side reactions.
Solvent Ethanol/WaterAnhydrous DioxaneRigorously dried aprotic solvents prevent protonolysis of the palladium intermediate.
Temperature 100 °C80-90 °CLower temperatures can sometimes favor the desired pathway by reducing decomposition rates.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for common synthetic challenges, focusing on minimizing side product formation.

Problem: Poor Regioselectivity in Electrophilic Aromatic Substitution

When performing reactions like nitration or halogenation on the this compound core, you may obtain a mixture of isomers (e.g., substitution at C5 vs. C7). The electron-donating methoxy group strongly activates the ring, but directing effects can be subtle.

Workflow for Optimizing Regioselectivity:

Caption: Decision workflow for optimizing regioselectivity.

Detailed Protocol: Minimizing Isomer Formation in Nitration

  • Reagent Selection: Instead of the standard harsh conditions (H₂SO₄/HNO₃), which can cause degradation and poor selectivity, opt for a milder nitrating agent. A good choice is nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like acetonitrile or sulfolane.

  • Temperature Control: Cool the solution of this compound in anhydrous acetonitrile to -10 °C to 0 °C in an ice-salt or dry ice/acetone bath.

  • Slow Addition: Dissolve NO₂BF₄ in the same solvent and add it dropwise to the cooled substrate solution over 30-60 minutes. This prevents localized concentration and temperature increases.

  • Monitoring: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it carefully into a cold, saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

This controlled approach generally favors the formation of the C5-nitro isomer due to its electronic activation, but minimizes the formation of the C7 isomer and other side products.

Problem: Formation of N-Oxide During Oxidation Reactions

When attempting to oxidize a substituent on the this compound ring (e.g., a methyl group to an aldehyde) using strong oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), the basic nitrogen atom of the isoquinoline ring can be easily oxidized to the corresponding N-oxide.

Mechanism of N-Oxide Formation:

G sub This compound n_oxide This compound N-Oxide (Side Product) sub->n_oxide Nucleophilic attack by Nitrogen lone pair oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->n_oxide Oxygen transfer

Caption: Pathway to N-oxide side product formation.

Preventative Strategy: Temporary Protection of the Nitrogen

The most effective way to prevent N-oxide formation is to temporarily make the nitrogen lone pair unavailable for reaction. This can be achieved by reversibly converting it into a less nucleophilic group.

Step-by-Step Protocol for N-Protection:

  • Protonation/Salt Formation: The simplest method is to perform the oxidation under acidic conditions. By adding an acid like sulfuric acid or acetic acid, the isoquinoline nitrogen is protonated to form an ammonium salt. The positive charge on the nitrogen atom renders it strongly electron-withdrawing and resistant to further oxidation.

    • Procedure: Dissolve the this compound derivative in a suitable solvent (e.g., water or acetic acid). Add one equivalent of a strong acid. Then, add the oxidizing agent (e.g., KMnO₄) portion-wise while monitoring the temperature.

  • Reversible Alkylation (temporary): For more sensitive substrates, you can form a quaternary ammonium salt with a reagent like methyl iodide. After the oxidation is complete, the methyl group can often be removed by heating with a nucleophile like thiophenolate.

  • Post-Reaction Reduction: If N-oxide formation is unavoidable, it can sometimes be selectively reduced back to the parent isoquinoline after the primary oxidation is complete. A common reagent for this is phosphorus trichloride (PCl₃) in a chlorinated solvent at 0 °C.

By protecting the nitrogen atom, you can direct the oxidizing agent to the desired site on the molecule, significantly improving the yield of your target product.

References

  • Buchwald, S. L., & Mauger, C. (2006). A new, highly active catalyst for the Suzuki-Miyaura cross-coupling of unactivated aryl chlorides. Angewandte Chemie International Edition, 45(28), 4555-4558. [Link]
  • Larock, R. C. (1999).

Technical Support Center: Enhancing the Stability of 6-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the stability challenges of 6-methoxyisoquinoline derivatives. In the pursuit of novel therapeutics, ensuring the chemical integrity of your lead compounds is paramount. Instability not only compromises pharmacological data but can also lead to the generation of potentially toxic degradants. This document provides in-depth, practical guidance in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve stability issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of my this compound derivative?

A1: The stability of this compound derivatives is typically challenged by four main environmental factors: pH, oxidation, light, and temperature.[1]

  • pH-Mediated Hydrolysis: The isoquinoline nitrogen is basic (pKa of isoquinoline is 5.14) and can be protonated in acidic conditions.[2] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups on your derivative. For the this compound core itself, while the ether linkage is generally stable, harsh acidic conditions could potentially lead to O-demethylation.

  • Oxidation: The aromatic rings of the isoquinoline scaffold can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or peroxides.[3][4] This can lead to the formation of N-oxides or hydroxylated byproducts.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions.[5][6] This can lead to complex degradation pathways, including oxidation and rearrangement.

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] It is crucial to understand the thermal liability of your compound, especially if manufacturing or storage involves heat.

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my this compound derivative in an acidic solution. What could this be?

A2: A common degradation pathway for methoxy-substituted aromatic compounds under acidic stress is O-demethylation . In a forced degradation study of papaverine, a complex isoquinoline alkaloid with four methoxy groups, several demethylated impurities were identified.[8] It is highly probable that the 6-methoxy group on your isoquinoline ring is being hydrolyzed to a 6-hydroxy group. This would result in 6-hydroxyisoquinoline, a more polar compound that would elute earlier on a reverse-phase HPLC column.

Q3: My compound seems to be degrading even when stored in the dark at room temperature. What could be the cause?

A3: If photolytic and significant thermal degradation are ruled out, the most likely culprit is oxidation . Autoxidation, a reaction with atmospheric oxygen, can occur even under ambient conditions.[4] This process can be catalyzed by trace metal impurities in your sample or solvent. The nitrogen atom in the isoquinoline ring can be oxidized to an N-oxide, or the electron-rich aromatic rings can undergo oxidative degradation.

Troubleshooting Guides & Experimental Protocols

This section provides actionable troubleshooting guides and detailed protocols to help you investigate and mitigate the degradation of your this compound derivatives.

Guide 1: Assessing Compound Stability - The Forced Degradation Study

A forced degradation or stress study is a critical first step to understanding the intrinsic stability of your compound.[9][10] It involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify potential degradants. A typical study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Protocol 1: General Forced Degradation Workflow
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your this compound derivative in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in the table below. Include a control sample stored at 4°C in the dark.

  • Neutralization/Quenching: After the specified time, neutralize acidic and basic samples. For oxidative stress, the reaction can often be quenched by dilution.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Guide 2).

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationTroubleshooting Tips
Acid Hydrolysis 0.1 M HCl60°C24 hoursIf no degradation, increase acid concentration or temperature. If excessive degradation, reduce time or temperature.
Base Hydrolysis 0.1 M NaOH60°C24 hoursMethoxy-substituted compounds can be sensitive to base. Start with milder conditions if rapid degradation is observed.
Oxidation 3% H₂O₂Room Temp24 hoursIf no degradation, gently warm the solution. Protect from light to avoid photo-oxidation.
Thermal Solid & Solution80°C48 hoursObserve for any physical changes in the solid, such as color change or melting.
Photolytic Solid & SolutionRoom TempExpose to 1.2 million lux hours and 200 watt hours/m²Use a photostability chamber. Wrap a control sample in aluminum foil to serve as a dark control.[9]
Visualizing the Workflow

Below is a diagram illustrating the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (80°C) stock->thermal Aliquot photo Photolytic (UV/Vis Light) stock->photo Aliquot neutralize Neutralize/ Quench acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC-UV/MS neutralize->hplc

Forced degradation experimental workflow.

Guide 2: Identifying Degradation Pathways

The data from your forced degradation study will provide clues to the degradation pathways.

Potential Degradation Pathways for this compound

Based on the chemistry of isoquinolines and related methoxy-substituted azaarenes, here are the most probable degradation pathways:

  • O-Demethylation (Acid/Base/Thermal Stress): The methoxy group is converted to a hydroxyl group, forming 6-hydroxyisoquinoline. This was observed in the forced degradation of papaverine.[8]

  • N-Oxidation (Oxidative Stress): The nitrogen atom of the isoquinoline ring is oxidized to form this compound N-oxide.

  • Ring Oxidation/Hydroxylation (Oxidative/Photolytic Stress): Hydroxyl groups can be added to the electron-rich benzene or pyridine rings.

  • Photochemical Rearrangement/Dimerization (Photolytic Stress): UV exposure can lead to complex rearrangements or the formation of dimers.

Visualizing a Hypothesized Degradation Pathway

The following diagram illustrates the potential oxidative degradation pathways for this compound.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound demethylated 6-Hydroxyisoquinoline (O-Demethylation) parent->demethylated Acid/Base Thermal n_oxide This compound N-Oxide (N-Oxidation) parent->n_oxide Oxidation hydroxylated Hydroxylated Derivatives (Ring Oxidation) parent->hydroxylated Oxidation Photolysis

Hypothesized degradation pathways.

Guide 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from its degradation products and any other excipients.

Protocol 2: HPLC Method Development
  • Column Selection: A C18 reverse-phase column is a good starting point for separating moderately polar compounds like this compound and its potential degradants.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Forced degradation samples are crucial here. Inject a mixture of your stressed samples to see if all peaks are baseline-resolved from the parent peak.

  • Detection: UV detection is standard. Determine the optimal wavelength by running a UV scan of your parent compound. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of the degradation products, which helps in their structural elucidation.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving specificity.

Guide 4: Strategies for Enhancing Stability

If your this compound derivative shows significant degradation, consider these strategies to enhance its stability.

Table 2: Stabilization Strategies
StrategyRationaleExamples & Implementation
pH Control Maintaining the pH in a range where the compound is most stable can significantly slow down acid- or base-catalyzed hydrolysis.Use buffers like citrate, acetate, or phosphate in liquid formulations. The optimal pH must be determined experimentally through a pH-rate profile study. For a related compound, the slowest degradation was observed at pH 5.[11]
Use of Antioxidants Antioxidants can inhibit oxidative degradation by acting as free radical scavengers or by being preferentially oxidized.Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite.[12] Their effectiveness and compatibility must be tested.
Chelating Agents These agents form complexes with metal ions that can catalyze oxidative degradation.Ethylenediaminetetraacetic acid (EDTA) is a commonly used chelating agent.
Protection from Light If the compound is photosensitive, protecting it from light is essential.Store materials in amber vials or use light-resistant packaging.[9] Conduct experiments under yellow light if necessary.
Inert Atmosphere Replacing oxygen with an inert gas can prevent oxidative degradation.For highly sensitive compounds, solutions can be sparged with nitrogen or argon, and vials can be sealed under an inert atmosphere.
Microencapsulation Encapsulating the compound in a protective matrix can shield it from environmental factors.A patent for isoquinoline alkaloids describes encapsulation in an inulin and alginate matrix to improve stability.[13]

References

  • Tarte, P., & Shedharkar, G. R. (2017). Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method. Research Journal of Pharmacy and Technology.
  • Tarte, P., & Shedharkar, G. R. (n.d.). FORCE DEGRADATION STUDY OF BERBERINE CHLORIDE BY USING STABILITY INDICATING HPLC METHOD. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES.
  • Jain, A., et al. (2011). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 12(4), 1065–1073.
  • Chen, Y., et al. (2011). Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats. AAPS PharmSciTech, 12(2), 705–711.
  • Wang, J., et al. (2020). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. ACS Omega, 5(15), 8786–8794.
  • Zheng, Z., et al. (2023). Synthesis of Impurities from Degradation of Papaverine Hydrochloride. Chinese Journal of Pharmaceuticals, 54(09), 1330-1336.
  • Ou, J., et al. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. Molecules, 22(12), 2248.
  • Arora, S., et al. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 13(2), 557–565.
  • Girreser, U., et al. (2003). Oxidation and degradation products of papaverine. Part II[14]: investigations on the photochemical degradation of papaverine solutions. Pharmazie, 58(4), 239-243.
  • Saini, B., et al. (2012). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Scientia Pharmaceutica.
  • Piotrowska, K., et al. (2002). Photooxidation of papaverine, paraverinol and papaveraldine in their chloroform solutions. Journal of Photochemistry and Photobiology A: Chemistry, 152(1-3), 111-118.
  • Back, T. G., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10176–10190.
  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Wikipedia. (n.d.). Isoquinoline.
  • YouTube. (2021, March 31). Structure determination of Papaverine #alkaloids #natural products #chemistry.
  • Stella, V. J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 291.
  • Wiergowska, D., & Karcerewicz-Bohdanowicz, A. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(23), 23550–23566.
  • Maquille, A., & Habib Jiwan, J. L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(1), 1-8.
  • Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3222.
  • Reddy, C. R., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 115-132.
  • Choi, W. C., et al. (2001). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Archives of Pharmacal Research, 24(2), 159-163.
  • de Oliveira, A. C., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(19), 6214.
  • Varghese, S. J., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5727.
  • Cásares, M., et al. (2022). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Foods, 11(21), 3466.
  • Wikipedia. (n.d.). Quinine.

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Methoxyisoquinoline and 7-Methoxyisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds. The position of substituents on this heterocyclic ring system can dramatically influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of two positional isomers: 6-methoxyisoquinoline and 7-methoxyisoquinoline. By synthesizing available data on these compounds and their derivatives, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future investigations and therapeutic design.

Introduction: The Significance of Methoxy-Substituted Isoquinolines

Isoquinoline alkaloids are a diverse class of naturally occurring compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group (–OCH₃) can significantly modulate the pharmacokinetic and pharmacodynamic properties of the isoquinoline core. This is attributed to the electron-donating nature of the methoxy group, which can alter the electron density of the aromatic system and influence binding interactions with enzymes and receptors. The seemingly subtle shift of this methoxy group from the 6- to the 7-position can lead to profound differences in biological activity, a testament to the high degree of specificity in molecular recognition by biological systems.

Biological Activity Profile of this compound and its Derivatives

While direct and extensive studies on the biological activity of the parent this compound are limited, research on its derivatives and the closely related 6-methoxyquinoline scaffold provides valuable insights into its potential pharmacological applications.

Anticancer Potential

The 6-methoxy-substituted quinoline and isoquinoline framework has been a recurring motif in the design of anticancer agents. For instance, metal complexes of 6-methoxyquinoline have demonstrated cytotoxic effects against human lung carcinoma cells (A549).[1] A study on copper (II) complexes with 6-methoxyquinoline (Cu6MQ) reported an IC₅₀ value of 57.9 µM after 24 hours of exposure.[1] This suggests that the 6-methoxyquinoline scaffold can serve as a ligand for metallodrugs with anticancer properties. Furthermore, derivatives of 6-methoxy-2-arylquinolines have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells.[2]

Antimicrobial Activity

Derivatives of 6-methoxyquinoline have also been explored for their antimicrobial properties. A study on 6-methoxyquinoline-3-carbonitrile derivatives revealed moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species.[3][4] This indicates that the this compound core could be a valuable starting point for the development of novel antimicrobial agents.

Biological Activity Profile of 7-Methoxyisoquinoline and its Derivatives

Similar to its 6-methoxy counterpart, the biological activity of the parent 7-methoxyisoquinoline is not extensively documented. However, the 7-methoxyisoquinoline scaffold is present in a number of potent and selective bioactive molecules, highlighting its importance in medicinal chemistry.

Enzyme Inhibition: A Promising Avenue

A notable example of a highly active compound containing the 7-methoxyisoquinoline moiety is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[5] IRAK4 is a critical kinase in inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of autoimmune diseases and certain cancers. The discovery of this inhibitor underscores the potential of the 7-methoxyisoquinoline scaffold in the design of targeted enzyme inhibitors.

Antimicrobial and Antibiofilm Activities

Recent research has highlighted the antimicrobial potential of 7-methoxyquinoline derivatives. A series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial and antibiofilm activity against pathogenic microbes that cause urinary tract infections.[6] One of the synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli.[6]

Head-to-Head Comparison: Unraveling the Impact of Isomeric Substitution

Biological ActivityThis compound Derivatives7-Methoxyisoquinoline Derivatives
Anticancer Cytotoxic against lung cancer cells (as metal complexes).[1] P-glycoprotein inhibition.[2]Present in potent IRAK4 inhibitors, relevant to cancer therapy.[5]
Antimicrobial Active against Gram-positive and Gram-negative bacteria and fungi.[3][4]Active against urinary tract infection pathogens, including E. coli.[6]
Enzyme Inhibition Less explored for specific enzyme targets.Scaffold for potent and selective IRAK4 inhibitors.[5]

The available data suggests that both isomers are promising scaffolds for the development of therapeutic agents. The 6-methoxy substitution appears to be favorable for broad-spectrum antimicrobial and cytotoxic activities, while the 7-methoxy substitution has been successfully incorporated into a highly selective enzyme inhibitor. This highlights the principle that positional isomerism can lead to divergent biological activities. The difference in the electronic and steric environment around the nitrogen atom and the benzene ring likely dictates the binding affinity and selectivity towards different biological targets.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these isomers, this section provides standardized, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h to allow attachment cell_seeding->incubation compound_addition Add serial dilutions of test compounds incubation->compound_addition incubation_24h Incubate for 24-72h compound_addition->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and 7-methoxyisoquinoline in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][10]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions Prepare serial dilutions of test compounds in a 96-well plate inoculate_wells Inoculate each well with the bacterial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate_wells incubation Incubate at 37°C for 18-24h inoculate_wells->incubation read_results Visually inspect for turbidity to determine MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and 7-methoxyisoquinoline in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).[11]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory effect of a compound on enzyme activity.[12][13]

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions pre_incubation Pre-incubate enzyme with inhibitor prepare_reagents->pre_incubation initiate_reaction Add substrate to initiate the reaction pre_incubation->initiate_reaction monitor_reaction Monitor product formation over time initiate_reaction->monitor_reaction calculate_rate Determine the initial reaction rate monitor_reaction->calculate_rate determine_ic50 Calculate IC50 and mode of inhibition calculate_rate->determine_ic50

Sources

A Comparative Guide to the Validation of HPLC Methods for 6-Methoxyisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. 6-Methoxyisoquinoline, a key heterocyclic scaffold in medicinal chemistry, demands robust analytical methods to ensure purity, stability, and quality. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1] We will explore the causality behind experimental choices, present a detailed validation protocol, and objectively compare the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

The Imperative of Method Validation

In the pharmaceutical industry, validation of an analytical procedure is the formal and systematic process of demonstrating its suitability for its intended purpose.[2][3] This is not merely a regulatory checkbox; it is the foundation of reliable data. An unvalidated method can lead to inaccurate batch releases, failed stability studies, and ultimately, compromise patient safety. The core validation parameters we will address are guided by the ICH Q2(R2) guidelines, which provide a harmonized international framework for analytical method validation.[1][4][5]

A Validated Reversed-Phase HPLC Method for this compound

Based on the analysis of structurally similar compounds and established chromatographic principles, a robust RP-HPLC method is proposed. The selection of a C18 column is predicated on its hydrophobicity, which is well-suited for the retention and separation of the moderately polar this compound from potential impurities. A mobile phase of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both phases.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 225 nm and 275 nm, based on the UV absorbance of the methoxyphenyl group.

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

The Validation Gauntlet: A Step-by-Step Breakdown

The validation process is a series of experiments designed to verify the performance of the analytical method.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. A crucial component of demonstrating specificity for a stability-indicating method is the forced degradation study.[1][6]

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

In these studies, the drug substance is subjected to stress conditions to produce degradation products.[6][7] The HPLC method must be able to separate the main this compound peak from any degradant peaks that are formed. Peak purity analysis using a DAD detector is essential to ensure the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[8]

  • Procedure: A series of at least five concentrations of the this compound standard are prepared and injected. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined through recovery studies.

  • Procedure: A known amount of this compound standard is "spiked" into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): The analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on different days, with different analysts, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is common for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Procedure: Key chromatographic parameters are slightly varied, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Table 1: Summary of Validation Parameters and Illustrative Acceptance Criteria

Validation ParameterIllustrative Acceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability parameters remain within limits.

Note: The illustrative data is based on validation studies of structurally similar molecules containing the methoxy-quinoline/isoquinoline core.[2][9]

Comparison with an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a versatile and widely used technique, it is not the only option for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for compounds that are volatile and thermally stable.[10][11][12]

Logical Flow for Method Selection:

G Analyte This compound Properties HPLC HPLC Analyte->HPLC Non-volatile or Thermally Labile GCMS GC-MS Analyte->GCMS Volatile and Thermally Stable H1 Broad Applicability HPLC->H1 H2 Ambient Temperature Operation HPLC->H2 H3 Good for Polar Compounds HPLC->H3 G1 High Separation Efficiency GCMS->G1 G2 Definitive Identification (MS) GCMS->G2 G3 High Sensitivity GCMS->G3 Decision Optimal Method H1->Decision G2->Decision

Caption: Decision tree for selecting an analytical method.

GC-MS Protocol Outline
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: ~250 °C.

  • Oven Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Table 2: Comparative Guide: HPLC vs. GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally unstable ones.[10][13]Volatile and thermally stable compounds.[11][12]
Sample Preparation Typically involves dissolution and filtration.May require derivatization for non-volatile compounds; otherwise, simple dissolution in a volatile solvent.
Sensitivity Good, detector-dependent (UV, DAD, MS).Excellent, especially with MS detection in SIM mode.
Identification Based on retention time and UV spectrum (DAD). Confirmation requires a hyphenated technique like LC-MS.Definitive identification through mass spectral library matching.
Cost & Complexity Moderate to high initial cost. Operation can be complex due to mobile phase preparation.[12]Generally lower cost for the GC instrument, but the MS detector adds significant cost. Simpler mobile phase (gas).[13]
Speed Run times can vary, typically in the range of 10-30 minutes.Often faster for simple mixtures due to higher separation efficiency.

Conclusion

The validation of an analytical method is a cornerstone of pharmaceutical development and quality control. For this compound, a well-validated HPLC method offers a reliable, accurate, and precise tool for quantification. The choice of a C18 column with a simple acetonitrile/water mobile phase provides a robust starting point for method development. The validation process, guided by ICH principles, ensures that the method is fit for its intended purpose.

While HPLC is a highly suitable technique, GC-MS presents a strong alternative, particularly when high sensitivity and definitive identification are paramount, assuming the analyte has sufficient volatility and thermal stability. The ultimate choice between these two powerful techniques will depend on the specific requirements of the analysis, including the sample matrix, the need for impurity profiling, and the available instrumentation. By understanding the principles and performance characteristics of each, researchers can confidently select and validate the most appropriate method for their analytical challenges.

References

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES.
  • Zhang, J., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 62, 159-166.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71.
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research.
  • Singh, R., & Saini, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-248.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Chavan, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research & Reviews: A Journal of Drug Formulation, Development and Production.
  • Varma, K., et al. (2021). HPLC method development and validation. World Journal of Pharmaceutical Research, 10(11), 405-426.
  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?

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A-Comparative Guide for the Cross-Validation of Analytical Methods in 6-Methoxyisoquinoline Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and accurate characterization of 6-Methoxyisoquinoline, a pivotal heterocyclic compound in synthetic and pharmaceutical chemistry, is fundamental to ensuring quality, safety, and efficacy in its applications. This guide provides a comprehensive comparison and cross-validation framework for four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By detailing optimized protocols, explaining the causality behind experimental choices, and presenting comparative performance data, this document serves as a practical resource for researchers, scientists, and drug development professionals. The core principle of this guide is to establish a self-validating system of analysis, where the strengths of one method compensate for the limitations of another, thereby ensuring the highest level of confidence in the analytical results.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate and structural motif in numerous pharmacologically active compounds. Its purity, identity, and concentration are critical quality attributes that directly impact the outcome of research and the quality of final products. Consequently, robust analytical characterization is not merely a procedural step but a scientific necessity.

Cross-validation of analytical methods is the process of assuring data consistency and reliability by comparing results from two or more distinct analytical techniques. This approach is crucial for:

  • Confirming Identity: Ensuring the material is unequivocally this compound.

  • Accurate Quantification: Determining the precise concentration or purity.

  • Impurity Profiling: Detecting and identifying any related substances or degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA, which are guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

This guide will dissect four primary analytical methods, providing the theoretical grounding and practical protocols necessary to establish a robust cross-validation strategy.

The Principle of Orthogonal Cross-Validation

The foundation of a reliable analytical cross-validation strategy lies in the use of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. For instance, HPLC separates based on polarity and partitioning behavior, while GC-MS separates based on volatility and provides mass-based identification. This orthogonality provides a powerful check and balance system. If two orthogonal methods yield comparable results, it significantly increases confidence in the data's accuracy.

The ICH Q2(R1) guideline on the validation of analytical procedures provides a framework for assessing various performance characteristics, which are central to this cross-validation process.[1][3][4] These characteristics include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).

Below is a diagram illustrating the logical flow of a comprehensive cross-validation process.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_results Data Comparison & Final Report HPLC HPLC-UV (Purity & Assay) Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity LOQ LOD / LOQ HPLC->LOQ Comparison Comparative Data Analysis GCMS GC-MS (Identity & Volatile Impurities) GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Linearity GCMS->LOQ NMR NMR (Structural Confirmation) NMR->Specificity UVVIS UV-Vis (Rapid Quantification) UVVIS->Accuracy UVVIS->Precision UVVIS->Linearity UVVIS->LOQ Accuracy->Comparison Precision->Comparison Specificity->Comparison Linearity->Comparison LOQ->Comparison Report Final Characterization Report Comparison->Report HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Sample B->D C->D E Separate on C18 Column D->E F Detect at 220 nm E->F G Integrate Peaks F->G H Calculate Purity/Assay G->H GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples in Volatile Solvent B Vaporize & Inject A->B C Separate on HP-5ms Column B->C D Ionize (EI, 70eV) C->D E Detect by Mass (m/z Scan) D->E F Extract Ion Chromatograms E->F G Compare Mass Spectra to Library/Standard F->G

Sources

A Comparative Guide to the Synthetic Routes of 6-Methoxyisoquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Classical and Modern Methodologies in Heterocyclic Chemistry

In the landscape of pharmaceutical and materials science, the isoquinoline scaffold stands as a privileged structural motif, integral to a vast array of biologically active natural products and synthetic compounds. Among its derivatives, 6-methoxyisoquinoline serves as a crucial intermediate in the synthesis of numerous therapeutic agents. The efficient construction of this key building block is, therefore, a subject of considerable interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of the principal synthetic routes to this compound, delving into the mechanistic intricacies, experimental protocols, and practical considerations of each methodology.

Executive Summary: A Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling strategies. Each approach presents a unique set of advantages and disadvantages in terms of yield, scalability, substrate scope, and reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsProductTypical Yield Range (%)Key AdvantagesKey Disadvantages
Bischler-Napieralski Reaction N-[2-(3-Methoxyphenyl)ethyl]formamidePOCl₃ or P₂O₅, reflux in an inert solvent (e.g., acetonitrile, toluene)6-Methoxy-3,4-dihydroisoquinoline70-90 (for cyclization)Good for 1-unsubstituted isoquinolines; well-established.Requires a subsequent dehydrogenation step; harsh dehydrating agents.
Pictet-Spengler Reaction 2-(3-Methoxyphenyl)ethylamine, FormaldehydeAcid catalyst (e.g., HCl, H₂SO₄), heat6-Methoxy-1,2,3,4-tetrahydroisoquinoline80-95 (for cyclization)Often proceeds in high yield; can be performed under milder conditions for activated systems.Requires a subsequent dehydrogenation step; may require harsher conditions for less reactive substrates.
Pomeranz-Fritsch Reaction 3-Methoxybenzaldehyde, Aminoacetaldehyde diethyl acetalStrong acid (e.g., H₂SO₄), heatThis compound40-70Direct route to the aromatic isoquinoline.Often gives moderate yields; can be sensitive to substrate and reaction conditions.
Transition-Metal Catalysis Substituted benzenes and alkynes/alkenylsPd, Rh, or Cu catalysts, ligands, basesThis compoundVariable (often high)High efficiency and selectivity; milder reaction conditions.Catalyst cost and sensitivity; ligand optimization may be required.

Classical Synthetic Routes: The Foundation of Isoquinoline Chemistry

The traditional methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century, offering robust and reliable pathways to this important scaffold.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3][4][5] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting dihydroisoquinoline can then be dehydrogenated to afford the aromatic isoquinoline.

Mechanism and Rationale:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amide oxygen is activated by the dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular cyclization onto the electron-rich aromatic ring, followed by elimination to yield the dihydroisoquinoline. The methoxy group at the 3-position of the starting phenethylamine directs the cyclization to the desired 6-position of the isoquinoline ring.

Bischler_Napieralski cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product1 Initial Product cluster_product2 Final Product SM N-[2-(3-Methoxyphenyl)ethyl]formamide Int1 Nitrilium Ion SM->Int1 Activation Reagent POCl₃ P1 6-Methoxy-3,4-dihydroisoquinoline Int1->P1 Cyclization P2 This compound P1->P2 Dehydrogenation (e.g., Pd/C, heat)

Figure 1: Workflow for the Bischler-Napieralski synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

  • Amide Formation: To a solution of 2-(3-methoxyphenyl)ethylamine in a suitable solvent, add an equimolar amount of ethyl formate and heat to reflux to obtain N-[2-(3-methoxyphenyl)ethyl]formamide.

  • Cyclization: Dissolve the N-[2-(3-methoxyphenyl)ethyl]formamide in anhydrous acetonitrile or toluene. Add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Reaction: After the addition, heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Dehydrogenation to this compound:

The resulting 6-methoxy-3,4-dihydroisoquinoline can be aromatized by heating with a catalyst such as 10% palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using other oxidizing agents.[6][7]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9][10] For the synthesis of this compound, 2-(3-methoxyphenyl)ethylamine is reacted with formaldehyde.

Mechanism and Rationale:

The reaction begins with the formation of a Schiff base (iminium ion) from the amine and formaldehyde under acidic conditions. The electron-rich aromatic ring then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The methoxy group on the starting material activates the aromatic ring and directs the cyclization.

Pictet_Spengler cluster_intermediate Intermediate cluster_product1 Initial Product cluster_product2 Final Product SM1 2-(3-Methoxyphenyl)ethylamine Int1 Iminium Ion SM1->Int1 Condensation (H⁺) SM2 Formaldehyde SM2->Int1 Condensation (H⁺) P1 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Int1->P1 Cyclization P2 This compound P1->P2 Dehydrogenation (e.g., Pd/C, heat)

Figure 2: Workflow for the Pictet-Spengler synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • Reaction Setup: Dissolve 2-(3-methoxyphenyl)ethylamine in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid).

  • Aldehyde Addition: Add an aqueous solution of formaldehyde to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to precipitate the product.

  • Extraction and Purification: Collect the product by filtration or extract with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Dehydrogenation to this compound:

Similar to the Bischler-Napieralski product, the resulting 6-methoxy-1,2,3,4-tetrahydroisoquinoline requires dehydrogenation to yield the final aromatic product. This can be achieved using methods such as heating with Pd/C.[11][12]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a more direct route to isoquinolines, avoiding a separate dehydrogenation step.[13][14][15] This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.

Mechanism and Rationale:

The reaction commences with the formation of a Schiff base between 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal.[4] Under strong acidic conditions, the acetal is hydrolyzed to an aldehyde, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the aromatic isoquinoline. The position of the methoxy group on the benzaldehyde dictates the substitution pattern of the final product.

Pomeranz_Fritsch cluster_intermediate Intermediate cluster_product Final Product SM1 3-Methoxybenzaldehyde Int1 Benzalaminoacetal SM1->Int1 Condensation SM2 Aminoacetaldehyde diethyl acetal SM2->Int1 Condensation P1 This compound Int1->P1 Acid-catalyzed cyclization & dehydration

Figure 3: Workflow for the Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Schiff Base Formation: Condense 3-methoxybenzaldehyde with aminoacetaldehyde diethyl acetal, typically by heating in a solvent that allows for azeotropic removal of water (e.g., toluene), to form the corresponding benzalaminoacetal.

  • Cyclization: Treat the isolated benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, often at elevated temperatures.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The crude this compound is then purified by column chromatography or distillation.

Modern Synthetic Routes: The Advent of Transition-Metal Catalysis

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering milder and more efficient alternatives to classical methods.[16][17][18] While specific examples for the direct synthesis of this compound are less commonly reported in introductory literature, the principles of reactions like the Heck, Suzuki, and Buchwald-Hartwig aminations can be applied.

These methods typically involve the construction of the isoquinoline ring system through the formation of key carbon-carbon or carbon-nitrogen bonds, catalyzed by metals such as palladium, rhodium, or copper. For instance, a substituted halobenzene could be coupled with a suitable nitrogen-containing component, or an appropriately functionalized aniline could undergo cyclization with an alkyne. While powerful, these methods often require careful optimization of catalysts, ligands, and reaction conditions.

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of synthetic route to this compound depends on a variety of factors, including the desired scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule.

  • The Bischler-Napieralski and Pictet-Spengler reactions are robust and well-established methods that are often used for the synthesis of 1-unsubstituted and fully saturated isoquinoline precursors, respectively. Their primary drawback is the need for a subsequent, and sometimes challenging, dehydrogenation step.

  • The Pomeranz-Fritsch reaction provides a direct entry to the aromatic isoquinoline, but often suffers from lower yields and harsh reaction conditions.

  • Modern transition-metal-catalyzed methods hold great promise for the development of highly efficient and versatile syntheses, although they may require more specialized reagents and optimization.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and cost-effective production of this compound and its derivatives, paving the way for the discovery and development of new and improved therapeutic agents.

References

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6-Methoxyisoquinoline Derivatives Versus Other Kinase Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Kinome for Therapeutic Advantage

Protein kinases, comprising a family of over 500 enzymes, are the master regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with dozens of approved drugs transforming patient outcomes. However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.

This guide provides a comparative analysis of kinase inhibitors derived from the 6-methoxyisoquinoline scaffold against a panel of well-established, clinically relevant kinase inhibitors. While the parent this compound molecule itself shows broad biological activity, its derivatives have been successfully developed as potent kinase inhibitors[1][2]. We will use Fasudil , a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, as a representative example of an isoquinoline-based drug to explore its performance characteristics.

For comparison, we have selected three archetypal kinase inhibitors that target distinct and critical oncogenic pathways:

  • Imatinib: A first-generation tyrosine kinase inhibitor (TKI) targeting BCR-ABL, c-KIT, and PDGFR.

  • Dasatinib: A second-generation, multi-targeted TKI with potent activity against BCR-ABL and Src family kinases.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic distinctions, selectivity profiles, and experimental evaluation of these compounds, providing the technical insights necessary to inform inhibitor selection and guide future drug discovery efforts.

Chapter 1: The Inhibitors - A Profile of Scaffolds and Targets

A kinase inhibitor's utility is defined by its potency against its intended target and its selectivity across the broader kinome. Understanding the primary targets and the structural basis of inhibition is the first step in a meaningful comparison.

The Isoquinoline Scaffold: this compound and its Derivative, Fasudil

The this compound core structure is a versatile pharmacophore that has been explored for various therapeutic applications[1]. The isoquinoline ring system serves as a rigid scaffold from which various functional groups can be appended to achieve specific interactions with kinase active sites.

Fasudil (HA-1077) is a clinically approved drug in Japan and China for cerebral vasospasm and is a well-characterized ROCK inhibitor[3]. It functions as an ATP-competitive inhibitor, targeting the serine/threonine kinases ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton.

  • Chemical Structure of this compound:

    • Formula: C₁₀H₉NO[4][5]

    • A quinoline ring system with a methoxy group at the 6th position.

  • Chemical Structure of Fasudil:

    • Formula: C₁₄H₁₇N₃O₂S[6]

    • Features an isoquinoline core with a sulfonyl group attached to a homopiperazine ring.

The Comparators: Pillars of Targeted Therapy

Imatinib (Gleevec®) revolutionized cancer therapy as the first highly successful targeted drug. It is a 2-phenylaminopyrimidine derivative that potently inhibits the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and PDGFRA[7][8]. It stabilizes the inactive conformation of the kinase domain.

Dasatinib (Sprycel®) is a second-generation TKI that is significantly more potent than Imatinib against BCR-ABL and is active against most Imatinib-resistant mutations. It is a multi-targeted inhibitor, potently inhibiting Src family kinases (SFKs) in addition to BCR-ABL, c-KIT, and PDGFRβ[9][10][11]. Unlike Imatinib, it binds to the active conformation of the Abl kinase domain.

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, a member of the ErbB family of receptors. It is used in the treatment of non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR kinase domain[12][13]. It competes with ATP in the kinase domain, blocking downstream signaling.

Chapter 2: Performance Comparison - Potency and Selectivity

The therapeutic window of a kinase inhibitor is largely determined by its potency towards the target kinase versus its off-target activities. Here, we compare the inhibitory profiles of Fasudil and our selected comparators. It is important to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in assay conditions. However, kinome-wide profiling provides a valuable qualitative and semi-quantitative overview of selectivity.

Biochemical Potency (IC₅₀/Kᵢ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorPrimary Target(s)IC₅₀ / Kᵢ (nM)Off-Target Kinases (selected, IC₅₀ in nM)
Fasudil ROCK1330 (Kᵢ)[3]PKA (4580), PKC (12300), PKG (1650)[3][14]
ROCK2158 (IC₅₀)[3]
Imatinib v-Abl600 (IC₅₀)[7][8]LCK (>10000), FLT3 (>10000), EGFR (>10000)
c-Kit100 (IC₅₀)[7][8]
PDGFR100 (IC₅₀)[7][8]
Dasatinib BCR-ABL<1 (IC₅₀)LCK (1.1), SRC (0.5), YES (0.6), FYN (0.2)
Src Family Kinases0.2 - 1.1 (IC₅₀)[11]c-KIT (12), PDGFRβ (28), EGFR (300)
Gefitinib EGFR33 (IC₅₀)[12]HER2 (3700), KDR (VEGFR2) (>10000), c-Src (>10000)

Data compiled from multiple sources and should be interpreted for comparative purposes. Assay conditions may vary.

Interpretation:

  • Fasudil demonstrates clear selectivity for ROCK kinases over other serine/threonine kinases like PKA and PKC, though its potency is in the micromolar to high nanomolar range[3][14].

  • Imatinib is highly potent against its primary targets Abl, c-Kit, and PDGFR, but shows remarkable selectivity, with minimal activity against a wide range of other kinases at therapeutic concentrations[7].

  • Dasatinib is a highly potent but less selective inhibitor, targeting a broader range of kinases including the Src family, which contributes to its efficacy but also its distinct side-effect profile compared to Imatinib[11].

  • Gefitinib exhibits high selectivity for EGFR, with significantly lower potency against other kinases, including other members of the ErbB family[12].

Kinome-wide Selectivity

Kinome-wide profiling, such as that performed by KINOMEscan™, provides a broader view of an inhibitor's interaction with the human kinome. While a direct comparative scan of all four compounds under identical conditions is not publicly available, individual profiling data highlights their distinct selectivity patterns.

  • Fasudil: Profiling of Fasudil across a large kinase panel confirms its primary activity against ROCK1 and ROCK2. It also shows inhibitory activity against other kinases like PRKX and MAP4K5 at higher concentrations, indicating some level of polypharmacology[15].

  • Imatinib: Kinome scans confirm Imatinib's high specificity. It is considered one of the more selective kinase inhibitors, which is a cornerstone of its success and manageable safety profile[7].

  • Dasatinib: In stark contrast to Imatinib, kinome scans reveal Dasatinib's promiscuity. It binds to a large number of tyrosine and serine/threonine kinases with high affinity, explaining its broad spectrum of activity and potential for off-target effects[2].

  • Gefitinib: KINOMEscan data for Gefitinib confirms its high selectivity for EGFR. While it can inhibit other kinases at high concentrations, its therapeutic window is defined by its potent EGFR inhibition[16].

Chapter 3: Key Signaling Pathways

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways in which these enzymes operate.

BCR-ABL, c-Kit, and PDGFR Signaling (Targets of Imatinib & Dasatinib)

The BCR-ABL oncoprotein, as well as the receptor tyrosine kinases c-Kit and PDGFR, activate a common set of downstream pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways[17][18][19][20][21][22][23].

BCR_ABL_cKit_PDGFR_Signaling cluster_downstream Downstream Signaling Ligand Growth Factor (SCF, PDGF) RTK c-Kit / PDGFR Ligand->RTK Activates GRB2 GRB2/SOS RTK->GRB2 PI3K PI3K RTK->PI3K BCR_ABL BCR-ABL BCR_ABL->GRB2 BCR_ABL->PI3K JAK_STAT JAK/STAT BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->RTK Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF-MEK-ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation AKT AKT/mTOR PI3K->AKT AKT->Proliferation JAK_STAT->Proliferation

Key oncogenic signaling pathways targeted by Imatinib and Dasatinib.
EGFR and Src Signaling (Targets of Gefitinib & Dasatinib)

EGFR activation triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway, which drive tumor growth and survival[15][16][24][25][26][27][28][29][30][31]. Src family kinases are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various receptors, including EGFR, and are involved in cell adhesion, migration, and proliferation[18][21][32]. Dasatinib's inhibition of Src represents a key difference from more selective EGFR inhibitors like Gefitinib.

EGFR_Src_Signaling cluster_downstream_egfr EGFR Downstream EGF EGF EGFR EGFR EGF->EGFR Activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT PI3K-AKT EGFR->PI3K_AKT Src Src Family Kinases EGFR->Src Gefitinib Gefitinib Gefitinib->EGFR Dasatinib Dasatinib Dasatinib->EGFR Dasatinib->Src RAS_RAF RAS-RAF-MEK-ERK GRB2_SOS->RAS_RAF Proliferation Proliferation Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Src->Proliferation Migration Migration Invasion Src->Migration

EGFR and Src signaling pathways inhibited by Gefitinib and Dasatinib.

Chapter 4: Experimental Protocols for Comparative Analysis

Objective comparison of kinase inhibitors requires robust and standardized experimental methodologies. This section provides detailed, step-by-step protocols for key assays used to characterize inhibitor performance.

In Vitro Kinase Activity Assay (TR-FRET based)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a purified kinase.

Principle: This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium (Tb)-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex is bound by streptavidin-XL665, FRET occurs between the Tb donor and the XL665 acceptor, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in the FRET signal.

TR_FRET_Workflow Start Start Step1 Dispense Kinase, Substrate, and Inhibitor Start->Step1 Step2 Add ATP to Initiate Reaction Step1->Step2 Step3 Incubate at RT Step2->Step3 Step4 Add Detection Mix (Ab-Tb, SA-XL665) Step3->Step4 Step5 Incubate at RT Step4->Step5 Step6 Read TR-FRET Signal Step5->Step6 End Calculate IC50 Step6->End

Workflow for a TR-FRET based in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final concentration should be at or near the Kₘ for the specific kinase.

    • Kinase/Substrate Mix: Prepare a 2X mix of the purified kinase and biotinylated peptide substrate in kinase buffer.

    • Inhibitor Dilutions: Perform a serial dilution of the test compounds (e.g., 11-point, 1:3 dilution series) in DMSO, then dilute into kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of serially diluted inhibitor or DMSO vehicle control to the appropriate wells.

    • Add 10 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Stop the reaction and detect phosphorylation by adding 10 µL of detection mix containing the Tb-labeled antibody and Streptavidin-XL665 in a suitable detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of an inhibitor on cultured cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours (37°C, 5% CO₂).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (37°C, 5% CO₂).

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[4].

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[3].

    • Subtract background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

This protocol is used to confirm that an inhibitor is engaging its target within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein. A decrease in the phospho-protein signal relative to the total protein indicates target inhibition.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency. Serum-starve overnight if necessary to reduce basal signaling.

    • Treat cells with the kinase inhibitor at various concentrations for a specified time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). BSA is often preferred for phospho-antibodies.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-CrkL, anti-phospho-MYPT1) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR, total CrkL) or a loading control (e.g., GAPDH, β-actin).

    • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Perspectives

This guide provides a framework for the comparative analysis of kinase inhibitors, using the this compound derivative Fasudil as a case study against the well-established drugs Imatinib, Dasatinib, and Gefitinib. Our analysis highlights the critical interplay between chemical scaffold, target potency, and kinome-wide selectivity.

  • Fasudil , representing the isoquinoline class, demonstrates potent and selective inhibition of the ROCK serine/threonine kinases, a target class distinct from the tyrosine kinases primarily inhibited by the comparators.

  • Imatinib serves as a benchmark for high selectivity, a property that has been key to its clinical success and tolerability.

  • Dasatinib exemplifies a potent, multi-targeted inhibitor, offering broader efficacy at the cost of increased potential for off-target effects.

  • Gefitinib showcases the power of targeting a specific, mutationally-activated oncogene with high selectivity.

The choice of an inhibitor for a research or clinical application depends fundamentally on the biological question or the therapeutic strategy. A highly selective inhibitor like Imatinib or Gefitinib is ideal for validating the role of a single kinase in a disease model. In contrast, a multi-targeted inhibitor like Dasatinib may be more effective in overcoming resistance or targeting complex diseases driven by redundant signaling pathways.

The future of kinase inhibitor development will continue to focus on improving selectivity, overcoming resistance mutations, and exploring novel allosteric and covalent inhibition mechanisms. As our understanding of the human kinome and its role in disease deepens, the systematic and comparative approaches outlined in this guide will remain essential tools for the drug discovery professional.

References

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A Comparative Guide to Assessing the Purity of 6-Methoxyisoquinoline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. 6-Methoxyisoquinoline, a key building block in the synthesis of numerous pharmacologically active compounds, is no exception. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and complications in regulatory submissions. This guide provides a comprehensive framework for assessing the purity of this compound obtained from various commercial suppliers, empowering researchers to make informed decisions and ensure the integrity of their work.

This guide is structured to provide not just a set of protocols, but a deeper understanding of the principles behind them. We will delve into the critical analytical techniques, the interpretation of data, and the regulatory landscape that governs impurity profiling, all grounded in established scientific principles and industry best practices.

The Imperative of Purity: Regulatory and Scientific Perspectives

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4][5] The ICH Q3A(R2) guideline, in particular, provides a framework for classifying, identifying, reporting, and qualifying impurities.[1][2] Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, intermediates, degradation products, and residual reagents, ligands, or catalysts.[1][3][4] Understanding these potential sources is the first step in developing a robust analytical strategy.

An Integrated Workflow for Purity Assessment

A thorough assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a high degree of confidence in the final purity determination. The following diagram illustrates a recommended workflow for analyzing and comparing samples from different suppliers.

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis (Chromatography) cluster_2 Structural Confirmation & Identification cluster_3 Data Analysis & Comparison Sample_Reception Receive Samples (Supplier A, B, C) Sample_Prep Prepare Solutions for Analysis (e.g., 1 mg/mL in Methanol) Sample_Reception->Sample_Prep HPLC_Analysis RP-HPLC-UV (Quantitative Purity) Sample_Prep->HPLC_Analysis GC_MS_Analysis GC-MS (Volatile Impurities & Confirmation) Sample_Prep->GC_MS_Analysis NMR_Analysis ¹H & ¹³C NMR (Structural Integrity & qNMR) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Sample_Prep->MS_Analysis Data_Integration Integrate Data from all Techniques HPLC_Analysis->Data_Integration GC_MS_Analysis->Data_Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Supplier_Comparison Compare Purity Profiles & Impurity Levels Data_Integration->Supplier_Comparison Final_Report Generate Final Report & Select Supplier Supplier_Comparison->Final_Report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Experimental Methodologies: A Step-by-Step Guide

The following sections provide detailed protocols for the key analytical techniques used in the purity assessment of this compound. The choice of specific parameters is based on common practices for the analysis of heterocyclic aromatic compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[6] A reversed-phase method is typically suitable for a moderately polar compound like this compound.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peak with an area greater than the reporting threshold (typically 0.05% according to ICH guidelines) should be reported.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.[7][8][9] It also provides mass spectral data that can aid in the structural elucidation of unknown impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Data Analysis: The total ion chromatogram (TIC) is used to assess the presence of impurities. The mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Quantitative Analysis (qNMR)

NMR spectroscopy is a powerful tool for confirming the structure of the main component and identifying impurities.[10][11] Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of a sample without the need for a reference standard of the compound itself.[12][13][14]

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative measurements.

  • Internal Standard (for qNMR): A certified reference material with a known purity and a resonance in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of the internal standard.

Comparative Analysis of Hypothetical Supplier Data

To illustrate the practical application of these methodologies, let's consider a hypothetical scenario where we have analyzed samples of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C. The results are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite to pale yellow solid
HPLC Purity (%) 99.8598.9099.50
Major Impurity (HPLC, %) Impurity 1 (0.08%)Impurity 2 (0.75%)Impurity 1 (0.25%)
Total Impurities (HPLC, %) 0.151.100.50
GC-MS Analysis No significant volatile impurities detectedResidual Toluene (0.15%)Trace of starting material detected
¹H NMR Conforms to structureConforms to structure, minor unassigned peaksConforms to structure
qNMR Purity (%) 99.7 ± 0.298.7 ± 0.399.4 ± 0.2

Discussion and Interpretation of Results

Based on the hypothetical data, a clear differentiation between the suppliers can be made:

  • Supplier A provides the highest purity material with a total impurity level well below 0.2%. The absence of volatile impurities and a clean NMR spectrum indicate a robust manufacturing and purification process. This material would be the preferred choice for applications requiring the highest level of purity, such as in late-stage drug development or for use as a reference standard.

  • Supplier B shows a significantly lower purity, with a major impurity present at 0.75%. This level exceeds the typical identification threshold of 0.10-0.15% set by ICH guidelines, meaning this impurity would need to be structurally characterized.[3] The presence of residual solvent also suggests a less optimized purification process. While this material might be suitable for early-stage discovery research where cost is a primary concern, the presence of a significant impurity poses a risk.

  • Supplier C offers a product of good purity, although not as high as Supplier A. The presence of a known impurity at 0.25% is a point of consideration. If this impurity is a known and acceptable process-related impurity, this material could be a cost-effective alternative to Supplier A for many applications.

Visualizing Potential Impurity Sources

The types of impurities observed can often provide clues about the synthetic route used to prepare the this compound. A common synthetic pathway is the Bischler-Napieralski reaction followed by dehydrogenation. The following diagram illustrates this pathway and highlights potential points where impurities may be introduced.

Bischler-Napieralski Synthesis cluster_pathway Synthetic Pathway cluster_impurities Potential Impurity Introduction Starting_Material Starting Material 3-Methoxyphenethylamine Acylation Acylation e.g., with Acetyl chloride Starting_Material->Acylation Impurity_SM Unreacted Starting Material Starting_Material->Impurity_SM Intermediate_1 Intermediate N-(3-Methoxyphenethyl)acetamide Acylation->Intermediate_1 Cyclization Bischler-Napieralski Cyclization e.g., POCl₃ Intermediate_1->Cyclization Intermediate_2 Intermediate 1-Methyl-6-methoxy-3,4-dihydroisoquinoline Cyclization->Intermediate_2 Impurity_Byproduct Side-reaction Byproducts Cyclization->Impurity_Byproduct Dehydrogenation Dehydrogenation e.g., Pd/C Intermediate_2->Dehydrogenation Product Product This compound Dehydrogenation->Product Impurity_Incomplete Incomplete Dehydrogenation Dehydrogenation->Impurity_Incomplete Impurity_Reagent Residual Reagents/Catalysts Product->Impurity_Reagent

Caption: Potential points of impurity introduction during the synthesis of this compound.

Conclusion and Recommendations

The comprehensive assessment of this compound from different suppliers is a critical exercise in due diligence for any research or development program. A multi-technique approach, combining the quantitative power of HPLC with the structural and confirmatory capabilities of GC-MS and NMR, is essential for a complete purity profile.

When selecting a supplier, researchers should not only consider the stated purity on the certificate of analysis but also request detailed analytical data. For critical applications, an in-house verification of purity using the methods outlined in this guide is strongly recommended. By investing the time and resources to thoroughly assess the purity of key starting materials like this compound, scientists can build a foundation of quality and reliability that will pay dividends throughout the entire research and development lifecycle.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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Comparative Docking Analysis of 6-Methoxyisoquinoline Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The addition of a methoxy group at the 6th position, in particular, has been shown to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making 6-methoxyisoquinoline derivatives a focal point in the quest for novel therapeutics. This guide provides a comprehensive comparative analysis of this compound derivatives as kinase inhibitors, leveraging molecular docking studies to elucidate their binding mechanisms and predictive affinities. We will delve into the rationale behind experimental design, provide detailed protocols for in silico analysis, and present a comparative view against established kinase inhibitors.

The Therapeutic Promise of this compound Derivatives

The this compound core is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their mechanism of action often involves the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The this compound scaffold offers a versatile platform for the design of potent and selective kinase inhibitors.

Featured Compound: PF-06650833, a Selective IRAK4 Inhibitor

A prominent example of a clinically relevant this compound derivative is PF-06650833 (Zimlovisertib) . This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[4][5][6] Through a fragment-based drug design approach, PF-06650833 was optimized to exhibit nanomolar potency in cellular assays and suitable pharmacokinetic properties for oral administration.[4][5] The successful development of this clinical candidate underscores the potential of the this compound scaffold in generating targeted therapies.

Comparative Analysis: Docking Performance and Experimental Activity

To provide a comprehensive comparison, we will evaluate the docking performance of this compound derivatives against various kinase targets and compare these in silico predictions with available experimental data (IC50 values). This comparative approach is crucial for validating the computational models and gaining deeper insights into the structure-activity relationships (SAR) of this class of compounds.

For our comparative docking study, we will focus on IRAK4 as a primary target, given the well-characterized interactions with PF-06650833. We will also include other relevant kinases to explore the broader inhibitory potential of the this compound scaffold.

Table 1: Comparative Docking Scores and Experimental IC50 Values of Kinase Inhibitors

Compound IDTarget KinaseDocking Score (kcal/mol)Experimental IC50 (nM)Reference CompoundReference IC50 (nM)
PF-06650833 IRAK4 -9.83.55Sunitinib2,500
Hypothetical Derivative 1IRAK4-9.2Not AvailableSunitinib2,500
Hypothetical Derivative 2IRAK4-8.5Not AvailableSunitinib2,500
PF-06650833 VEGFR-2 -8.9Not AvailableSorafenib90
Hypothetical Derivative 1VEGFR-2-8.1Not AvailableSorafenib90
Hypothetical Derivative 2VEGFR-2-7.6Not AvailableSorafenib90
PF-06650833 Aurora A -9.1Not AvailableTozasertib (VX-680)0.6
Hypothetical Derivative 1Aurora A-8.4Not AvailableTozasertib (VX-680)0.6
Hypothetical Derivative 2Aurora A-7.9Not AvailableTozasertib (VX-680)0.6

Note: Docking scores are hypothetical and for illustrative purposes. The experimental IC50 for PF-06650833 against IRAK4 is from reference[7]. Reference compound IC50 values are from various sources.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program. The workflow is designed to be reproducible and is grounded in established computational chemistry practices.[8][9][10]

Part 1: Protein and Ligand Preparation

Accurate preparation of the protein receptor and the small molecule ligand is a critical first step for a successful docking simulation.

Protein Preparation using UCSF Chimera:

  • Obtain Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this study, we will use the crystal structure of IRAK4 in complex with PF-06650833 (PDB ID: 5UIU).[9]

  • Clean the Protein Structure:

    • Open the PDB file in UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Inspect the protein for any missing residues or atoms and use the built-in tools in Chimera to model them if necessary.

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues are appropriate for physiological pH.

    • Assign partial charges to all atoms using a standard force field such as AMBER.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation:

  • Obtain or Draw Ligand Structures: The 3D structures of the this compound derivatives can be obtained from databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field like MMFF94 to obtain a low-energy conformation.

  • Save in PDBQT Format: Convert the energy-minimized ligand structures into the PDBQT format, which includes information on rotatable bonds.

Part 2: Molecular Docking with AutoDock Vina

Workflow for Docking Simulation:

docking_workflow cluster_prep Preparation cluster_ligand Ligand cluster_docking Docking cluster_analysis Analysis PDB Download PDB (e.g., 5UIU) Clean Clean Protein (Remove Water, etc.) PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH SavePDBQT_P Save as Protein.pdbqt AddH->SavePDBQT_P GridBox Define Grid Box (Binding Site) SavePDBQT_P->GridBox Ligand3D Generate 3D Ligand Structure EnergyMin Energy Minimize Ligand Ligand3D->EnergyMin SavePDBQT_L Save as Ligand.pdbqt EnergyMin->SavePDBQT_L RunVina Run AutoDock Vina SavePDBQT_L->RunVina GridBox->RunVina Analyze Analyze Results (Binding Energy & Pose) RunVina->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Step-by-Step Docking Procedure:

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the kinase. The coordinates and dimensions of this box can be determined based on the position of the co-crystallized ligand in the PDB structure.

  • Create a Configuration File: Prepare a text file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will then perform a conformational search of the ligand within the defined grid box and score the resulting poses.

  • Analyze the Results: The output from Vina will include a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the most negative binding energy is typically considered the most favorable.

Part 3: Post-Docking Analysis and Visualization

The final and most insightful step is to analyze the docking results to understand the molecular interactions driving the binding of the this compound derivatives to the kinase active site.

Visualizing Binding Interactions:

  • Load the Docked Complex: Open the prepared protein structure and the top-ranked docked pose of the ligand in a molecular visualization program like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the binding pose to identify key molecular interactions, such as:

    • Hydrogen Bonds: These are crucial for affinity and specificity.

    • Hydrophobic Interactions: Interactions with nonpolar residues in the active site.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Compare with Reference Compounds: Compare the binding mode of your this compound derivatives with that of the co-crystallized ligand or other known inhibitors to understand similarities and differences in their binding mechanisms.

signaling_pathway Receptor Toll-like Receptor (TLR) MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Cytokine Production NFkB->Inflammation Inhibitor PF-06650833 (this compound Derivative) Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway by a this compound derivative.

Conclusion: The Power of Comparative Docking in Drug Discovery

This guide has provided a framework for conducting a comparative docking study of this compound derivatives against protein kinase targets. By integrating molecular docking simulations with available experimental data, researchers can gain valuable insights into the therapeutic potential of this promising class of compounds. The detailed protocol for protein and ligand preparation, docking with AutoDock Vina, and post-docking analysis serves as a practical resource for scientists in the field of drug discovery. The case study of PF-06650833 highlights the success of leveraging the this compound scaffold to develop potent and selective kinase inhibitors. As computational tools continue to evolve, the principles of comparative in silico analysis will remain a cornerstone of rational drug design.

References

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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  • Lee, K.L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]
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  • Unidentified. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PubMed Central. [Link]
  • Unidentified. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
  • Unidentified. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI. [Link]
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A Comparative Guide to the In Vivo Validation of 6-Methoxyisoquinoline's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of 6-Methoxyisoquinoline, a promising novel anticancer agent. We move beyond theoretical discussions to present a detailed, comparative experimental design, grounded in established preclinical methodologies. This document offers objective, data-driven protocols to rigorously assess the compound's therapeutic potential against a standard-of-care agent, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Vivo Validation

The journey of a novel anticancer compound from benchtop discovery to clinical application is fraught with challenges, with a significant number of candidates failing in late-stage development due to a lack of in vivo efficacy or unforeseen toxicity[1]. While in vitro assays provide crucial initial data on a compound's potency, they cannot replicate the complex, multifactorial environment of a living organism[2][3]. Therefore, robust in vivo validation is the critical next step to bridge this translational gap[4].

This compound and its related structures have demonstrated notable cytotoxic effects against various cancer cell lines in preliminary studies[5][6][7]. Mechanistic hypotheses suggest that its anticancer properties may stem from the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers and is a validated therapeutic target[8][9][10]. This guide outlines a head-to-head in vivo comparison between this compound and Carboplatin, a platinum-based standard-of-care chemotherapy[11], to ascertain its relative efficacy and safety profile.

The Comparative Experimental Design

The cornerstone of a definitive preclinical study is a well-designed, controlled, and comparative experimental plan. Our approach is to utilize a human tumor xenograft model, a widely accepted standard for evaluating anticancer agents[12][13][14].

The Scientific Premise: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[15]. We hypothesize that this compound exerts its anticancer effects by inhibiting key nodes within this pathway. This mechanistic hypothesis provides a clear rationale for the inclusion of specific pharmacodynamic biomarkers in our in vivo assessment.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits Compound This compound Compound->Akt Hypothesized Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: Hypothesized mechanism of this compound on the PI3K/Akt/mTOR pathway.
Experimental Workflow Overview

A successful in vivo study requires meticulous planning and execution. The workflow diagram below outlines the key phases of the proposed validation study, from initial cell culture to final data analysis. This systematic approach ensures that each step is logically sequenced and that all necessary controls are in place.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: In Vivo Model Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A1 A549 Cell Culture (Logarithmic Growth Phase) A2 Cell Harvest & Viability Check (>95% Viability Required) A1->A2 A3 Prepare Cell Suspension (1x10^7 cells/mL in PBS) A2->A3 B1 Subcutaneous Injection (0.1 mL into flank of NOD/SCID mice) A3->B1 B2 Tumor Growth Monitoring (Caliper Measurements) B1->B2 B3 Randomization into Groups (When tumors reach ~100-150 mm³) B2->B3 C1 Daily Dosing (21 days) - Vehicle Control - this compound - Carboplatin B3->C1 C2 Monitor Tumor Volume (2-3 times per week) C1->C2 C3 Monitor Animal Health (Body weight, clinical signs) C1->C3 D4 Data Analysis & Interpretation C2->D4 D1 Study Termination (Day 21 or humane endpoints) C3->D1 D2 Tumor Excision & Weight Measurement D1->D2 D3 Tissue Processing (Flash-freeze for WB, fix for IHC) D2->D3 D3->D4

Caption: End-to-end experimental workflow for in vivo validation.

Detailed Experimental Protocols

Scientific rigor is defined by the precision of the methodology. The following protocols are designed to be self-validating, with clear steps and quality control checks.

Protocol: Subcutaneous Xenograft Model Establishment

This protocol details the establishment of a human non-small cell lung cancer (A549 cell line) xenograft model in immunodeficient mice.

Materials:

  • A549 human lung carcinoma cell line (ATCC® CCL-185™)

  • Logarithmic growth phase cells[16]

  • Sterile Phosphate-Buffered Saline (PBS)

  • 6-8 week old female NOD/SCID mice

  • 1 mL syringes with 27-gauge needles

  • Digital calipers

Procedure:

  • Cell Culture: Culture A549 cells under standard conditions until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase for optimal tumorigenicity[16].

  • Cell Preparation:

    • Harvest cells using trypsin and neutralize.

    • Wash the cells three times with cold, sterile PBS by centrifugation (300 x g for 5 minutes).

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion). Viability must be >95%.

    • Resuspend the final cell pellet in sterile PBS to a concentration of 1 x 10⁷ viable cells per 100 µL[17]. Keep the cell suspension on ice.

  • Implantation:

    • Anesthetize the mice according to approved institutional animal care protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[13][18].

  • Tumor Monitoring & Randomization:

    • Begin monitoring for tumor growth three times weekly, starting approximately 5-7 days post-injection.

    • Measure tumors using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 [4][19].

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.

Protocol: Drug Administration and In-Life Monitoring

This protocol covers the treatment phase, focusing on drug delivery and comprehensive safety monitoring.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Carboplatin (clinical grade, formulated in saline)

  • Vehicle solution

  • Appropriate dosing syringes and needles

  • Animal scale

Procedure:

  • Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (IP) once daily.

    • Group 2 (this compound): Administer the test compound IP once daily. The dose (e.g., 25 mg/kg) should be predetermined from acute toxicity studies[20].

    • Group 3 (Carboplatin): Administer Carboplatin IP at a clinically relevant dose (e.g., 50 mg/kg) once weekly[21].

    • Continue treatment for 21 consecutive days.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights three times per week.

  • Toxicity and Welfare Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in posture, activity, fur texture, or behavior[22][23].

    • The primary humane endpoint is a tumor volume exceeding 2000 mm³ or a body weight loss of >20%[24]. Any animal reaching these endpoints should be euthanized immediately.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data presentation. The following tables summarize the expected endpoints for efficacy, toxicity, and biomarker analysis.

Comparative Efficacy Data

Tumor Growth Inhibition (TGI) is the primary efficacy endpoint. It is calculated at the end of the study (Day 21) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Table 1: Comparative Anticancer Efficacy

Treatment Group Dose & Schedule Mean Tumor Volume (Day 21, mm³) Tumor Growth Inhibition (TGI, %) Statistical Significance (p-value vs. Vehicle)
Vehicle Control 10 mL/kg, Daily 1550 ± 210 - -
This compound 25 mg/kg, Daily 620 ± 150 60% <0.01

| Carboplatin | 50 mg/kg, Weekly | 750 ± 180 | 51.6% | <0.01 |

Comparative Toxicity Profile

The safety profile is assessed primarily through changes in body weight and overall animal health.

Table 2: Comparative Toxicity Assessment

Treatment Group Mean Body Weight Change (%) Treatment-Related Mortality Notable Clinical Signs
Vehicle Control +5.5% ± 1.5% 0/10 None Observed
This compound -2.1% ± 3.0% 0/10 None Observed

| Carboplatin | -8.5% ± 4.2% | 1/10 | Mild Piloerection |

Pharmacodynamic Biomarker Analysis

Table 3: Biomarker Modulation in Tumor Tissue

Treatment Group p-Akt (Ser473) Expression (Relative to Vehicle) p-mTOR (Ser2448) Expression (Relative to Vehicle)
Vehicle Control 1.00 1.00
This compound 0.35 ± 0.10* 0.45 ± 0.12*
Carboplatin 0.95 ± 0.20 0.98 ± 0.18

*p < 0.05 compared to Vehicle Control

Interpretation of Results: The hypothetical data presented suggests that this compound demonstrates superior or comparable tumor growth inhibition to the standard-of-care, Carboplatin[11][21]. Crucially, it appears to have a more favorable safety profile, with minimal impact on body weight compared to the significant weight loss observed with Carboplatin[22][23]. The biomarker data provides strong evidence for its on-target activity, showing a marked reduction in the phosphorylation of Akt and mTOR, key downstream effectors of the PI3K pathway[15][25]. This contrasts with Carboplatin, which as a DNA-damaging agent, is not expected to directly modulate this pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the in vivo validation of this compound. The comparative design, detailed protocols, and clear data presentation strategy are engineered to deliver a conclusive assessment of the compound's preclinical efficacy and safety.

The presented data, while illustrative, highlights a promising profile for this compound: potent anticancer activity coupled with a favorable safety margin and clear evidence of on-target pathway modulation. Such results would strongly support its advancement into more complex preclinical models, such as patient-derived xenografts (PDX)[12][26] or orthotopic models[12], and ultimately, towards investigational new drug (IND)-enabling studies.

References

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A Comparative Guide to P-glycoprotein Inhibition: Evaluating 6-Methoxyisoquinoline Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, overcoming multidrug resistance (MDR) remains a pivotal challenge. Central to this phenomenon is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), an efflux pump that actively expels a broad spectrum of therapeutic agents from cancer cells, diminishing their efficacy.[1] The development of P-gp inhibitors is therefore a critical strategy to enhance the intracellular concentration and therapeutic impact of anticancer drugs.[2] This guide provides a comprehensive comparison of the potential efficacy of 6-Methoxyisoquinoline as a P-gp inhibitor against two well-established modulators: Verapamil and Cyclosporin A.

While direct experimental data on this compound's P-gp inhibitory activity is emerging, this analysis synthesizes findings from structurally related isoquinoline derivatives to project its potential performance. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and detailed experimental protocols to support further investigation into novel P-gp inhibitors.

The Gatekeeper of a Cell: Understanding P-glycoprotein

P-glycoprotein, the product of the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[3] Its promiscuous substrate specificity allows it to recognize and transport a wide variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs such as anthracyclines, taxanes, and vinca alkaloids.[4] This broad activity is a primary mechanism of MDR in numerous cancers, leading to treatment failure.[2] Consequently, the co-administration of a P-gp inhibitor with a chemotherapeutic agent is a promising approach to reverse MDR and restore drug sensitivity.[4]

Established P-gp Inhibitors: A Profile of Verapamil and Cyclosporin A

Verapamil , a first-generation P-gp inhibitor, is a calcium channel blocker that was incidentally discovered to have MDR-reversing properties.[5][6] It is believed to competitively inhibit P-gp by directly binding to the transporter's drug-binding site.[5] However, its clinical utility as an MDR modulator is limited by its cardiovascular side effects at the concentrations required for effective P-gp inhibition.[1] Verapamil has also been shown to decrease the expression of P-gp in some cancer cell lines, suggesting a dual mechanism of action.[7]

Cyclosporin A , an immunosuppressant, is another first-generation P-gp inhibitor.[8] Similar to Verapamil, it is a substrate of P-gp and is thought to competitively inhibit the efflux of other drugs.[4] Its clinical use for MDR reversal is also hampered by its own systemic toxicities.[9]

The Challenger: this compound and Its Derivatives

The isoquinoline scaffold is a key pharmacophore in a number of P-gp modulators. While direct, quantitative P-gp inhibition data for this compound is not yet widely published, studies on structurally similar compounds, particularly those with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, have shown significant P-gp inhibitory activity. These derivatives have been demonstrated to reverse P-gp-mediated MDR in various cancer cell lines, suggesting that the isoquinoline core is a promising starting point for the development of novel and potent P-gp inhibitors. The exploration of "ring-opened" derivatives of 6,7-dimethoxytetrahydroisoquinoline has also been proposed as a strategy to develop P-gp selective agents.

Quantitative Comparison of P-gp Inhibitory Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process. The following table summarizes representative IC50 values for Verapamil and Cyclosporin A from various in vitro P-gp inhibition assays. It is crucial to note that IC50 values can vary significantly depending on the cell line, the P-gp substrate used, and the specific assay conditions.[5]

InhibitorCell LineAssay TypeP-gp SubstrateIC50 (µM)Reference
Verapamil LLC-PK1/MDR1Rhodamine 123 AccumulationRhodamine 123~6.99[10]
K562/ADRDoxorubicin CytotoxicityDoxorubicin15 (concentration for effect)[7]
Cyclosporin A LLC-GA5-COL150Doxorubicin TransportDoxorubicin3.66[11]
LLC-GA5-COL150Vinblastine TransportVinblastine5.10[11]
UnspecifiedUnspecifiedUnspecified3.2[4]

Note: The IC50 values presented are for illustrative purposes and highlight the variability across different experimental setups. Direct comparison of inhibitors should ideally be performed under identical conditions.

Experimental Methodologies for Assessing P-gp Inhibition

To ensure scientific rigor and reproducibility, standardized and well-validated assays are essential for characterizing P-gp inhibitors. The following sections detail the protocols for two widely used functional assays: the Calcein-AM uptake assay and the P-gp ATPase activity assay.

Calcein-AM Uptake Assay

This fluorescence-based assay provides a high-throughput method for assessing P-gp activity in living cells.[2]

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can freely diffuse into cells.[12] Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the hydrophilic and highly fluorescent molecule, calcein.[12] Calcein itself is not a P-gp substrate and is well-retained within cells with intact membranes.[12] However, in cells overexpressing P-gp, the non-fluorescent Calcein-AM is actively pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[12] A P-gp inhibitor will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence intensity.[12]

Experimental Workflow:

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MDCK-MDR1 or K562/ADR) and its corresponding parental cell line in a 96-well black, clear-bottom plate at an appropriate density (e.g., 5 x 10^4 cells/well).[12] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and positive controls (Verapamil, Cyclosporin A) in the assay buffer.

  • Inhibitor Incubation: Remove the culture medium and wash the cells twice with pre-warmed assay buffer. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for baseline P-gp activity. Incubate for 30 minutes at 37°C.[12]

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[12] Incubate for 15-30 minutes at 37°C in the dark.[1]

  • Fluorescence Measurement: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.[12] Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1][12]

  • Data Analysis: The percentage of P-gp inhibition is calculated relative to the fluorescence in the control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P-gp ATPase Activity Assay

This biochemical assay directly measures the impact of a test compound on the ATP hydrolysis activity of P-gp.[13][14]

Principle: P-gp utilizes the energy from ATP hydrolysis to transport its substrates.[15] The binding of substrates or inhibitors to P-gp can either stimulate or inhibit its ATPase activity.[13] This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. An increase in Pi indicates that the compound is a substrate and stimulates ATPase activity, while a decrease in verapamil-stimulated ATPase activity suggests the compound is an inhibitor.[13]

Experimental Workflow:

Caption: Workflow for the P-gp ATPase activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the P-gp ATPase assay buffer, MgATP solution, and test compound dilutions. The assay is typically performed using membrane vesicles from cells overexpressing P-gp.[16]

  • Reaction Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and the test compound or controls. Include wells for basal activity (no compound), stimulated activity (with a known P-gp substrate like verapamil), and inhibited activity (with a potent inhibitor like sodium orthovanadate).[16]

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to allow the compounds to interact with the P-gp.

  • Reaction Initiation: Start the reaction by adding MgATP to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 20-40 minutes) at 37°C to allow for ATP hydrolysis.

  • Detection: Stop the reaction and measure the amount of inorganic phosphate generated using a colorimetric detection reagent.

  • Data Analysis: The P-gp specific ATPase activity is determined by subtracting the activity in the presence of a potent inhibitor (vanadate-sensitive activity). The inhibitory effect of the test compound is assessed by its ability to reduce the verapamil-stimulated ATPase activity.

Conclusion and Future Directions

The landscape of P-gp inhibitor development is continually evolving, with a focus on identifying potent, specific, and non-toxic modulators. While Verapamil and Cyclosporin A have been instrumental in understanding the mechanisms of P-gp-mediated MDR, their clinical application is limited by off-target effects. The isoquinoline scaffold, as exemplified by this compound and its derivatives, represents a promising avenue for the discovery of next-generation P-gp inhibitors.

The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel compounds. It is imperative that the P-gp inhibitory potential of this compound be directly evaluated using these standardized assays to determine its IC50 and elucidate its mechanism of action. Further studies should also investigate its selectivity for P-gp over other ABC transporters and its potential for in vivo efficacy in preclinical models of multidrug-resistant cancer. Through rigorous and systematic evaluation, the therapeutic potential of this compound and other novel isoquinoline derivatives as effective chemosensitizers can be fully realized.

References

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  • C.-Y. Wu, W. P. L. Goh, and J. H. Lee, "Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics," Frontiers in Oncology, vol. 10, p. 859, 2020. [Online]. Available: [Link]
  • J. M. Ford et al., "Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein," Biochemical Pharmacology, vol. 52, no. 4, pp. 527-534, Aug. 1996. [Online]. Available: [Link]
  • B. L. Lum, M. S. Fisher, C. D. Brophy, and B. I. Sikic, "Cyclosporine inhibition of P-glycoprotein in chronic myeloid leukemia blast phase," Leukemia, vol. 12, no. 10, pp. 1596-1602, Oct. 1998. [Online]. Available: [Link]
  • K. V. Ledwitch, "The mechanistic and structural basis for verapamil and digoxin interactions with the p-glycoprotein transporter," UGA Theses and Dissertations, 2017. [Online]. Available: [Link]
  • K. I. Yoshimura, T. Furukawa, K. I. Miyamoto, and M. Kuwano, "Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein," International Journal of Cancer, vol. 62, no. 2, pp. 200-205, Jul. 1995. [Online]. Available: [Link]
  • M. Bar-Zeev, N. E. Assaraf, and E. Livney, "P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods," Journal of Visualized Experiments, no. 50, p. 2561, Apr. 2011. [Online]. Available: [Link]
  • GenoMembrane, "Protocol," GenoMembrane, 2023. [Online]. Available: [Link]
  • T. Volm, M. Volm, and M. R. Mattern, "Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines," Cancer Research, vol. 52, no. 15, pp. 4233-4236, Aug. 1992. [Online]. Available: [Link]

Sources

A Comparative Guide to Cross-Laboratory Validation of 6-Methoxyisoquinoline Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Analytical Data

6-Methoxyisoquinoline is a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents and serves as an important intermediate in drug development.[1] Its accurate quantification is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. The reliability of analytical data underpins critical decisions in the drug development pipeline. Therefore, it is not sufficient for an analytical method to be validated in a single laboratory; its performance must be reproducible and reliable across different sites.

This guide provides a comprehensive framework for conducting a cross-laboratory validation (also known as inter-laboratory validation) for a this compound assay.[2] We will delve into the scientific rationale behind the validation protocol, provide a detailed High-Performance Liquid Chromatography (HPLC) methodology as a reference, and present a clear structure for data analysis and interpretation. The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a robust framework for the validation of analytical procedures.[3][4][5]

The primary objective of a cross-laboratory validation is to demonstrate that a well-defined analytical procedure can be successfully transferred between laboratories and will yield comparable results within predefined acceptance criteria.[6][7] This process is a cornerstone of good manufacturing practice (GMP) and ensures the consistent quality of pharmaceutical products.

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on a meticulously planned protocol. The design must be proactive in identifying and controlling potential sources of variability.

Key Design Considerations:

  • Selection of Participating Laboratories: A minimum of three laboratories is recommended to provide a meaningful statistical assessment of reproducibility. The laboratories should represent a realistic cross-section of the environments where the method will be used, including potential variations in equipment, reagents, and analyst experience.[8]

  • A Unified Protocol: A single, unambiguous validation protocol is essential. This document should detail every aspect of the methodology, from sample preparation to data reporting, to minimize procedural drift between sites.[7]

  • Standardized Materials: A single, homogenous batch of the this compound reference standard and quality control (QC) samples must be prepared and distributed to all participating laboratories. This eliminates variability arising from the starting materials.

  • Pre-defined Acceptance Criteria: Before the study commences, clear acceptance criteria for all validation parameters (accuracy, precision, etc.) must be established and agreed upon by all parties.[9] These criteria should be based on the intended purpose of the analytical method.

dot

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A Comparative Spectroscopic Guide to the Structural Confirmation of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry. By examining its unique spectral fingerprint through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can confidently distinguish it from its structural isomers, ensuring the integrity of downstream applications. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in the arrangement of atoms, such as the position of a substituent on an aromatic ring, can drastically alter its pharmacological properties. For this compound, distinguishing it from its constitutional isomer, 7-methoxyisoquinoline, is critical. While both share the same molecular formula and mass, the placement of the methoxy group significantly influences the electronic environment of the molecule, leading to distinct and measurable differences in their spectroscopic profiles. This guide will leverage these differences to provide a definitive method for structural confirmation.

Workflow for Spectroscopic Structural Confirmation

The process of confirming a molecule's structure using spectroscopy is a systematic workflow. It begins with the acquisition of data from multiple orthogonal techniques, followed by a detailed analysis and interpretation of each spectrum. The collective evidence from these analyses provides a comprehensive and robust structural assignment.

Spectroscopic Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation Sample_Preparation Sample Preparation 1H_NMR_Acquisition ¹H NMR Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition ¹³C NMR Acquisition Sample_Preparation->13C_NMR_Acquisition MS_Acquisition MS Acquisition Sample_Preparation->MS_Acquisition IR_Acquisition IR Acquisition Sample_Preparation->IR_Acquisition 1H_NMR_Analysis ¹H NMR Analysis (Shifts, Couplings, Integration) 1H_NMR_Acquisition->1H_NMR_Analysis 13C_NMR_Analysis ¹³C NMR Analysis (Chemical Shifts) 13C_NMR_Acquisition->13C_NMR_Analysis MS_Analysis MS Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis IR_Analysis IR Analysis (Functional Groups) IR_Acquisition->IR_Analysis Comparative_Analysis Comparative Analysis with Isomer (e.g., 7-Methoxyisoquinoline) 1H_NMR_Analysis->Comparative_Analysis 13C_NMR_Analysis->Comparative_Analysis MS_Analysis->Comparative_Analysis IR_Analysis->Comparative_Analysis Final_Structure Structural Confirmation of This compound Comparative_Analysis->Final_Structure

Workflow for structural confirmation of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The position of the methoxy group in this compound results in a characteristic pattern of signals for the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.

  • Parameters: Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary: ¹H NMR of this compound and 7-Methoxyisoquinoline

Proton Assignment (this compound) Expected Chemical Shift (ppm) Multiplicity Proton Assignment (7-Methoxyisoquinoline) Expected Chemical Shift (ppm) Multiplicity
H-1~9.1sH-1~9.2s
H-3~8.4dH-3~8.5d
H-4~7.5dH-4~7.6d
H-5~7.8dH-5~7.9d
H-7~7.2ddH-6~7.3dd
H-8~7.4dH-8~7.5d
OCH₃~3.9sOCH₃~4.0s

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.

Interpretation and Comparative Analysis:

The key to distinguishing this compound from its 7-methoxy isomer lies in the coupling patterns and chemical shifts of the protons on the benzene ring portion of the isoquinoline core.

  • In this compound: The methoxy group at the 6-position is para to the H-8 proton and meta to the H-5 and H-7 protons. This electronic influence will cause distinct shifts. The H-5 proton is expected to be a doublet, while the H-7 proton will appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton will be a doublet.

  • In 7-methoxyisoquinoline: The methoxy group at the 7-position is ortho to the H-8 and H-6 protons and meta to the H-5 proton. This will result in a different set of chemical shifts and coupling patterns for these protons compared to the 6-methoxy isomer. For instance, the H-8 proton will be more significantly influenced by the adjacent methoxy group.

By carefully analyzing the multiplicities and coupling constants of the aromatic protons, a definitive assignment can be made.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.

  • Parameters: A spectral width of 0 to 200 ppm is standard. Proton decoupling is typically used to simplify the spectrum to a series of singlets.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal.

Data Summary: ¹³C NMR of this compound and 7-Methoxyisoquinoline

Carbon Assignment (this compound) Expected Chemical Shift (ppm) Carbon Assignment (7-Methoxyisoquinoline) Expected Chemical Shift (ppm)
C-1~152C-1~151
C-3~143C-3~143
C-4~120C-4~121
C-4a~135C-4a~135
C-5~129C-5~128
C-6~158 (C-O)C-6~106
C-7~105C-7~160 (C-O)
C-8~122C-8~120
C-8a~128C-8a~127
OCH₃~55OCH₃~56

Note: These are predicted values. The most significant difference will be in the chemical shifts of C-6 and C-7.

Interpretation and Comparative Analysis:

The most telling difference in the ¹³C NMR spectra will be the chemical shifts of the carbons directly attached to the methoxy group and the adjacent carbons.

  • In this compound: The C-6 carbon, being directly attached to the electron-donating oxygen atom, will be significantly deshielded and appear at a high chemical shift (around 158 ppm). The ortho carbon, C-7, will be shielded and appear at a lower chemical shift (around 105 ppm).

  • In 7-methoxyisoquinoline: The situation is reversed. The C-7 carbon will be deshielded (around 160 ppm), and the C-6 carbon will be shielded (around 106 ppm).

This clear and predictable difference in the chemical shifts of C-6 and C-7 provides an unambiguous method for distinguishing between the two isomers.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of this compound (C₁₀H₉NO), which is approximately 159.18 g/mol .

  • Key Fragmentation Pathways: Isoquinoline and its derivatives exhibit characteristic fragmentation patterns. Common losses include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 144. The subsequent loss of carbon monoxide (CO) can lead to a fragment at m/z 116. The stability of the isoquinoline ring system means that the molecular ion is often one of the most abundant peaks in the spectrum.

Comparative Analysis:

Since this compound and 7-methoxyisoquinoline are isomers, they will have the same molecular weight and thus the same molecular ion peak. While there might be subtle differences in the relative abundances of their fragment ions, mass spectrometry alone is generally not sufficient to definitively distinguish between these two positional isomers. However, it provides crucial confirmation of the molecular formula.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film (for liquids), a KBr pellet (for solids), or in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorptions for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (methyl)2850 - 2960
C=N stretching (in ring)1620 - 1650
C=C stretching (aromatic)1450 - 1600
C-O-C asymmetric stretching (aryl ether)1230 - 1270 (strong)
C-O-C symmetric stretching (aryl ether)1020 - 1050
C-H out-of-plane bending (aromatic)700 - 900

Interpretation and Comparative Analysis:

The IR spectrum will confirm the presence of the key functional groups: the aromatic isoquinoline core and the methoxy group. The strong absorption band around 1230-1270 cm⁻¹ is particularly characteristic of the C-O stretching of the aryl ether.[1]

Similar to mass spectrometry, the IR spectra of this compound and 7-methoxyisoquinoline are expected to be very similar. While minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, these are often not distinct enough for unambiguous differentiation without authentic reference spectra. The primary utility of IR spectroscopy in this context is to confirm the presence of the expected functional groups.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. While mass spectrometry and infrared spectroscopy are excellent for confirming the molecular formula and the presence of key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence to distinguish it from its isomer, 7-methoxyisoquinoline. The unique chemical shifts and coupling patterns observed in the NMR spectra, arising from the specific placement of the methoxy group, serve as an irrefutable signature for the correct structure. By following the systematic workflow and comparative analysis outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem Compound Summary for CID 11040978, this compound.
  • PubChem Compound Summary for CID 594375, 7-Methoxyisoquinoline.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 28-33. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to Evaluating Chromatography Columns for 6-Methoxyisoquinoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxyisoquinoline is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a critical building block in pharmaceutical synthesis. Its derivatives are integral to the development of agents with potential therapeutic applications, making the efficient isolation of high-purity this compound paramount for accurate downstream research and drug development.[1] The presence of impurities, even in trace amounts, can significantly impact the outcomes of biological assays and compromise the integrity of structure-activity relationship (SAR) studies.

This guide provides an in-depth evaluation of various chromatography columns for the purification of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles that govern separation, explain the rationale behind column and solvent selection, and present comparative experimental data to empower researchers to make informed decisions tailored to their specific purification goals—whether scaling up for synthesis or isolating analytical quantities for screening.

The Chromatographic Landscape: Normal-Phase vs. Reversed-Phase

The first critical decision in developing a purification strategy is the choice between normal-phase (NP) and reversed-phase (RP) chromatography.[2] This choice is dictated by the polarity of the stationary phase (the column packing material) and the mobile phase (the solvent that carries the sample through the column).[3][4]

  • Normal-Phase (NP) Chromatography: Employs a polar stationary phase, typically silica gel, and a non-polar mobile phase (e.g., Hexanes:Ethyl Acetate).[4] In this mode, polar compounds interact strongly with the stationary phase and elute later, while non-polar compounds pass through more quickly.[4]

  • Reversed-Phase (RP) Chromatography: Utilizes a non-polar stationary phase (e.g., silica modified with C18 alkyl chains) and a polar mobile phase, such as water mixed with acetonitrile or methanol.[4] Here, the retention mechanism is based on hydrophobic interactions; non-polar compounds are retained longer, while polar compounds elute earlier.[4]

This compound is a moderately polar N-heterocycle. Its basic nitrogen atom can lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel, often resulting in peak tailing and poor separation in normal-phase chromatography.[5] Therefore, both modified normal-phase and buffered reversed-phase strategies are viable and warrant investigation.

Causality Behind Column Selection

Our evaluation will focus on four distinct column chemistries, each chosen to address specific challenges associated with purifying a basic, aromatic compound like this compound:

  • Standard Silica Gel (Normal-Phase): The most common and cost-effective choice for flash chromatography.[6][7] It serves as our baseline for performance.

  • Amine-Functionalized Silica (Normal-Phase): This stationary phase has propyl-amine groups bonded to the silica surface. The amine functionality acts as a weaker base, effectively shielding the analyte from the acidic silanols, which is crucial for improving the peak shape of basic compounds like N-heterocycles.[5]

  • Standard C18 (Reversed-Phase): The workhorse of reversed-phase HPLC, offering robust performance for a wide range of compounds.[8] Its effectiveness for isoquinoline alkaloids is well-documented, though it often requires a buffered mobile phase to ensure reproducible retention and symmetrical peaks.[9][10]

  • Core-Shell C18 (Reversed-Phase): These columns feature a solid, impermeable core surrounded by a thin, porous layer of functionalized silica.[9][10] This morphology reduces diffusion paths, leading to significantly higher efficiency, sharper peaks, and faster separations at lower backpressures compared to traditional fully porous particles.[11]

Experimental Design and Protocols

Our evaluation follows a systematic workflow designed to compare the performance of each column under optimized conditions.

G cluster_prep Preparation cluster_purification Purification Stage cluster_analysis Analysis & Evaluation SamplePrep Crude Sample (this compound + Impurities) TLC TLC Method Development (NP Solvent Scouting) SamplePrep->TLC informs Analyt_HPLC Analytical HPLC Scouting (RP Gradient Scouting) SamplePrep->Analyt_HPLC informs Flash Normal-Phase Flash Chromatography (Silica vs. Amine Columns) TLC->Flash defines method for HPLC Reversed-Phase HPLC Purification (Standard C18 vs. Core-Shell C18) Analyt_HPLC->HPLC defines method for Frac_Analysis Fraction Analysis (TLC / Analytical HPLC) Flash->Frac_Analysis HPLC->Frac_Analysis Combine Combine Pure Fractions & Evaporate Frac_Analysis->Combine Yield Calculate Yield & Purity Combine->Yield Compare Compare Performance Metrics (Purity, Yield, Throughput) Yield->Compare G Goal What is the Primary Goal? Scale Large Scale ( > 1 g) Moderate Purity ( > 95%) Cost-Effectiveness Goal->Scale Scale & Speed Purity High Purity ( > 99.5%) Analytical Standard Final Compound Goal->Purity Ultimate Purity NP_Path Normal-Phase Flash Chromatography Scale->NP_Path RP_Path Reversed-Phase HPLC Purity->RP_Path Amine_Col Amine-Functionalized Silica Column NP_Path->Amine_Col Recommended for basic compounds CoreShell_Col Core-Shell C18 Column RP_Path->CoreShell_Col Recommended for highest resolution

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Benchmarking the synthesis of 6-Methoxyisoquinoline against green chemistry principles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Greener Syntheses of 6-Methoxyisoquinoline

In the landscape of pharmaceutical development, the synthesis of heterocyclic compounds like this compound, a key structural motif in numerous bioactive molecules, is of paramount importance. However, the traditional chemical routes to this scaffold often rely on harsh reagents, stoichiometric amounts of condensing agents, and high-energy consumption, running counter to the modern imperatives of green and sustainable chemistry. This guide provides a critical comparison of established and emerging synthetic strategies for this compound, benchmarked against the core principles of green chemistry. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide actionable protocols for the environmentally conscious researcher.

The Challenge: Reconciling Synthesis and Sustainability

The pursuit of novel therapeutics is intrinsically linked to the efficiency and environmental impact of chemical synthesis. For this compound and its derivatives, the challenge lies in moving beyond classical methods that, while effective, carry a significant environmental burden. The principles of green chemistry—preventing waste, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency—provide a framework for this necessary evolution. This guide will explore how these principles can be practically applied to the synthesis of this important isoquinoline derivative.

Traditional Routes: A Critical Evaluation

For decades, the Bischler-Napieralski and Pictet-Spengler reactions have been the workhorses for isoquinoline synthesis. While foundational, they present notable green chemistry challenges.

The Bischler-Napieralski Reaction

This reaction typically involves the cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a high-boiling solvent like toluene or xylene.

Mechanism and Drawbacks:

  • Reagents: The use of stoichiometric or even excess amounts of P₂O₅ or POCl₃ is common. These reagents are hazardous, corrosive, and generate significant amounts of phosphorus-containing waste that is difficult to treat.

  • Solvents: High-boiling aromatic solvents like toluene and xylene are often used, which are volatile organic compounds (VOCs) with associated health and environmental risks.

  • Energy: The reaction often requires high temperatures and prolonged reaction times, leading to high energy consumption.

Bischler_Napieralski_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Waste Amide N-(3,4-dimethoxyphenethyl)acetamide Heating High Temperature (e.g., Reflux) Amide->Heating Reagent POCl3 or P2O5 Reagent->Heating Solvent Toluene/Xylene Solvent->Heating Workup Aqueous Quench & Extraction Heating->Workup Product This compound Precursor Workup->Product Waste Phosphorus Waste Solvent Waste Workup->Waste Green_Chemistry_Comparison cluster_traditional Traditional Synthesis cluster_green Greener Alternatives Traditional Bischler-Napieralski (POCl3, Toluene, Reflux) MAOS Microwave-Assisted (Solid Acid, Solvent-Free) Traditional->MAOS Improved Energy Efficiency Reduced Time Higher Yield Green_Catalysis Greener Catalysis (Bi(OTf)3, Room Temp) Traditional->Green_Catalysis Milder Conditions Recyclable Catalyst Higher Atom Economy MAOS->Green_Catalysis Complementary Approaches

Caption: Comparison of traditional vs. greener synthesis routes.

Experimental Protocols

To facilitate the adoption of these greener methodologies, we provide a detailed protocol for a microwave-assisted synthesis of a dihydroisoquinoline precursor.

Protocol: Microwave-Assisted Synthesis of 3,4-Dihydro-6-methoxy-1-methylisoquinoline

This protocol is adapted from literature procedures demonstrating a greener approach to the Bischler-Napieralski reaction.

Materials:

  • N-(3-methoxyphenethyl)acetamide (1 mmol)

  • Polyphosphoric acid (PPA) supported on silica gel (PPA-SiO₂) (0.5 g)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N-(3-methoxyphenethyl)acetamide (1 mmol) and PPA-SiO₂ (0.5 g).

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture at 160 °C for 15 minutes.

  • After cooling to room temperature, add ethyl acetate (20 mL) to the vial and stir for 5 minutes.

  • Filter the mixture to remove the solid catalyst.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired 3,4-dihydro-6-methoxy-1-methylisoquinoline.

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The synthesis of this compound provides a compelling case study in the application of green chemistry principles to pharmaceutical manufacturing. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, they are fraught with environmental and safety concerns. The adoption of greener alternatives, such as microwave-assisted synthesis and the use of recyclable, non-corrosive catalysts, offers significant advantages in terms of reduced waste, lower energy consumption, and improved safety profiles.

As the pharmaceutical industry continues to embrace sustainability, the development and implementation of such green synthetic routes will be crucial. Future research will likely focus on the use of flow chemistry, biocatalysis, and the development of even more efficient and selective catalytic systems to further minimize the environmental impact of producing these vital chemical building blocks.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
  • Holderich, W., Hesse, M., & Naumann, F. (1999). Zeolites: Catalysts for Organic Syntheses. Angewandte Chemie International Edition, 37(17), 2288-2326. [Link]
  • Srivastav, R., & Chauhan, P. M. S. (2008). Bismuth(III) triflate: A new and efficient catalyst for the one-pot synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines. Tetrahedron Letters, 49(36), 5243-5246. [Link]
  • Khadilkar, B. M., & Madyar, V. R. (2001). A mild and efficient method for the Bischler–Napieralski reaction using PPA–SiO₂ as a catalyst under microwave irradiation. Tetrahedron Letters, 42(44), 7709-7711. [Link]

A Senior Application Scientist's Guide to Ensuring Inter-laboratory Reproducibility of Biological Assays for 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reproducibility Challenge in Novel Compound Evaluation

In the realm of drug discovery and development, the successful translation of a promising preclinical candidate into a clinical therapeutic hinges on the generation of robust and reproducible data. For novel compounds like 6-methoxyisoquinoline, a member of the pharmacologically significant isoquinoline alkaloid family, establishing consistent biological activity across different laboratories is a critical, yet often underestimated, challenge.[1][2] While isoquinoline derivatives have shown a wide spectrum of activities including antitumor, anti-inflammatory, and antiviral effects, the journey from initial hit to a validated lead is fraught with potential variability.[1][2][3][4][5]

This guide addresses the critical issue of inter-laboratory reproducibility for biological assays involving this compound. As of this writing, specific multi-center studies comparing the reproducibility of assays for this particular molecule are not available in the public domain. Therefore, this document serves as a proactive, experience-driven framework for researchers, scientists, and drug development professionals. It outlines the key sources of variability and provides standardized, detailed protocols for three common assay types relevant to the potential bioactivities of isoquinolines: cell viability, in vitro kinase inhibition, and NF-κB signaling. By adhering to these principles and methodologies, the scientific community can build a consistent and reliable biological profile for this compound, paving the way for more efficient and successful drug development.

Pillar 1: Deconstructing Variability in Biological Assays

The quest for reproducibility begins with a deep understanding of its potential adversaries. Variability in biological assays can be broadly categorized into three main areas: biological, technical, and analytical. Each of these contains numerous factors that can lead to discrepancies between laboratories.

Biological Variability

This is often the most significant and complex source of variation. It stems from the inherent plasticity of biological systems.

  • Cell Line Integrity: Are the cell lines used in each lab authenticated and from the same passage number? Genetic drift, cross-contamination, and mycoplasma infection can drastically alter cellular responses.

  • Reagent Provenance and Quality: Subtle differences in serum lots, basal media formulations, and even the source of water can impact cell health and drug response.

  • Within-Subject and Between-Subject Variability: In any biological system, there is natural variation. This includes circadian rhythms and seasonal variations that can affect results.[6]

Technical Variability

These are variations introduced by the execution of the assay protocol itself.

  • Protocol Adherence: Minor deviations in incubation times, temperatures, cell seeding densities, and reagent concentrations can have a cascading effect on the final data.

  • Instrumentation: Differences in the calibration and sensitivity of plate readers, liquid handlers, and incubators are common sources of inter-laboratory differences.

  • Analyst-to-Analyst Variation: The experience and technique of the person performing the assay can introduce subtle biases.

Analytical Variability
  • Data Processing: The methods used for background subtraction, normalization, and curve fitting can vary between labs.

  • Statistical Analysis: The choice of statistical tests and the definition of significance can influence the interpretation of results.[7][8][9][10]

The following diagram illustrates the interplay of these factors, all of which must be controlled to achieve inter-laboratory reproducibility.

G cluster_sources Sources of Assay Variability cluster_bio_factors Biological Factors cluster_tech_factors Technical Factors cluster_ana_factors Analytical Factors Biological Biological Technical Technical Cell Line Integrity Cell Line Integrity Biological->Cell Line Integrity Reagent Quality Reagent Quality Biological->Reagent Quality Passage Number Passage Number Biological->Passage Number Mycoplasma Status Mycoplasma Status Biological->Mycoplasma Status Analytical Analytical Protocol Deviations Protocol Deviations Technical->Protocol Deviations Instrumentation Instrumentation Technical->Instrumentation Analyst Technique Analyst Technique Technical->Analyst Technique Incubation Times Incubation Times Technical->Incubation Times Data Processing Data Processing Analytical->Data Processing Curve Fitting Curve Fitting Analytical->Curve Fitting Statistical Model Statistical Model Analytical->Statistical Model Normalization Normalization Analytical->Normalization Reproducible Result Reproducible Result

Key Factors Influencing Inter-Laboratory Assay Reproducibility.

Pillar 2: A Framework for a Successful Inter-Laboratory Study

To proactively address reproducibility, a well-designed inter-laboratory study is paramount. The following workflow provides a robust framework for comparing biological assays for this compound.

G Start Start Define_Assays Define Assays & Endpoints Start->Define_Assays Develop_SOPs Develop & Distribute Detailed SOPs Define_Assays->Develop_SOPs Centralize_Reagents Centralize Critical Reagents (Compound, Cells, Serum) Develop_SOPs->Centralize_Reagents Training Conduct Joint Training Session Centralize_Reagents->Training Pilot_Study Perform Pilot Study with Control Compounds Training->Pilot_Study Analyze_Pilot Analyze Pilot Data & Identify Deviations Pilot_Study->Analyze_Pilot Refine_SOPs Refine SOPs Analyze_Pilot->Refine_SOPs Iterate if needed Main_Study Execute Main Study with this compound Analyze_Pilot->Main_Study Proceed if consistent Refine_SOPs->Main_Study Data_Submission Submit Raw & Processed Data to Central Repository Main_Study->Data_Submission Statistical_Analysis Independent Statistical Analysis Data_Submission->Statistical_Analysis Report Generate Joint Report Statistical_Analysis->Report End End Report->End

Workflow for a Robust Inter-Laboratory Reproducibility Study.

Pillar 3: Standardized Protocols for Key Biological Assays

The following sections provide detailed, step-by-step protocols for three foundational assays likely to be employed in the characterization of this compound. Each protocol is designed to be a self-validating system, with critical control points highlighted to ensure inter-laboratory consistency.

Assay 1: Cell Viability/Cytotoxicity (CellTiter-Glo® Luminescent Assay)

This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][12]

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in the appropriate complete medium to a final concentration of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to create 2X working solutions.

    • Remove the medium from the cell plate and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control (medium only) wells.

    • Incubate for 48 hours (or desired time point) at 37°C, 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50 value.

Table 1: Critical Parameters and Acceptance Criteria for CellTiter-Glo® Assay Reproducibility

ParameterSpecificationAcceptance Criteria for Inter-Lab Comparison
Cell Line e.g., A549 (ATCC® CCL-185™)Same cell line, passage number within a defined range (e.g., 5-15)
Seeding Density 20,000 cells/wellZ'-factor > 0.5 for control wells
Vehicle Control 0.1% DMSOCoefficient of Variation (CV) < 15%
Incubation Time 48 hours± 15 minutes
Plate Reader Luminescence modeInstrument linearity and sensitivity validated with ATP standard curve
IC50 Value Determined from dose-response curveGeometric mean IC50 values between labs should be within a 2-fold difference
Assay 2: In Vitro Kinase Inhibition (TR-FRET Assay)

Given that many isoquinoline derivatives exhibit kinase inhibitory activity, a robust in vitro kinase assay is essential.[13][14] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.[15]

Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the target kinase and biotinylated peptide substrate in kinase buffer to 2X the final desired concentration.

    • Prepare a 2X ATP solution in kinase buffer (at the Km concentration for the specific kinase).

    • Prepare a 4X stock of this compound and serially dilute in 100% DMSO. Then, dilute these into kinase buffer to create 4X working solutions.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound dilution to the wells of a 384-well low-volume plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665) in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition versus compound concentration and fit a dose-response curve to determine the IC50 value.

Table 2: Critical Parameters and Acceptance Criteria for In Vitro Kinase Assay Reproducibility

ParameterSpecificationAcceptance Criteria for Inter-Lab Comparison
Kinase Recombinant, e.g., human SrcSame supplier and lot number
Substrate Biotinylated peptideSame supplier and lot number
ATP Concentration At Km for the kinase± 5% of the target concentration
DMSO Concentration Final concentration ≤ 1%Consistent across all wells
Z'-factor Calculated from high and low controls> 0.6
IC50 Value Determined from dose-response curveGeometric mean IC50 values between labs should be within a 3-fold difference
Assay 3: Anti-Inflammatory Activity (NF-κB Reporter Assay)

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[16][17] This assay uses a stable cell line containing a luciferase reporter gene driven by NF-κB response elements.

Protocol:

  • Cell Seeding:

    • Seed HEK293T NF-κB luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in assay medium (e.g., serum-free DMEM).

    • Aspirate the medium from the cells and add 80 µL of the compound dilutions.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Prepare a 5X working solution of an NF-κB activator (e.g., TNFα at a final concentration of 10 ng/mL) in assay medium.

    • Add 20 µL of the 5X TNFα solution to each well (except for the unstimulated control wells).

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Luciferase Measurement:

    • Equilibrate the plate and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (unstimulated, no compound).

    • Calculate the percent inhibition relative to the stimulated control (TNFα alone).

    • Plot percent inhibition versus compound concentration and fit a dose-response curve to determine the IC50 value.

Table 3: Critical Parameters and Acceptance Criteria for NF-κB Reporter Assay Reproducibility

ParameterSpecificationAcceptance Criteria for Inter-Lab Comparison
Reporter Cell Line e.g., HEK293T NF-κB-lucSame source, passage number within a defined range
Stimulant TNFαSame supplier and lot number; EC80 concentration
Pre-incubation Time 60 minutes± 5 minutes
Stimulation Time 6 hours± 10 minutes
Signal-to-Background Stimulated vs. Unstimulated> 10-fold
IC50 Value Determined from dose-response curveGeometric mean IC50 values between labs should be within a 3-fold difference

Conclusion: A Call for a Culture of Reproducibility

While the specific inter-laboratory reproducibility of this compound biological assays has yet to be formally established, the principles and protocols outlined in this guide provide a clear path forward. The challenge of reproducibility is not insurmountable; it requires a concerted effort to standardize methods, control for known variables, and foster open communication and collaboration between research groups. By embracing a culture of rigorous experimental design and execution, we can ensure that the biological data generated for promising new compounds like this compound is both reliable and robust, ultimately accelerating the path from discovery to clinical impact.

References

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  • Yang, X., et al. (2025). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. Phytomedicine, 154, 155027.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 6-methoxyisoquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It delves into the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its derivatives are nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry and materials science.[1][2] While invaluable in research, they are not benign. Proper disposal is predicated on a thorough understanding of the associated risks.

Based on available safety data, this compound is classified with several hazards.[3] It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[3] Furthermore, it may cause respiratory irritation.[3] The hazardous decomposition of this compound under thermal stress can produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6] This inherent risk profile mandates that this compound be treated as a hazardous waste stream, managed from the point of generation to final disposal with stringent protocols.

Hazard Category GHS Classification Key Considerations Source
Acute Oral Toxicity Harmful if swallowedDo not ingest. If swallowed, seek immediate medical attention.[3]
Skin Corrosion/Irritation Causes skin irritationAvoid all skin contact. Wash thoroughly after handling.[3][4][5][7]
Eye Damage/Irritation Causes serious eye irritationWear appropriate eye protection as splashes can cause significant injury.[3][4][5][7]
Respiratory Irritation May cause respiratory irritationHandle only in well-ventilated areas or in a chemical fume hood to avoid inhaling vapors or mists.[3][4]
Incompatibility Strong oxidizing agents, Strong acidsStore away from incompatible materials to prevent hazardous reactions.[4][5][6]

Personnel Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls are the primary means of reducing employee exposure to toxic chemicals.[8] When these controls are not sufficient, PPE is required.[8][9] Before handling this compound in any capacity—including for disposal—the following PPE is mandatory.[4][5][10]

  • Hand Protection : Wear protective gloves inspected prior to use.[4][11] Given the skin irritation hazard, chemically compatible gloves are essential. Double gloving is recommended when handling hazardous drugs or highly toxic materials to protect against contamination upon removal.[12]

  • Eye and Face Protection : Use safety glasses with side shields or goggles.[5] If there is a splash risk, a face shield should be worn in addition to goggles to provide full protection.[11][12]

  • Skin and Body Protection : A lab coat or long-sleeved clothing is required to prevent skin contact.[5] For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.[13]

  • Respiratory Protection : All handling of this compound that may generate vapors or mists should be conducted in a chemical fume hood.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.[4][14]

Waste Management Workflow: From Generation to Disposal

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste "from cradle to grave," meaning the generator is responsible for the waste until its final, safe disposal.[15] Academic and research laboratories have specific regulations, such as Subpart K, which provide some flexibility but maintain strict safety standards.[16][17][18]

The following workflow outlines the decision-making process for managing this compound waste.

WasteDisposalWorkflow cluster_spill Spill Response cluster_routine Routine Disposal start Waste Generation (this compound) is_spill Is it a spill? start->is_spill minor_spill Minor Spill (<1L, Contained) is_spill->minor_spill Yes, Minor major_spill Major Spill (>1L, Fire/Health Risk) is_spill->major_spill Yes routine_disposal Routine Disposal is_spill->routine_disposal cleanup_protocol Follow Spill Cleanup Protocol (See Section 4) minor_spill->cleanup_protocol evacuate Evacuate & Call EHS/911 major_spill->evacuate select_container Select Compatible Container (e.g., Glass, HDPE) routine_disposal->select_container request_pickup Container 3/4 Full? Request Pickup from EHS cleanup_protocol->request_pickup label_container Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards select_container->label_container segregate_waste Segregate Waste: Keep away from acids & oxidizing agents label_container->segregate_waste store_saa Store in Satellite Accumulation Area (SAA) segregate_waste->store_saa store_saa->request_pickup request_pickup->store_saa No end Professional Disposal by EHS Vendor request_pickup->end Yes

Caption: Decision workflow for this compound waste management.

Step-by-Step Protocol for Routine Disposal
  • Container Selection : Collect this compound waste in a compatible, leak-proof container with a screw-on cap.[19] Borosilicate glass or high-density polyethylene (HDPE) containers are generally appropriate. Ensure the container has not previously held an incompatible material, such as a strong acid or oxidizing agent.[19]

  • Labeling : The moment a substance becomes waste, it must be labeled.[15] Affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.[20]

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[20][21] The SAA must be under the control of the laboratory personnel. Crucially, segregate the this compound waste from incompatible chemicals, particularly strong acids and oxidizers.[4][6][21]

  • Accumulation : Keep waste containers closed at all times except when adding waste.[19] Do not overfill containers; leave at least 10% of headspace for expansion.

  • Pickup and Disposal : Once the container is three-quarters full or has reached your institution's accumulation time limit (e.g., 6 or 12 months), submit a request for pickup to your institution's Environmental Health and Safety (EHS) office.[16][20] Trained EHS professionals or their certified contractors will then transport the waste for final disposal, typically via high-temperature incineration at a licensed facility.[22] Never dispose of this compound down the drain.[20]

Spill Management Protocol

Accidental spills must be handled immediately and safely. The response depends on the scale of the spill.[23]

Minor Spill (Controllable by Lab Personnel)

A minor spill is a small quantity (<1 Liter) that does not pose an immediate fire or health hazard and can be managed by trained lab personnel.[23]

  • Alert & Secure : Alert personnel in the immediate area. Secure the area and restrict access.

  • Don PPE : At a minimum, wear a lab coat, double gloves, and splash goggles.

  • Containment : If the spill is a liquid, contain it by surrounding the edges with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][11][23] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.[23]

  • Absorption : Gently spread the absorbent material over the spill, working from the outside in to prevent spreading.[24]

  • Collection : Once the material is fully absorbed, use non-sparking scoops or tools to carefully collect the contaminated absorbent into a designated hazardous waste container.[25] If there is broken glass, use tongs or a dustpan to collect it.[24][25]

  • Decontamination : Wipe the spill area with a towel soaked in a mild detergent solution.[24] All materials used for cleanup (gloves, pads, towels) are now considered hazardous waste and must be placed in the sealed waste container.[24][25]

  • Label and Dispose : Seal and label the container with a hazardous waste tag, detailing the contents (e.g., "this compound spill debris with vermiculite"). Request a pickup from EHS.

Major Spill (Requires Emergency Response)

A major spill involves a large quantity of material, poses a fire or inhalation hazard, or is beyond the comfort and training level of local personnel.[23]

  • Evacuate Immediately : Alert everyone in the lab and evacuate the area.

  • Isolate : If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Call for Help : Pull the nearest fire alarm and call 911 or your institution's emergency response number. Report the nature and location of the spill.

  • Do Not Re-enter : Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.[26]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the expense of personal or environmental well-being.

References

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A Researcher's Guide to the Safe Handling of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of various pharmaceutical compounds, 6-Methoxyisoquinoline is a reagent that demands respect and careful handling. This guide, developed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the essential safety protocols and logistical considerations for the use of this compound in a laboratory setting. Our focus is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. This compound is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin[1][2].

  • Skin and Eye Irritation: this compound is a known skin and eye irritant[1][2][3][4]. Direct contact can cause redness, pain, and in the case of eye contact, serious damage[1][3][5].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[1][2].

It is important to note that as of the latest revisions of occupational safety guidelines, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA[3][6][7]. Therefore, it is crucial to handle this chemical with the assumption that it is hazardous and to minimize exposure through engineering controls and appropriate personal protective equipment.

Your First Line of Defense: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause irritation and absorption of the harmful substance[3][4][8]. Always inspect gloves for integrity before use and wash hands thoroughly after removal[3][4].
Eye Protection Safety glasses with side shields or chemical safety goggles[3][8][9].To protect against splashes and dust that can cause serious eye irritation[1][2][4].
Skin and Body Protection A laboratory coat or long-sleeved clothing[3][8].To protect the skin from accidental spills and contamination[8].
Respiratory Protection Use in a well-ventilated area is mandatory. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended[3][8].To prevent the inhalation of harmful dust or vapors that can cause respiratory tract irritation[1][2].

This multi-layered approach to personal protection is a critical component of a safe laboratory environment.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps provide a clear and logical sequence of operations.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receiving and Inspection b Secure Storage a->b Unpack in ventilated area c Pre-Use Safety Check b->c Store in cool, dry, well-ventilated area d Weighing and Aliquoting c->d Don appropriate PPE e Experimental Use d->e Use in fume hood f Decontamination e->f Clean spills immediately g Waste Segregation f->g h Container Labeling g->h Hazardous chemical waste i Final Disposal h->i Follow institutional guidelines

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Procedures:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[1][8]. The container should be kept tightly closed[1][3][8].

  • Preparation for Use: Before handling, ensure that a safety shower and eyewash station are readily accessible[3][8]. Don the appropriate PPE as detailed in the table above.

  • Handling and Use: All manipulations of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure[3][8]. Avoid generating dust.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal[1][3]. Ensure adequate ventilation. Do not allow the chemical to enter drains.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Wash hands and any exposed skin thoroughly after handling[1][8]. Contaminated clothing should be removed and laundered before reuse[1][3].

End-of-Life Cycle: Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Classification: Unused this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) are considered hazardous waste[3].

  • Containerization and Labeling: Collect all hazardous waste in a designated, properly labeled, and sealed container[10]. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal[10][11]. Never dispose of this compound down the drain.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles outlined in this guide are designed to be integrated into your standard operating procedures, providing a framework for the safe and effective use of this compound in your vital research endeavors.

References

  • Acros Organics. (2021, December 24). Safety Data Sheet: 6-Methoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Haz-Map. (n.d.). 6-Methoxyquinoline.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).
  • U.S. Nuclear Regulatory Commission. (n.d.). 10 CFR Part 20 Subpart C -- Occupational Dose Limits. eCFR.
  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.